molecular formula C7H13NO B073365 Cyclohexanecarboxamide CAS No. 1122-56-1

Cyclohexanecarboxamide

Cat. No.: B073365
CAS No.: 1122-56-1
M. Wt: 127.18 g/mol
InChI Key: PNZXMIKHJXIPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide is a versatile organic building block and key intermediate of significant interest in medicinal chemistry and chemical synthesis. Its structure, featuring a lipophilic cyclohexyl ring directly linked to a carboxamide functional group, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound extensively in the development of novel pharmaceutical agents, where it can serve as a core fragment to modulate the physicochemical properties, solubility, and metabolic stability of lead compounds. The carboxamide group is a potent hydrogen bond donor and acceptor, enabling it to participate in key molecular interactions with biological targets, such as enzymes and receptors. This makes this compound a crucial precursor in synthesizing potential enzyme inhibitors, receptor modulators, and other bioactive molecules. Beyond pharmaceuticals, it finds application in material science as a monomer or cross-linking agent for specialized polymers and in agrochemical research for the design of new active ingredients. This reagent is provided as a high-purity solid to ensure consistency and reliability in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXMIKHJXIPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061528
Record name Cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-56-1
Record name Cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANECARBOXAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A54A97YCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide, a white crystalline solid, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its application in drug design, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Molar Properties
PropertyValueReference
Molecular Formula C₇H₁₃NO[1][2][3][4][5][6]
Molecular Weight 127.18 g/mol [2][3][5]
Appearance White amorphous powder, White flakes[1][7]
Thermal and Density Properties
PropertyValueReference
Melting Point 186-188 °C (lit.)[3][8][9]
Boiling Point 280.1 °C at 760 mmHg (rough estimate: 235.98°C)[3][8]
Density 1.018 g/cm³ (rough estimate: 1.0083 g/cm³)[3][8]
Physicochemical Properties
PropertyValueReference
Vapor Pressure 0.00386 mmHg at 25°C[3][8]
LogP 1.75230[3]
pKa (Predicted) 16.76 ± 0.20[1]
Solubility Sparingly soluble in water.[1][10]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[10]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11]

  • Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[11]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[12]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample (at least 5 mL), a condenser, and a collection flask.[13][14][15] A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The sample is heated to boiling.[16]

  • Distillation: As the liquid boils, the vapor rises, is cooled by the condenser, and condenses back into a liquid, which is collected.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[16]

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.[13]

Density Determination (Liquid Displacement Method)

Density is the mass of a substance per unit volume. For an irregularly shaped solid, its volume can be determined by the displacement of a liquid.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is determined using an analytical balance.[17][18]

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, given its sparing solubility), and the initial volume is recorded.[17][18]

  • Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[17][18]

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[17][18]

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[17][18]

Solubility Determination (Qualitative & Semi-Quantitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

  • Sample Preparation: A small, known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube.

  • Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed.

  • Classification: The solubility is classified as soluble (dissolves completely), partially soluble (some solid remains), or insoluble (no apparent dissolution).[19] For a more quantitative measure, small increments of the solute can be added to a known volume of solvent until saturation is reached (solid no longer dissolves).[20]

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. Spectrophotometry can be used to determine the pKa of a compound that exhibits a change in its UV-Vis absorbance spectrum with pH.

Methodology:

  • Wavelength Selection: The UV-Vis spectra of this compound are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated forms.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.[21]

  • Sample Preparation: A constant concentration of this compound is added to each buffer solution.

  • Absorbance Measurement: The absorbance of each solution is measured at the predetermined wavelengths.[22]

  • Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance data at each pH. A plot of the logarithm of this ratio versus pH yields a straight line. The pKa is the pH at which the logarithm of the ratio is zero (i.e., where the concentrations of the two forms are equal).[21]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a solid compound like this compound.

G Workflow for Physical Property Determination of a Solid Compound cluster_0 Initial Characterization cluster_1 Thermal & Density Properties cluster_2 Physicochemical Properties Appearance Visual Inspection (Appearance) Purity Purity Analysis (e.g., HPLC, NMR) Appearance->Purity MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint BoilingPoint Boiling Point (Distillation) Purity->BoilingPoint Density Density (Displacement Method) Purity->Density Solubility Solubility (in various solvents) Purity->Solubility pKa pKa (Spectrophotometry) Solubility->pKa LogP LogP (e.g., Shake-Flask) Solubility->LogP

Caption: Logical workflow for determining the physical properties of a solid compound.

References

Cyclohexanecarboxamide chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of cyclohexanecarboxamide. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Structure and Nomenclature

This compound is a primary carboxylic acid amide consisting of a cyclohexane (B81311) ring bonded to a carboxamide functional group.[1] This structure imparts a combination of lipophilic (cyclohexane ring) and polar (amide group) characteristics to the molecule.

IUPAC Name: this compound[2]

Synonyms: Hexahydrobenzamide, Cyclohexylcarboxamide[2]

Molecular Formula: C₇H₁₃NO[2][3]

CAS Registry Number: 1122-56-1[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a convenient reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Weight 127.1842 g/mol [3][4]
Melting Point 186-188 °C[5][6]
Appearance White amorphous powder or white flakes[5][7]
pKa 16.76 ± 0.20 (Predicted)[7]
Solubility in DMSO 42 mg/mL (198.73 mM)[8]

Experimental Protocols

While a comprehensive repository of all experimental protocols is beyond the scope of this guide, a general overview of synthetic approaches is provided.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of cyclohexanecarboxylic acid with a suitable aminating agent. One documented approach involves the following conceptual steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an ester.

  • Amination: The activated carboxylic acid derivative is then reacted with ammonia (B1221849) or an ammonia equivalent to form the amide bond.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or chromatography to yield pure this compound.

For a detailed synthetic procedure, refer to publications such as The Journal of Organic Chemistry, 44, p. 4727, 1979.[5]

Molecular Visualization

The chemical structure of this compound is depicted in the following diagram generated using the DOT language.

Cyclohexanecarboxamide_Structure cluster_cyclohexane Cyclohexane Ring cluster_amide Carboxamide Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C_amide C C4->C_amide:f0 C6 C5->C6 C6->C1 O_amide O C_amide:f0->O_amide:f0 N_amide N C_amide:f0->N_amide:f0 H1_N H N_amide:f0->H1_N H2_N H N_amide:f0->H2_N

Chemical structure of this compound.

References

A Technical Guide to Cyclohexanecarboxamide and Its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and biological activities of Cyclohexanecarboxamide, also known by its synonym Hexahydrobenzamide, and its derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

This compound is a versatile chemical compound with a foundational structure comprising a cyclohexane (B81311) ring attached to a carboxamide group.[1] This white crystalline solid, also widely known as Hexahydrobenzamide, serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its derivatives have shown promise in diverse therapeutic areas, exhibiting activities ranging from cooling agents that modulate sensory pathways to potential anticancer agents. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical and physical properties, synthesis methodologies, and its role in modulating biological signaling pathways.

Synonyms and Chemical Identifiers

This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous identification of the compound.

SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1122-56-1C7H13NO127.18
Hexahydrobenzamide1122-56-1C7H13NO127.18
Cyclohexamethylene carbamide1122-56-1C7H13NO127.18
Cyclohexaneformamide1122-56-1C7H13NO127.18
Cyclohexylcarboxamide1122-56-1C7H13NO127.18
Cyclohexylcarboxyamide1122-56-1C7H13NO127.18
Hexahydrobenzoic acid amide1122-56-1C7H13NO127.18
Cyclohexanecarboxylic acid amide1122-56-1C7H13NO127.18

Physicochemical Properties

This compound is a white amorphous powder or flakes.[1] A summary of its key physicochemical properties is presented below.

PropertyValue
Appearance White amorphous powder or flakes
Melting Point 186-188 °C
Boiling Point 235.98 °C (rough estimate)
Density 1.0083 g/cm³ (rough estimate)
Flash Point 123.2 °C
Vapor Pressure 0.00386 mmHg at 25°C
pKa 16.76 ± 0.20 (Predicted)
Solubility Sparingly soluble in water

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. Below are detailed experimental protocols for common synthetic methods.

General Synthesis of this compound from Cyclohexanecarbonyl Chloride

A straightforward method for the preparation of this compound involves the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849).

Experimental Protocol:

  • In a fume hood, dissolve cyclohexanecarbonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (a slight excess) dropwise with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Filter the solid product and wash it with cold water to remove any ammonium chloride byproduct.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

G reagents Cyclohexanecarbonyl Chloride + Ammonia/Ammonium Hydroxide reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous Aprotic Solvent (e.g., Diethyl Ether) solvent->reaction filtration Filtration reaction->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization product Pure this compound recrystallization->product

General synthesis workflow for this compound.
Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives can be achieved by reacting cyclohexanecarbonyl chloride with a primary or secondary amine.

Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)this compound

This protocol describes the synthesis of a thiourea-containing derivative.

  • Add a solution of cyclohexanecarbonyl chloride (0.005 mole) in acetone (B3395972) (50 mL) dropwise to a suspension of potassium thiocyanate (B1210189) (0.005 mole) in acetone (50 mL).

  • Heat the reaction mixture under reflux for 30 minutes and then cool to room temperature.

  • To the resulting cyclohexanecarbonyl isothiocyanate solution, add a solution of aniline (B41778) (0.005 mole) in acetone (50 mL) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 300 mL of 0.1 N hydrochloric acid.

  • Filter the resulting solid product, wash with water, and purify by recrystallization from an ethanol-dichloromethane mixture (1:2).

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to interact with biological systems, most notably as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 Agonism and Cooling Sensation

Certain derivatives of this compound are known to be potent agonists of the TRPM8 receptor, an ion channel responsible for the sensation of cold.[3] For instance, N-Ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide (also known as WS-3) is a well-known cooling agent that activates TRPM8 with an EC50 of 3.7 μM.[3]

Activation of TRPM8 by an agonist like a this compound derivative leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This influx causes depolarization of the cell membrane, which in turn generates an action potential that is transmitted to the brain and perceived as a cooling sensation.

TRPM8_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Agonist This compound Derivative (Agonist) Agonist->TRPM8 Binds to and activates Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Depolarization->ActionPotential CoolingSensation Cooling Sensation (Brain Perception) ActionPotential->CoolingSensation

Simplified TRPM8 signaling pathway activated by a this compound agonist.
Anticancer Activity of this compound Derivatives

Recent studies have explored the potential of this compound derivatives as anticancer agents. For example, a series of pyridine-dicarboxamide-cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)
3l MDA-MB-231 (Breast)5 ± 0.25
3e MDA-MB-231 (Breast)5 ± 0.5
3c MDA-MB-231 (Breast)7 ± 1.12
3l HCT-116 (Colorectal)6 ± 0.78
3l HuH-7 (Liver)4.5 ± 0.3
Cisplatin (Control) HCT-116 (Colorectal)8 ± 0.76
Cisplatin (Control) HuH-7 (Liver)14.7 ± 0.5

Data from: Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study.[4]

These findings suggest that the this compound scaffold can be a valuable starting point for the development of novel anticancer therapeutics. The mechanism of action for these compounds is still under investigation but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

Experimental Protocols for Biological Assays

To assess the biological activity of this compound derivatives, various in vitro and in vivo assays can be employed.

In Vitro Calcium Imaging Assay for TRPM8 Agonism

This protocol describes a method to measure the ability of a compound to activate the TRPM8 channel by monitoring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Test compounds (this compound derivatives).

  • Positive control (e.g., Menthol, Icilin).

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Cell Culture: Plate HEK293-TRPM8 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37 °C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with a positive control and a vehicle control (e.g., DMSO).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 5 seconds) for a period of 5-10 minutes using a fluorescence microplate reader.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration to determine the EC50 value.

Workflow for an in vitro calcium imaging assay.

Conclusion

This compound and its synonyms, particularly Hexahydrobenzamide, represent a class of compounds with significant potential in medicinal chemistry and drug development. Their straightforward synthesis and the versatility of the cyclohexyl and carboxamide moieties allow for the creation of diverse chemical libraries. The established role of certain derivatives as TRPM8 agonists highlights their utility in sensory modulation, while emerging research points towards their potential as anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising chemical scaffold. Future investigations should focus on elucidating the detailed mechanisms of action of bioactive derivatives and optimizing their pharmacological profiles for clinical development.

References

Molecular weight and formula of Cyclohexanecarboxamide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties of this compound

This compound is a primary carboxylic acid amide with a cyclohexane (B81311) ring. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₇H₁₃NO[1][2][3][4][5][6]
Molecular Weight 127.18 g/mol [1][2][3][4][5][6][7]
CAS Number 1122-56-1[1][2][3][5]
Appearance White amorphous powder
Melting Point 186-188 °C[5]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the aminolysis of cyclohexanecarboxylic acid derivatives.

Experimental Protocol: Lewis Acid-Catalyzed Aminolysis

This protocol describes the synthesis of an N-substituted this compound from a methyl ester, a method that can be adapted for the synthesis of the primary amide.

Materials:

  • Methyl cyclohexanecarboxylate (B1212342)

  • Amine (e.g., aniline (B41778) for N-phenylthis compound) or ammonia (B1221849) source for primary amide

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or recrystallization solvent

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add zirconium(IV) chloride (5 mol%).

  • Add anhydrous toluene as the solvent.

  • Add the amine (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

  • Heat the reaction mixture at 100-110 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Methyl Cyclohexanecarboxylate + Amine/Ammonia + ZrCl4 (catalyst) Solvent Anhydrous Toluene Heating Heat at 100-110 °C (6-18 hours) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench (aq. NH4Cl) Monitoring->Quenching Extraction Extract (Ethyl Acetate) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry (Na2SO4) Washing->Drying Concentration Concentrate Drying->Concentration Purification Purify (Chromatography/Recrystallization) Concentration->Purification Final_Product This compound Derivative Purification->Final_Product

Figure 1: Workflow for Lewis Acid-Catalyzed Synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound and its derivatives.

Protocol: Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines a general method for determining the purity of a sample using an internal standard.

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of known purity (e.g., (Chlorocarbonyl)cyclohexane-d11)[8]

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1.[8]

    • Record the exact weights of both the sample and the standard.

    • Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Recommended starting parameters include a 90° pulse angle to maximize signal intensity.[8]

  • Data Processing:

    • Manually phase the spectrum to ensure pure absorption lineshapes.

    • Apply a baseline correction to achieve a flat baseline.

    • Calibrate the integral of a well-resolved signal from the internal standard to a known value (e.g., 1.00).

    • Integrate a well-resolved signal of the this compound. Ensure the integration limits encompass the entire peak.[8]

  • Purity Calculation:

    • The purity of the sample can be calculated using the ratio of the integrals and the known purity of the internal standard.

Biological Activity and Potential Applications

This compound and its derivatives have shown a range of biological activities, making them of interest to drug development professionals.

TRPM8 Agonism

This compound is known to be an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures and cooling agents. It has an EC50 value of 3.7 μM for TRPM8.[4]

Anticancer and Apoptosis-Inducing Activity

Derivatives of this compound have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and Caco-2 (colorectal adenocarcinoma).[2] Some of these compounds have demonstrated potent cytotoxicity and the ability to induce apoptosis in cancer cells.[2] For instance, certain 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives showed significant activity against the MCF-7 cell line.[2]

Antidysrhythmic Potential

Certain derivatives of cyclohexane carboxylic acids have been investigated for their potential as antidysrhythmic agents.[7]

G cluster_pathway Conceptual Signaling Impact of a TRPM8 Agonist This compound This compound (Agonist) TRPM8 TRPM8 Channel This compound->TRPM8 Binds to and activates Ion_Influx Ca²⁺/Na⁺ Influx TRPM8->Ion_Influx Opens channel Cellular_Response Cellular Response (e.g., Sensation of Cold, Potential Therapeutic Effects) Ion_Influx->Cellular_Response Triggers

Figure 2: Activation of TRPM8 by this compound.

This guide provides foundational information on this compound for research and development purposes. Further investigation into its derivatives and their mechanisms of action may reveal novel therapeutic applications.

References

Cyclohexanecarboxamide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of cyclohexanecarboxamide in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for these procedures.

Core Technical Data

This compound (C7H13NO, CAS No. 1122-56-1) is a white crystalline solid at room temperature. Its structure, featuring a nonpolar cyclohexane (B81311) ring and a polar amide group, results in varied solubility across different media. The amide group's capacity for hydrogen bonding suggests some degree of solubility in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that literature values can vary, with some sources describing the compound as "sparingly soluble"[2] or "generally soluble"[1] in water, while others classify it as "insoluble," a term often used for substances with solubilities below 1 mg/mL.[3]

SolventChemical FormulaTypeSolubility (at 25°C unless otherwise noted)Notes
WaterH₂OPolar ProticSparingly soluble / Insoluble (< 1 mg/mL)Predicted logS = -1.4
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic42 mg/mL[3][4]
EthanolC₂H₅OHPolar Protic42 mg/mL[3][4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in pharmaceutical research and development. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Volumetric flasks

  • Scintillation vials or stoppered flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure saturation.

    • Add a known volume of the solvent to the flask.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a temperature-controlled shaker or on a stirrer. For many compounds, equilibration can be achieved within 24 to 72 hours.

    • The temperature should be precisely controlled, as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve of known standards.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Potentiometric Titration for Ionizable Compounds

For ionizable compounds, potentiometric titration can be a rapid method to determine solubility.[6][7][8] While this compound is a very weak base, this method is more suitable for compounds with more pronounced acidic or basic properties. The principle involves titrating a suspension of the compound to determine the amount of dissolved substance at different pH values.

Experimental and Logical Workflows

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation start Start add_excess Add excess This compound to flask start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_flask Seal flask add_solvent->seal_flask shake Agitate at constant temperature (24-72h) seal_flask->shake settle Allow suspension to settle shake->settle centrifuge Centrifuge aliquot settle->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute filtered solution filter_supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

This guide provides a foundational understanding of this compound's solubility characteristics and the methodologies for its determination. For specific applications, it is recommended to perform solubility studies under the exact conditions of the intended use.

References

The Carboxamide Functional Group: A Cornerstone of Modern Drug Discovery and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a ubiquitous and vital scaffold in both biological systems and synthetic pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its conformational rigidity, and its metabolic stability, make it a privileged structure in drug design.[3] This technical guide provides a comprehensive overview of the biological relevance of the carboxamide group, with a focus on its role in pharmacology, the signaling pathways it modulates, and the experimental methodologies used to evaluate its function.

The Diverse Biological Roles of the Carboxamide Moiety

The significance of the carboxamide group extends from the fundamental building blocks of life to the forefront of therapeutic intervention. In nature, the peptide bond, which is an amide linkage, forms the backbone of proteins, dictating their three-dimensional structure and, consequently, their function.[2] The side chains of the amino acids asparagine and glutamine also feature a carboxamide group, contributing to protein stability and enzymatic activity.[2]

In the realm of medicine, the carboxamide functional group is a key pharmacophore in a wide array of approved drugs, spanning multiple therapeutic areas.[3] Its presence is critical for the biological activity of these compounds, often mediating their interaction with biological targets such as enzymes and receptors.[4]

Anticancer Agents

Carboxamide derivatives are a prominent class of anticancer drugs, targeting various hallmarks of cancer.[5] They can interact with multiple oncogenic targets, demonstrating favorable pharmacological profiles.[5]

  • Proteasome Inhibitors: Bortezomib, a dipeptidyl boronic acid, contains a crucial carboxamide linkage. It is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of signaling pathways critical for cancer cell survival, such as the NF-κB pathway.[6]

  • Tyrosine Kinase Inhibitors (TKIs): Sunitinib (B231) is a multi-targeted TKI that contains a carboxamide moiety. It inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[7][8] By blocking these signaling pathways, sunitinib reduces tumor vascularization and induces cancer cell apoptosis.[7]

  • PARP Inhibitors: Olaparib (B1684210) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA single-strand break repair.[9] The carboxamide group in olaparib is essential for its binding to the catalytic site of PARP. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination repair, the inhibition of PARP by olaparib leads to synthetic lethality.[10]

Anticonvulsant Drugs

A significant class of anticonvulsant medications features a carboxamide core.[11] These drugs are primarily used in the treatment of epilepsy and neuropathic pain.[12]

  • Sodium Channel Blockers: Carbamazepine (B1668303) and its derivatives, such as oxcarbazepine, are widely used anticonvulsants.[13] Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[14] By binding to the inactivated state of these channels, they stabilize neuronal membranes and inhibit the repetitive firing of action potentials that underlies seizure activity.[15]

Anti-inflammatory Agents

Carboxamide-containing compounds have also demonstrated significant anti-inflammatory properties.[16] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade.[8]

  • COX-2 Inhibitors: Some novel carboxamide derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[18]

Quantitative Pharmacological Data of Carboxamide-Containing Drugs

The biological activity of carboxamide-containing drugs is quantified using various pharmacological parameters. The following tables summarize key quantitative data for representative drugs from different therapeutic classes.

Drug (Class)TargetCell Line/EnzymeParameterValueReference(s)
Olaparib (Anticancer)PARP-1-IC505 nM[12]
PARP-2-IC501 nM[12]
PARP-3-IC504 nM[12]
Bortezomib (Anticancer)20S Proteasome-Ki0.6 nM[19]
Jurkat (T-ALL)-IC5012 nM[20]
MOLT4 (T-ALL)-IC504 nM[20]
CEM (T-ALL)-IC504 nM[20]
Sunitinib (Anticancer)VEGFR-2-IC509 nM[7]
PDGFR-β-IC508 nM[7]
c-KIT-IC504 nM[7]
Indole-2-carboxamide 12 (Anticancer)-K-562 (Leukemia)IC500.33 µM[21]
Indole-2-carboxamide 4 (Anticancer)-K-562 (Leukemia)IC500.61 µM[21]
Indole-2-carboxamide 10 (Anticancer)-HCT-116 (Colon)IC501.01 µM[21]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

DrugFormulationDoseCmax (ng/mL)Tmax (h)Half-life (h)Reference(s)
Olaparib Tablet300 mg BID7,7001.514.9[12]
Carbamazepine TabletSingle dose-12~36[15]
TabletRepeated doses--16-24[15]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; BID: Twice daily.

Key Signaling Pathways Modulated by Carboxamide-Containing Drugs

The therapeutic effects of carboxamide drugs are mediated through their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for three prominent carboxamide-containing anticancer drugs.

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation IkB IκBα Proteasome->IkB Degradation Apoptosis Apoptosis Ub_Proteins->Apoptosis NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation AntiApoptoticGenes Anti-apoptotic Gene Expression CellCycleArrest Cell Cycle Arrest AntiApoptoticGenes->Apoptosis

Bortezomib's inhibition of the proteasome, leading to apoptosis.

Sunitinib_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis CellProliferation Cell Proliferation PI3K_AKT->CellProliferation RAS_MAPK->Angiogenesis RAS_MAPK->CellProliferation

Sunitinib's multi-targeted inhibition of receptor tyrosine kinases.

Olaparib_Pathway Olaparib Olaparib PARP PARP Olaparib->PARP Inhibition SSB Single-Strand Break (SSB) PARP->SSB Repair SSB->PARP Activation DSB Double-Strand Break (DSB) SSB->DSB Replication fork collapse HR_repair Homologous Recombination Repair DSB->HR_repair Apoptosis Apoptosis DSB->Apoptosis BRCA_deficient BRCA-deficient Cell BRCA_deficient->HR_repair Defective HR_repair->DSB Repair

Mechanism of synthetic lethality induced by Olaparib in BRCA-deficient cells.

Experimental Protocols for the Evaluation of Carboxamide-Containing Compounds

The biological activity of carboxamide derivatives is assessed using a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test carboxamide compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[24] Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add carboxamide compound dilutions incubate_24h->add_compound incubate_treatment Incubate for treatment period add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance (570 nm) incubate_overnight->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for determining cell viability using the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to evaluate the anti-inflammatory activity of novel compounds.[10][25]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling), which can be quantified.[9]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the carboxamide compound. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16] Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) to the control group.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.[2][26]

Principle: The growth of human tumors in mice allows for the in vivo assessment of the efficacy of a test compound to inhibit tumor growth.[22]

Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL.[23]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable (typically 5-7 days post-injection), measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the test carboxamide compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.

Conclusion

The carboxamide functional group is a remarkably versatile and biologically significant moiety. Its prevalence in nature and its successful incorporation into a multitude of clinically effective drugs underscore its importance in medicinal chemistry and drug development. The ability of the carboxamide to engage in key hydrogen bonding interactions and to provide a stable scaffold for molecular recognition makes it an enduring feature in the design of novel therapeutics. A thorough understanding of the signaling pathways modulated by carboxamide-containing drugs, coupled with robust experimental evaluation, is crucial for the continued development of this important class of molecules to address unmet medical needs.

References

An In-Depth Technical Guide to Cyclohexanecarboxamide and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Versatile Cyclohexanecarboxamide Scaffold

This compound, a white crystalline solid with the chemical formula C₇H₁₃NO, serves as a pivotal building block in the synthesis of a diverse array of organic compounds.[1] Its stable cyclohexane (B81311) ring and reactive carboxamide group make it an attractive scaffold for medicinal chemists and researchers in drug development and agrochemical synthesis.[1] The inherent structural features of this compound allow for extensive derivatization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1122-56-1[2][3][4][5]
Molecular Formula C₇H₁₃NO[2][5]
Molecular Weight 127.18 g/mol [2][3]
Appearance White amorphous powder/flakes[1][6]
Melting Point 186-188 °C[3][6]
IUPAC Name This compound[2]
Synonyms Hexahydrobenzamide, Cyclohexylcarboxamide[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its various derivatives can be achieved through several established chemical routes.

Synthesis of N-Arylcarbamothioyl-cyclohexanecarboxamide Derivatives

A common method for synthesizing N-arylcarbamothioyl-cyclohexanecarboxamide derivatives involves a two-step process. First, cyclohexanecarbonyl chloride reacts with potassium thiocyanate (B1210189) in acetone (B3395972) to form cyclohexanecarbonyl isothiocyanate. This intermediate is then condensed with a primary aromatic amine to yield the final N-(arylcarbamothioyl)this compound derivative.

Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)this compound

Materials:

Procedure:

  • A solution of cyclohexanecarbonyl chloride (0.005 mol) in 50 mL of acetone is added dropwise to a suspension of potassium thiocyanate (0.005 mol) in 50 mL of acetone.

  • The reaction mixture is heated under reflux for 30 minutes and then cooled to room temperature.

  • A solution of aniline (0.005 mol) in 30 mL of acetone is added to the mixture and stirred for 2 hours at room temperature.

  • 300 mL of 0.1 N hydrochloric acid is added, and the resulting solution is filtered.

  • The solid product is washed with water and purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield white crystals of N-(phenylcarbamothioyl)this compound.[3]

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives

These derivatives can be synthesized via a double Michael addition reaction. This involves the reaction of a diamide (B1670390) carrying an active methylene (B1212753) group with a dienone in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane.

Experimental Protocol: Synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide

Materials:

  • N,N'-di(pyridin-2-yl)malonamide (diamide)

  • Dibenzalacetone (dienone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

  • A mixture of the diamide (1a,b) and the appropriate dienone (2a–m) is prepared in dichloromethane (DCM).

  • DBU is added to the mixture.

  • The reaction is stirred at room temperature (24 °C) for 2–3 hours.

  • Upon completion, the product is isolated and purified to yield the desired 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivative (3a–m).[7]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of various this compound derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [4][7][8]

CompoundCancer Cell LineIC₅₀ (µM)
3c (p-chlorophenyl substituted)MDA-MB-231 (ER-negative breast cancer)7 ± 1.12
HepG2 (liver cancer)8 ± 0.89
MCF-7 (ER-positive breast cancer)10 ± 0.62
SAS (tongue carcinoma)15 ± 1.3
3e (p-bromophenyl substituted)MDA-MB-231 (ER-negative breast cancer)5 ± 0.5
MCF-7 (ER-positive breast cancer)12 ± 0.54
3l (p-trifluoromethylphenyl and chloropyridine substituted)MDA-MB-231 (ER-negative breast cancer)5 ± 0.25
HCT-116 (colorectal cancer)6 ± 0.78
HuH-7 (liver cancer)4.5 ± 0.3
SAS (tongue carcinoma)9 ± 0.38
Cisplatin (Reference) MDA-MB-231 (ER-negative breast cancer)15 ± 0.71
HepG2 (liver cancer)10 ± 0.65
HCT-116 (colorectal cancer)8 ± 0.76
HuH-7 (liver cancer)14.7 ± 0.5

Table 2: Anticancer Activity of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide Derivatives [9]

CompoundCancer Cell LineIC₅₀ (µM)
5i MCF-7 (breast cancer)3.25
Doxorubicin (Reference) MCF-7 (breast cancer)6.77
Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial potential against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives

CompoundMicroorganismMIC (µg/mL)
17-20, 26, 37, 38 Gram-positive and Gram-negative bacteria0.0005–0.032
Tetracycline (B611298) (Reference) Gram-positive and Gram-negative bacteria-

Note: The specific MIC values for tetracycline were not provided in the source, but the compounds were found to be more active.

The antimicrobial mechanism of some cyclohexane derivatives is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death.[4] Other derivatives may inhibit the transport of low-molecular-weight hydrophilic substances into the bacteria.[5][10]

Key Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4][8]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][4][8]

  • Measure the absorbance at 570-590 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the untreated control cells to determine the IC₅₀ value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term reproductive viability of cells after treatment.

Experimental Protocol: Clonogenic Survival Assay

Materials:

  • 6-well plates or petri dishes

  • Cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Prepare a single-cell suspension from a monolayer culture by trypsinization.

  • Seed a known number of cells into 6-well plates or petri dishes.

  • Treat the cells with the test compound or radiation.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with the fixation solution for at least 5 minutes.

  • Stain the colonies with crystal violet solution for about 2 hours.

  • Rinse the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing ≥50 cells).

  • Calculate the plating efficiency and surviving fraction to generate a cell survival curve.[10]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Experimental Protocol: Western Blot Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and untreated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.[11][12]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[8][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways in this compound-Induced Apoptosis

The anticancer activity of many this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals and is regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[6][9][13] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[14][15][16]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Activated_Caspase9 Activated Caspase-9 Caspase9 Pro-caspase-9 Caspase9->Activated_Caspase9 Activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway
The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Extrinsic_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Derivative Death_Receptor Death Receptor (e.g., Fas) This compound->Death_Receptor Sensitizes DISC DISC Formation Death_Receptor->DISC Activates Caspase8 Pro-caspase-8 DISC->Caspase8 Recruits & Activates Activated_Caspase8 Activated Caspase-8 Bid Bid Activated_Caspase8->Bid Cleaves Caspase3 Pro-caspase-3 Activated_Caspase8->Caspase3 Activates tBid tBid Intrinsic_Pathway Intrinsic Pathway tBid->Intrinsic_Pathway Activates Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Extrinsic Apoptosis Pathway

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their synthetic accessibility and the diverse range of biological activities, particularly in the realms of oncology and infectious diseases, warrant further investigation. The ability of certain derivatives to induce apoptosis through well-defined signaling pathways provides a solid foundation for the rational design of novel and more potent therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists to explore the multifaceted nature of this versatile chemical scaffold and to guide future research in this exciting field.

References

Cyclohexanecarboxamides: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclohexanecarboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by this compound derivatives, including their anticonvulsant, anticancer, antimicrobial, analgesic, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and mechanistic insights to facilitate future research and development in this promising area.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring attached to a carboxamide functional group.[1] This core structure offers a unique combination of rigidity and conformational flexibility, making it an attractive scaffold for designing molecules that can effectively interact with various biological targets.[2] The versatility of this scaffold has led to its investigation in numerous therapeutic areas, revealing a broad spectrum of biological activities.[3][4] This guide synthesizes key findings, focusing on the quantitative aspects of these activities and the experimental methodologies used for their evaluation.

Anticonvulsant Activity

Several novel this compound derivatives have been identified as potent anticonvulsant agents. These compounds have shown significant efficacy in preclinical models of epilepsy, often surpassing the performance of existing antiepileptic drugs.

Data Presentation: Anticonvulsant Activity
CompoundTest ModelED₅₀ (mmol/kg)Neurotoxicity (TD₅₀, mmol/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
6d scPTZ0.04>1.2>30[5]
8b scPTZ~0.08 (11-fold more potent than ethosuximide)Not ReportedNot Reported[6]
10b scPTZ~0.10 (9-fold more potent than ethosuximide)Not ReportedNot Reported[6]
9a scPTZMore potent than Phenobarbital and EthosuximideBetter than EthosuximideNot Reported[6]
Phenobarbital scPTZ0.068Not ReportedNot Reported[5]
Ethosuximide scPTZ1.03Not ReportedNot Reported[5]
Compound 6 scPTZ0.238Not ReportedNot Reported[6]
Compound 38 MES23.47 mg/kg>300 mg/kg>12.8[7]
Carbamazepine MES28.20 mg/kgNot ReportedNot Reported[7]

scPTZ: Subcutaneous Pentylenetetrazole test; MES: Maximal Electroshock Seizure test.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test: This test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Typically, male CF-1 mice or rats are used.[7][8]

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is applied via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint of protection.[7]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to screen for drugs effective against absence seizures.

  • Animal Model: Male mice are commonly used.

  • Drug Administration: Test compounds are administered, typically i.p., at a predetermined time before the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).

  • Endpoint: The absence of clonic seizures for a specified observation period (e.g., 30 minutes) is considered protection.[5]

  • Data Analysis: The ED₅₀ is determined from the dose-response data.

Mandatory Visualization: Signaling Pathway

A proposed mechanism for the neuroprotective and anticonvulsant effects of some this compound derivatives involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which helps in combating oxidative stress.[5][9]

Nrf2_ARE_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces This compound This compound (e.g., Compound 6d) This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Transcription AntioxidantEnzymes->OxidativeStress Neutralizes Neuroprotection Neuroprotection & Anticonvulsant Effect AntioxidantEnzymes->Neuroprotection

Caption: Nrf2-ARE signaling pathway activation by this compound derivatives.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often associated with the induction of apoptosis through both intrinsic and extrinsic pathways.

Data Presentation: Anticancer Activity (IC₅₀ in µM)
CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
6a 3.03---[10]
8a 5.21---[10]
5i 6.953.2511.58.98 (Caco-2)[3]
2c SignificantSignificant-- (HT1080)[11]
3c SignificantSignificant-- (HT1080)[11]
3c 7 ± 1.12 (MDA-MB-231)10 ± 0.628 ± 0.89-[12]
3e -12 ± 0.54--[12]
3l 9 ± 0.38 (SAS)18 ± 1.714.5 ± 0.3 (HuH-7)6 ± 0.78[12]
Doxorubicin 3.016.773.078 ± 0.76[3][10][12]
Cisplatin -15 ± 0.71 (MDA-MB-231)10 ± 0.658 ± 0.76[12]

Note: Different studies may use different positive controls and experimental conditions, affecting direct comparability.

Experimental Protocols

MTT Antiproliferation Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

Mandatory Visualization: Signaling Pathway

The anticancer activity of certain this compound compounds is mediated by the activation of caspases, leading to programmed cell death (apoptosis).[10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits p53 p53 p53->Bax Upregulates Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates This compound This compound (e.g., Compounds 6a, 8a) This compound->p53 Upregulates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis induction by this compound compounds in cancer cells.

Antimicrobial Activity

Functionally substituted cyclohexane derivatives have been explored as potential antimicrobial agents to combat increasing antimicrobial resistance.[13][14] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as some fungi.

Data Presentation: Antimicrobial Activity
Compound/Derivative ClassOrganismActivity MeasurementResultReference
Adamantyl based cyclohexane diaminesM. tuberculosisAntibacterial ActivityModerate to weak[4]
Adamantyl based cyclohexane diaminesMRSAAntibacterial ActivityStrong to moderate[4]
Tosyloxyimine derivativeA. baumanniiZone of Inhibition20 mm[13]
Tosyloxyimine derivativeB. subtilisZone of Inhibition16.7 mm[13]
Tosyloxyimine derivativeC. pseudotropicalisSensitivityHighly sensitive[13]
Monocyclic derivative (Compound III)A. baumanniiZone of Inhibition24 mm[15]
Monocyclic derivative (Compound III)E. coliAntibacterial ActivityStrong[15]
Amidrazone derivative (2a)S. aureusMIC64 µg/mL[16]
Amidrazone derivative (2c)Y. enterocoliticaMIC128 µg/mL[16]
Cyclohexenone derivative (with -F group)S. aureus, E. coli, C. albicansMICLower than standards[17][18]

MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocols

Agar (B569324) Well Diffusion Assay: This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Media Preparation: A suitable agar medium is prepared and poured into Petri dishes.

  • Inoculation: A standardized microbial suspension is uniformly spread over the agar surface.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (like DMSO) is added to the wells.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.[13]

Broth Microdilution Method (for MIC determination): This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated for a specified time and temperature.

  • Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[17]

Mandatory Visualization: Experimental Workflow

Antimicrobial_Screening Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening (Agar Well Diffusion) Synthesis->PrimaryScreening ActiveCompounds Identify Active Compounds PrimaryScreening->ActiveCompounds FurtherStudies Further Studies (In vivo, Toxicity) PrimaryScreening->FurtherStudies No Activity MIC_Test Quantitative Assay (Broth Microdilution) ActiveCompounds->MIC_Test Yes MIC_Value Determine MIC Value MIC_Test->MIC_Value MIC_Value->FurtherStudies

Caption: General workflow for antimicrobial screening of novel compounds.

Analgesic and Anti-Inflammatory Activity

Certain this compound and related cyclohexane derivatives have been evaluated for their potential as analgesic and anti-inflammatory agents.[19][20]

Data Presentation: Analgesic Activity
CompoundTest Model% InhibitionReference
5s Acetic acid-induced writhing73.56%[20]
5u Acetic acid-induced writhing73.72%[20]
Ibuprofen Acetic acid-induced writhing74.12%[20]
Experimental Protocols

Acetic Acid-Induced Writhing Test: This is a common visceral pain model used to screen for peripheral analgesic activity.

  • Animal Model: Mice are typically used.

  • Drug Administration: Test compounds or a standard drug (e.g., ibuprofen) are administered prior to the noxious stimulus.[20]

  • Induction of Writhing: An intraperitoneal injection of acetic acid (e.g., 0.6% solution) is given to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[21]

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[20]

Enzyme Inhibition

The structural features of cyclohexanecarboxamides make them suitable candidates for designing enzyme inhibitors. They have been investigated as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.

Data Presentation: Enzyme Inhibition
Compound Class/DerivativeTarget EnzymeIC₅₀ / KᵢReference
Sulfocoumarin derivativeshCA IX, hCA XIIKᵢ: 7 to 90 nM[22]
Azinane triazole derivatives (12d)Acetylcholinesterase (AChE)IC₅₀: 0.73 ± 0.54 µM[23]
Azinane triazole derivatives (12n)α-glucosidaseMore active than acarbose[23]
Pyrazole analogues (5s)COX-2IC₅₀: 2.51 µM[20]
Pyrazole analogues (5u)COX-2IC₅₀: 1.79 µM[20]
CelecoxibCOX-2SI > 333[24]

hCA: human Carbonic Anhydrase; COX-2: Cyclooxygenase-2; SI: Selectivity Index.

Experimental Protocols

General Enzyme Inhibition Assay (In Vitro):

  • Reagents: A purified enzyme, its specific substrate, and a buffer solution are prepared.

  • Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Detection: The rate of product formation or substrate consumption is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds with a wide range of significant biological activities. The research highlighted in this guide demonstrates their potential as lead structures for the development of new drugs for epilepsy, cancer, microbial infections, and pain management. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future work should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (QSAR) studies[25][26][27][28][29] and exploring their in vivo efficacy and safety profiles to translate these promising preclinical findings into clinically valuable therapeutics.

References

Initial Investigations into the Therapeutic Potential of Cyclohexanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the therapeutic potential of compounds derived from the cyclohexanecarboxamide core structure. While this compound itself is primarily utilized as a chemical intermediate, its structural backbone has given rise to derivatives with significant pharmacological activity in diverse therapeutic areas, including epilepsy and osteoarthritis.[1] This document outlines the preclinical data, mechanisms of action, and detailed experimental protocols associated with these promising derivatives.

Anticonvulsant and Neuroprotective Cyclohexanecarboxamides

Recent research has identified a novel series of this compound derivatives with potent anticonvulsant and neuroprotective properties.[1] These compounds have demonstrated high efficacy in established preclinical models of epilepsy and have been shown to act through the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular defense against oxidative stress.[1]

Quantitative Data Summary

The anticonvulsant activity of several lead compounds was evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The data highlights their potency and protective effects, with a notable absence of neurotoxicity at effective doses.[1]

Compound IDAnticonvulsant TestProtection (%)ED₅₀ (mmol/kg)Comparative PotencyNeurotoxicity
5a MES100%Not Reported-Not Observed
6b MES100%Not Reported-Not Observed
4b scPTZ83.33%Not Reported-Not Observed
5c scPTZ83.33%Not Reported-Not Observed
6d scPTZ83.33%0.041.7x > PhenobarbitalNot Observed
25.7x > Ethosuximide

Data sourced from Abd-Allah et al., 2025.[1]

Mechanism of Action: Nrf2-ARE Pathway Activation

The neuroprotective effects of the lead anticonvulsant cyclohexanecarboxamides are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1] Under conditions of oxidative stress, a key factor in the pathophysiology of epilepsy, these compounds promote the translocation of Nrf2 to the nucleus. Here, Nrf2 binds to the ARE, initiating the transcription of a suite of cytoprotective genes that enhance cellular antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Seizures) Keap1 Keap1 ROS->Keap1 Induces Conformational Change in Keap1 Nrf2_i Nrf2 (Inactive) Keap1->Nrf2_i Sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_i->Cul3 Ubiquitination Nrf2_a Nrf2 (Active) Nrf2_i->Nrf2_a Translocation Proteasome Proteasome Degradation Cul3->Proteasome Targets for This compound This compound Derivative This compound->Keap1 Inhibits Keap1 Maf Maf Nrf2_a->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription of Response Enhanced Antioxidant Response & Neuroprotection Genes->Response Experimental_Workflow cluster_invivo In Vivo Anticonvulsant & Safety Evaluation cluster_exvivo Ex Vivo Mechanistic Studies start Administer Compound to Mice mes Maximal Electroshock (MES) Test start->mes Tonic-Clonic Model scptz Subcutaneous PTZ (scPTZ) Test start->scptz Clonic Seizure Model rotarod Rotarod Test (Neurotoxicity) start->rotarod Motor Coordination harvest Harvest Brain Tissue start->harvest Parallel Cohort end_vivo Determine Efficacy (ED₅₀) & Safety Profile mes->end_vivo scptz->end_vivo rotarod->end_vivo biochem Biochemical Assays (Oxidative Stress Markers) harvest->biochem molbio Molecular Biology Assays (Western Blot, qPCR) harvest->molbio end_exvivo Confirm Nrf2 Pathway Activation biochem->end_exvivo molbio->end_exvivo

References

Where to find Cyclohexanecarboxamide spectral data (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Cyclohexanecarboxamide, a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable information for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.4 (broad)Singlet2H-NH₂
~2.1Multiplet1H-CH-C=O
~1.8Multiplet2HCyclohexyl -CH₂ (axial)
~1.6Multiplet2HCyclohexyl -CH₂ (equatorial)
~1.4Multiplet3HCyclohexyl -CH₂
~1.2Multiplet3HCyclohexyl -CH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~179C=O (Amide)
~45-CH-C=O
~30Cyclohexyl -CH₂
~26Cyclohexyl -CH₂
~25Cyclohexyl -CH₂

Note: The specific assignment of the cyclohexyl carbons can be further confirmed by 2D NMR techniques.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3170Strong, BroadN-H stretch (Amide)
~2930, ~2850StrongC-H stretch (Aliphatic)
~1650StrongC=O stretch (Amide I)
~1450MediumC-H bend (Aliphatic)
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityPossible Fragment
127Moderate[M]⁺ (Molecular Ion)
83Moderate[C₆H₁₁]⁺
72High[C₄H₆NO]⁺
55High[C₄H₇]⁺
44High[CONH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[1]

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • A standard pulse program for proton NMR is used.

  • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • A wider spectral width is necessary (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • A small amount of solid this compound is placed directly onto the ATR crystal.[2][3][4]

2. Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.[3]

  • The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good contact.[2]

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating.

2. Ionization:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.[5][6][7]

3. Mass Analysis:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Logical Relationship of Spectral Data in Structural Elucidation

logical_relationship cluster_structure Molecular Structure cluster_info Information Provided by Each Technique Structure This compound (C₇H₁₃NO) NMR_Info ¹H & ¹³C NMR - Carbon-hydrogen framework - Chemical environment of nuclei Structure->NMR_Info determines IR_Info IR Spectroscopy - Presence of functional groups (C=O, N-H, C-H) Structure->IR_Info determines MS_Info Mass Spectrometry - Molecular weight - Fragmentation pattern Structure->MS_Info determines NMR_Info->Structure confirms IR_Info->Structure confirms MS_Info->Structure confirms

Caption: Interrelation of spectral data for structural confirmation.

References

The Role of the Cyclohexane Ring in Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and drug discovery, the structural architecture of a molecule is paramount to its biological function. Among the vast array of carbocyclic systems, the six-membered cyclohexane (B81311) ring stands out as a fundamental and versatile scaffold.[1][2] Its unique conformational properties and physicochemical contributions make it a privileged motif in a multitude of natural products and synthetic pharmaceuticals.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of the cyclohexane ring in bioactive molecules, intended for researchers, scientists, and drug development professionals. We will delve into its structural influence on molecular shape, its impact on critical drug-like properties, and its application in successful therapeutic agents, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural and Conformational Landscape of Cyclohexane

The non-planar nature of the cyclohexane ring is the cornerstone of its utility. To alleviate the angle and torsional strain inherent in a flat hexagonal structure, cyclohexane adopts several three-dimensional conformations.[5][6]

1.1. Chair and Boat Conformations

The most stable and predominant conformation is the chair form , which minimizes all sources of strain, featuring ideal tetrahedral bond angles (approx. 109.5°) and a staggered arrangement of all substituents.[7][8] A less stable, more flexible conformation is the boat form . The transition between two distinct chair forms, known as a ring flip , is a rapid process at room temperature.[6][7] During this flip, all axial substituents become equatorial, and vice versa.[6][7]

1.2. Axial vs. Equatorial Substituents

In a chair conformation, substituents can occupy two distinct positions:

  • Axial (a): Bonds are parallel to the principal axis of the ring.[7]

  • Equatorial (e): Bonds extend from the "equator" of the ring.[7]

Generally, placing a bulky substituent in an equatorial position is energetically more favorable to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction.[7] This conformational preference is a critical determinant in how a molecule presents its functional groups to a biological target.

cluster_chair Chair Conformation & Ring Flip cluster_labels Substituent Positions c1 Chair 1 chair1 c2 Chair 2 chair2 chair1->chair2 Ring Flip l_axial Axial (a): Parallel to ring axis l_equatorial Equatorial (e): Extends from ring periphery

Cyclohexane chair conformation and ring flip dynamics.

Influence on Physicochemical Properties

The incorporation of a cyclohexane ring profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by modulating key physicochemical properties.

  • Lipophilicity: As a non-polar, saturated hydrocarbon moiety, the cyclohexane ring significantly increases a molecule's lipophilicity (fat-solubility). This is quantitatively measured by the partition coefficient, logP. Higher lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but excessive lipophilicity can lead to poor solubility and increased metabolic turnover.[9]

  • Metabolic Stability: The chemically inert C-H bonds of the cyclohexane ring are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more electron-rich aromatic rings or benzylic positions. Strategically placing a cyclohexane ring can block sites of metabolic attack, thereby increasing the drug's half-life.[10][11]

  • Molecular Scaffolding: The rigid and well-defined three-dimensional structure of the chair conformation makes cyclohexane an excellent scaffold.[4][12] It locks the relative orientation of its substituents, reducing the entropic penalty upon binding to a target and presenting functional groups in a precise spatial arrangement for optimal interaction.[13]

G cluster_receptor Binding Site scaffold Cyclohexane Ring (Rigid Scaffold) fgA Functional Group A scaffold->fgA  Positions fgB Functional Group B scaffold->fgB fgC Functional Group C scaffold->fgC pocketA Pocket A fgA->pocketA Binds to pocketB Pocket B fgB->pocketB Interacts with pocketC Pocket C fgC->pocketC Fits into cluster_release influenza Influenza Virus host_cell Host Cell influenza->host_cell Infects budding Viral Budding & Release host_cell->budding Produces new virions via na Neuraminidase (NA) Enzyme sialic_acid Sialic Acid (Receptor) na->sialic_acid Cleaves inhibition Inhibition sialic_acid->budding Enables budding->influenza Releases tamiflu Oseltamivir (Tamiflu) tamiflu->na Binds to active site inhibition->budding Blocks G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add serial dilutions of test compound incubate1->treat incubate2 4. Incubate 48-72h (drug exposure) treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan incubate3->solubilize read 8. Read absorbance (e.g., 570 nm) solubilize->read analyze 9. Plot dose-response curve & calculate IC50 read->analyze end End analyze->end

References

Methodological & Application

Laboratory synthesis of Cyclohexanecarboxamide from cyclohexanecarbonyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its robust structure and versatile functional group make it a key building block in medicinal chemistry. The synthesis of amides from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry, prized for its efficiency and high yields. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from cyclohexanecarbonyl chloride via a nucleophilic acyl substitution reaction with ammonia (B1221849).

The reaction proceeds through the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This is followed by the elimination of a chloride ion. The hydrogen chloride byproduct generated in the reaction readily reacts with an excess of ammonia to form ammonium (B1175870) chloride.[1][2][3] This method is favored for its typically high conversion and relatively straightforward purification process.

Reaction Scheme

The overall chemical transformation is depicted below:

Cyclohexanecarbonyl Chloride + Ammonia -> this compound + Ammonium Chloride

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cyclohexanecarbonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanecarbonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Ammonia: Slowly add concentrated aqueous ammonia (a significant excess, e.g., 5-10 equivalents) to the stirred solution of cyclohexanecarbonyl chloride via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of ammonium chloride will form immediately.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add distilled water to dissolve the ammonium chloride precipitate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to obtain a crystalline solid.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
Cyclohexanecarbonyl Chloride1.0 molar equivalent
Concentrated Aqueous Ammonia5.0 - 10.0 molar equivalents
Reaction Conditions
SolventDichloromethane or Diethyl Ether
Reaction Temperature0-5 °C (addition), Room Temperature (reaction)
Reaction Time1-2 hours
Product Information
ProductThis compound
Theoretical YieldDependent on the starting amount of cyclohexanecarbonyl chloride
Expected Purity (after recrystallization)>98%

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of this compound.

reaction_pathway start Cyclohexanecarbonyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack by Ammonia ammonia Ammonia (NH3) ammonia->intermediate product This compound intermediate->product Elimination of Cl- hcl HCl intermediate->hcl nh4cl Ammonium Chloride (NH4Cl) hcl->nh4cl Acid-Base Reaction excess_ammonia Excess Ammonia excess_ammonia->nh4cl

Caption: Reaction mechanism for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis of this compound.

experimental_workflow start Start: Dissolve Cyclohexanecarbonyl Chloride in Solvent step1 Cool to 0-5 °C in an Ice Bath start->step1 step2 Slowly Add Concentrated Aqueous Ammonia step1->step2 step3 Stir at Room Temperature for 1-2 hours step2->step3 step4 Work-up: Aqueous Wash and Extraction step3->step4 step5 Dry Organic Layer step4->step5 step6 Remove Solvent via Rotary Evaporation step5->step6 step7 Purify by Recrystallization step6->step7 end_node Final Product: This compound step7->end_node

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives represent a class of thiourea (B124793) compounds with significant potential in medicinal chemistry and materials science. The presence of both a this compound moiety and an arylthiourea group imparts unique physicochemical properties, making them valuable scaffolds for the development of novel therapeutic agents, insecticides, fungicides, and herbicides.[1] These compounds are typically synthesized through a robust and efficient two-step, one-pot reaction.[2][3] This protocol details the synthesis, characterization, and relevant data for the preparation of these compounds.

The core of the synthesis involves the in-situ generation of cyclohexanecarbonyl isothiocyanate from the reaction of cyclohexanecarbonyl chloride with a thiocyanate (B1210189) salt.[1][4] This highly reactive intermediate is then subjected to a nucleophilic addition reaction with a primary aromatic amine to yield the desired N-(arylcarbamothioyl)this compound.[2][5]

Synthetic Pathway

The overall synthetic scheme is illustrated below. The first step is the formation of the acyl isothiocyanate intermediate, which is not isolated. The subsequent addition of an amine leads to the final product.

Synthesis_Pathway reagent1 Cyclohexanecarbonyl chloride intermediate Cyclohexanecarbonyl isothiocyanate (in situ) reagent1->intermediate Acetone (B3395972) reagent2 Potassium Thiocyanate (KSCN) reagent2->intermediate product N-(arylcarbamothioyl)this compound intermediate->product reagent3 Primary Aryl Amine (Ar-NH2) reagent3->product

Caption: General reaction scheme for the synthesis of N-(arylcarbamothioyl)this compound.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of N-(arylcarbamothioyl)this compound derivatives.[1][6]

Materials and Reagents:

  • Cyclohexanecarbonyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[4]

  • Substituted primary aromatic amines (e.g., aniline, chloroanilines, toluidines, etc.)

  • Anhydrous Acetone

  • Ethanol

  • Dichloromethane

  • 0.1 N Hydrochloric acid

  • Standard laboratory glassware

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of Cyclohexanecarbonyl Isothiocyanate (in situ):

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium thiocyanate (0.005 mol) in 50 mL of anhydrous acetone.

    • To this suspension, add a solution of cyclohexanecarbonyl chloride (0.005 mol) in 50 mL of anhydrous acetone dropwise with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.[1] A white precipitate of potassium chloride will form.

    • Cool the mixture to room temperature.

  • Synthesis of N-(arylcarbamothioyl)this compound:

    • To the cooled reaction mixture containing the in-situ generated cyclohexanecarbonyl isothiocyanate, add the desired primary aromatic amine (0.005 mol) dissolved in a small amount of acetone.

    • Stir the reaction mixture at room temperature for an additional 2-3 hours. The reaction is typically exothermic.[4]

  • Work-up and Purification:

    • Pour the reaction mixture into 300 mL of 0.1 N hydrochloric acid with stirring.

    • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with distilled water.[1]

    • Purify the crude product by recrystallization from an ethanol-dichloromethane mixture (1:2 v/v).[1]

    • Dry the purified crystals in a desiccator.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow start Start step1 Dissolve KSCN in anhydrous acetone start->step1 step2 Add cyclohexanecarbonyl chloride solution dropwise step1->step2 step3 Reflux for 30 minutes step2->step3 step4 Cool to room temperature step3->step4 step5 Add primary aryl amine in acetone step4->step5 step6 Stir for 2-3 hours at room temperature step5->step6 step7 Pour into 0.1 N HCl step6->step7 step8 Filter the precipitate step7->step8 step9 Wash with distilled water step8->step9 step10 Recrystallize from Ethanol/Dichloromethane step9->step10 end End: Purified Product step10->end

Caption: Step-by-step workflow for the synthesis and purification of the target compounds.

Data Presentation

The following tables summarize the yields and melting points for a selection of synthesized N-(arylcarbamothioyl)this compound derivatives as reported in the literature.

Table 1: Yields and Melting Points of N-(arylcarbamothioyl)this compound Derivatives. [1]

Aryl SubstituentProduct NameYield (%)Melting Point (°C)
PhenylN-(phenylcarbamothioyl)this compound91162-164
2-ChlorophenylN-(2-chlorophenylcarbamothioyl)this compound85148-150
3-ChlorophenylN-(3-chlorophenylcarbamothioyl)this compound88155-157
4-ChlorophenylN-(4-chlorophenylcarbamothioyl)this compound92178-180
o-TolylN-(o-tolylcarbamothioyl)this compound87145-147
p-TolylN-(p-tolylcarbamothioyl)this compound90168-170
3-MethoxyphenylN-(3-methoxyphenylcarbamothioyl)this compound86140-142
4-MethoxyphenylN-(4-methoxyphenylcarbamothioyl)this compound89160-162
Naphthalen-1-ylN-(naphthalen-1-ylcarbamothioyl)this compound84188-190

Table 2: Characteristic Spectroscopic Data for N-(phenylcarbamothioyl)this compound. [1]

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) 3244, 3151 (N-H stretching); 3065, 3034 (Ar-C-H stretching); 2933, 2859 (C-H stretching); 1686 (C=O stretching); 1246 (C=S stretching)
¹H-NMR (DMSO-d₆, δ ppm) 11.5 (s, 1H, NH); 9.8 (s, 1H, NH); 7.6-7.2 (m, 5H, Ar-H); 2.5 (m, 1H, CH); 1.9-1.2 (m, 10H, cyclohexyl-H)

Troubleshooting and Optimization

  • Low Yields: Incomplete reaction of the acyl chloride can be a cause. Ensure anhydrous conditions as acyl chlorides are sensitive to moisture. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can improve yields, especially when dealing with poorly soluble thiocyanate salts.[7][8]

  • Byproduct Formation: The primary byproduct is often unreacted starting materials or thioureas formed from side reactions.[8] Ensuring a clean and moisture-free reaction environment is crucial. The one-pot synthesis approach, where the isothiocyanate is generated and immediately consumed, helps to minimize side reactions.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica (B1680970) gel may be employed as an alternative purification method.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of N-(arylcarbamothioyl)this compound derivatives. The procedure is straightforward and utilizes readily available starting materials, making it suitable for a wide range of applications in academic and industrial research settings. The versatility of this synthesis allows for the generation of a diverse library of compounds by varying the primary aromatic amine, which is essential for structure-activity relationship studies in drug discovery.

References

Cyclohexanecarboxamide: A Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarboxamide, a simple yet versatile chemical entity, has emerged as a valuable building block in the design and synthesis of a diverse array of pharmaceutical agents. Its rigid cyclohexane (B81311) core provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, leading to compounds with potent anticancer, anticonvulsant, and metabolic regulatory activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds in key therapeutic areas.

I. Anticancer Applications: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notably, N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamides have shown promising cytotoxic effects.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Table 1: Cytotoxicity of N-(benzo[d]thiazol-2-yl)this compound Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
N-(6-ethoxybenzo[d]thiazol-2-yl)this compound (2c)A549 (Lung Carcinoma)Significant Cytotoxicity
N-(6-ethoxybenzo[d]thiazol-2-yl)this compound (2c)MCF7-MDR (Multidrug-Resistant Breast Cancer)Significant Cytotoxicity
N-(6-ethoxybenzo[d]thiazol-2-yl)this compound (2c)HT1080 (Fibrosarcoma)Significant Cytotoxicity
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide (3c)A549 (Lung Carcinoma)Significant Cytotoxicity
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide (3c)MCF7-MDR (Multidrug-Resistant Breast Cancer)Significant Cytotoxicity
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide (3c)HT1080 (Fibrosarcoma)Significant Cytotoxicity

Table 2: Cytotoxicity of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
Compound 5iMCF-7 (Breast Cancer)3.25
Doxorubicin (Reference)MCF-7 (Breast Cancer)6.77
Experimental Protocols

Protocol 1: General Synthesis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides

This protocol outlines a general procedure for the synthesis of N-(benzo[d]thiazol-2-yl)this compound derivatives.

  • Step 1: Synthesis of Cyclohexanecarbonyl isothiocyanate. To a solution of cyclohexanecarbonyl chloride in a suitable solvent (e.g., acetone), an equimolar amount of potassium thiocyanate (B1210189) is added. The reaction mixture is heated under reflux for a specified time to yield cyclohexanecarbonyl isothiocyanate.

  • Step 2: Synthesis of N-(benzo[d]thiazol-2-yl)this compound. The appropriate 2-aminobenzothiazole (B30445) derivative is added to the solution of cyclohexanecarbonyl isothiocyanate from Step 1. The reaction mixture is stirred at room temperature or heated to facilitate the formation of the final product. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Logical Relationship: Anticancer Drug Discovery Workflow

anticancer_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_lead Lead Optimization Start This compound Precursors Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay In Vitro Cytotoxicity Assay (MTT) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Caption: Workflow for the discovery of anticancer this compound derivatives.

II. Anticonvulsant Activity: Modulation of the Nrf2-ARE Pathway

A novel series of this compound derivatives has been identified as potent anticonvulsant agents. Their mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage.

Data Presentation: Anticonvulsant Activity of this compound Derivatives

The anticonvulsant efficacy of these compounds was evaluated in preclinical models of seizures, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is the dose of the compound that protects 50% of the animals from seizures.

Table 3: Anticonvulsant Activity of Novel this compound Derivatives [3][4]

CompoundMES Test ED50 (mmol/kg)scPTZ Test ED50 (mmol/kg)
Compound 6d-0.04
Phenobarbital (B1680315) (Reference)--
Ethosuximide (B1671622) (Reference)--
Compound 5a100% protection-
Compound 6b100% protection-

Notably, compound 6d was found to be more potent than the reference drugs phenobarbital and ethosuximide in the scPTZ test.[3]

Experimental Protocols

Protocol 3: General Synthesis of Anticonvulsant this compound Derivatives

This protocol provides a general outline for the synthesis of the novel anticonvulsant this compound derivatives.

  • Step 1: Synthesis of Intermediate. Cyclohexanone and aniline (B41778) derivatives are used as starting materials to synthesize key intermediates. The specific reaction conditions will vary depending on the desired final product.

  • Step 2: this compound Formation. The intermediate from Step 1 is reacted with appropriate reagents to form the final this compound derivatives.

  • Step 3: Purification. The synthesized compounds are purified by methods such as column chromatography or recrystallization.

Protocol 4: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Rodents (mice or rats) are used for this assay.

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection, at various doses.

  • Electrical Stimulation: A high-frequency electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Protection is defined as the absence of this tonic extension.

Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Animal Preparation: Rodents are used for this assay.

  • Compound Administration: The test compound is administered to the animals.

  • PTZ Injection: A subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent, is administered.

  • Observation: The animals are observed for the onset of clonic seizures (convulsive waves). The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Signaling Pathway: Nrf2-ARE Pathway Activation

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 recruits Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 inactivates This compound This compound Derivative This compound->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Antioxidant_Genes->Oxidative_Stress counteracts

Caption: Activation of the Nrf2-ARE pathway by this compound derivatives.

III. Metabolic Regulation: DGAT1 Inhibition for Obesity

This compound derivatives have also been explored as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.

Data Presentation: DGAT1 Inhibitory Activity

A 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative has shown potent DGAT1 inhibition.

Table 4: DGAT1 Inhibitory Activity and In Vivo Efficacy [5]

CompoundDGAT1 IC50 (nM)Plasma Triglyceride Reduction (at 3 mpk dose in mice)
Compound 9e14.8112%
Experimental Protocols

Protocol 6: General Synthesis of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid

This protocol provides a general synthetic route for the DGAT1 inhibitor.

  • Step 1: Synthesis of 5-phenylthiazole-2-carboxylic acid. This intermediate can be synthesized through various methods, often involving the reaction of a phenacyl bromide with a thiourea (B124793) derivative followed by hydrolysis.

  • Step 2: Amide Coupling. The synthesized 5-phenylthiazole-2-carboxylic acid is coupled with a suitable aminocyclohexanecarboxylic acid derivative using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Step 3: Purification. The final product is purified by chromatographic techniques.

Protocol 7: In Vitro DGAT1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DGAT1 enzyme.

  • Enzyme Source: Microsomes from cells overexpressing human DGAT1 are typically used as the enzyme source.

  • Substrates: The assay uses radiolabeled or fluorescently labeled substrates, such as [14C]oleoyl-CoA and diacylglycerol.

  • Reaction: The test compound is incubated with the enzyme and substrates.

  • Product Quantification: The amount of triglyceride formed is quantified by methods such as liquid scintillation counting or fluorescence measurement.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Signaling Pathway: DGAT1 Inhibition and Triglyceride Synthesis

DGAT1_Inhibition Diacylglycerol Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme Diacylglycerol->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Triglyceride Triglyceride (TG) Lipid_Droplet Lipid Droplet Storage Triglyceride->Lipid_Droplet stored in DGAT1->Triglyceride catalyzes This compound This compound Derivative (Inhibitor) This compound->DGAT1 inhibits

Caption: Mechanism of DGAT1 inhibition by this compound derivatives.

These application notes and protocols provide a comprehensive overview of the utility of this compound as a versatile building block in pharmaceutical synthesis. The presented data and methodologies can serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Cyclohexanecarboxamide Derivatives as Apoptosis Inducers in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide derivatives have emerged as a promising class of small molecules in cancer research due to their potential to induce programmed cell death, or apoptosis, in malignant cells. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. By selectively triggering this intrinsic suicide program in cancer cells, this compound derivatives offer a potential therapeutic strategy to combat various malignancies.

These synthetic compounds have been shown to exert their cytotoxic effects through the modulation of key signaling pathways that regulate apoptosis. Notably, their mechanism of action often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives as apoptosis inducers in cancer research.

Applications in Cancer Research

This compound derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Their primary application in cancer research lies in their ability to serve as lead compounds for the development of novel anticancer agents. Key research applications include:

  • Screening for Anticancer Activity: Evaluating the cytotoxic effects of novel this compound derivatives against various cancer cell lines to identify potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which these derivatives induce apoptosis, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand how chemical modifications influence their anticancer activity and to optimize their therapeutic potential.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of 1,1-disubstituted Cyclohexane-1-carboxamides

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
6a >50>503.03>50
8a >50>505.21>50
Doxorubicin --3.01-

Data sourced from a study on newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides as apoptotic inducers.

Table 2: In Vitro Anticancer Activity of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide Derivatives

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Caco-2 (Colorectal) IC50 (µM)
5i 3.2511.56.958.98
Doxorubicin 6.773.070.8872.78

Data from a study on the synthesis and biological evaluation of new Cyclohexane-1-carboxamides as apoptosis inducers.[1]

Signaling Pathways

This compound derivatives primarily induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase This compound This compound Derivatives p53 p53 Activation This compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bax_Bcl2 Increased Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2 Bax->Bax_Bcl2 Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols

Detailed protocols for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound derivatives (serial dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound derivatives using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and treat with the desired concentration of the this compound derivative for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating and adherent cells) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3]

Protocol 3: Caspase Activity Assay

Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) in cells treated with this compound derivatives.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent colorimetric/fluorometric kit)

  • White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)

  • Luminometer or microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the this compound derivative as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence (for Caspase-Glo®) or absorbance/fluorescence using a microplate reader.

  • Normalize the caspase activity to the number of viable cells or total protein concentration.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of this compound derivatives on the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with the this compound derivative.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein expression levels.[4][5]

western_blot_workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion

This compound derivatives represent a valuable class of compounds for the discovery and development of novel apoptosis-inducing anticancer agents. The protocols and data presented in this document provide a framework for researchers to investigate the therapeutic potential of these molecules. By understanding their mechanism of action and structure-activity relationships, it is possible to design more potent and selective drug candidates for the treatment of cancer. Further in-depth studies, including in vivo experiments, are warranted to fully elucidate the clinical potential of this promising class of compounds.

References

Application Notes and Protocols for the Characterization of Cyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexanecarboxamide derivatives represent a versatile class of organic compounds with significant potential in various fields, particularly in drug discovery.[1] Their scaffold is a key feature in molecules designed for a range of biological activities, including anticancer, antimicrobial, and as modulators of cellular pathways.[1][2][3] Accurate and thorough characterization of these derivatives is critical to confirm their structure, assess purity, and determine their biological function. This document provides detailed application notes and experimental protocols for the comprehensive characterization of novel this compound derivatives.

Physicochemical and Structural Characterization

The initial step after synthesis is the unambiguous confirmation of the chemical structure and purity of the compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

Spectroscopy is fundamental to elucidating the molecular structure of newly synthesized compounds.

1.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound derivatives, key vibrational bands include N-H stretching, C=O (amide I) stretching, and C=S stretching in thio-derivatives.[5]

Experimental Protocol: Attenuated Total Reflection (ATR)-FTIR

  • Instrument: Varian FTS1000 FT-IR spectrometer (or equivalent) with a Diamond/ZnSe prism.[5]

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000–525 cm⁻¹.[5]

    • Set resolution to 1 cm⁻¹.[5]

    • Co-add a sufficient number of scans (e.g., 250) to achieve a high signal-to-noise ratio.[5]

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Identify characteristic peaks for key functional groups and compare them with expected values.

Data Presentation: Characteristic FTIR Peaks for N-(Arylcarbamothioyl)this compound Derivatives (cm⁻¹)

Compound IDν(N-H)ν(C=O)ν(C=S)Reference
H₂L¹ (Phenyl)3244, 315116861246[6]
H₂L² (2-chlorophenyl)3227, 319716861246[5]
H₂L⁴ (4-chlorophenyl)3254, 315316861252[5]
H₂L⁸ (4-methoxyphenyl)3236, 320216861238[5][6]

1.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: Bruker DPX-400 spectrometer (or equivalent).[5]

  • Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, noting the chemical shift (δ, ppm), multiplicity (s, d, t, m), coupling constants (J, Hz), and integration.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Assign signals to specific protons and carbons in the molecule to confirm the proposed structure.

Data Presentation: Representative ¹H-NMR Shifts (δ, ppm) for N-(Arylcarbamothioyl)this compound Derivatives in CDCl₃

Compound IDCSNHCONHAr-HCH (Cyclohexane)OtherReference
H₂L¹ (Phenyl)12.488.977.28-7.671.31-2.30-[6]
H₂L⁴ (4-chlorophenyl)12.519.017.38, 7.631.30-2.29-[5]
H₂L⁸ (4-methoxyphenyl)12.298.936.94, 7.531.30-2.283.84 (OCH₃)[6]

1.1.3 Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. Electron Ionization (EI) is a common method for this purpose.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A standard GC-MS system.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into the GC. Use a capillary column (e.g., DB-5ms) and a temperature program designed to separate the compound from any impurities or solvent.

  • MS Detection: Analyze the eluent by mass spectrometry in EI mode (typically at 70 eV).[8]

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.

Chromatographic Methods

Chromatography is essential for separating components of a mixture and assessing the purity of the final product.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis This protocol is adapted from a method for a related compound and can serve as a starting point.[9]

  • Instrument: HPLC system with a UV detector.

  • Column: Newcrom BH, 4.6 x 150 mm, 5 µm (or a suitable reverse-phase C18 column).[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, potentially with a buffer like 0.1% sulfuric acid or formic acid to improve peak shape.[9] A starting point could be an isocratic mixture of 10% acetonitrile and 90% water.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 200 nm or a wavelength where the aromatic portion of the derivative absorbs).[9]

  • Analysis: Inject a solution of the synthesized compound. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. The experimental results should be within ±0.4% of the calculated values for the proposed molecular formula to be considered pure.[5][6]

Data Presentation: Elemental Analysis for this compound Derivatives

Compound IDFormulaCalculated (%)Found (%)Reference
H₂L¹C₁₄H₁₈N₂OSC 64.1; H 6.9; N 10.7C 64.3; H 7.0; N 10.6[6]
H₂L²C₁₄H₁₇ClN₂OSC 56.7; H 5.8; N 9.4C 55.9; H 5.7; N 9.6[6]
H₂L⁸C₁₅H₂₀N₂O₂SC 61.6; H 6.9; N 9.6C 61.3; H 6.8; N 9.4[6]

Biological Activity Characterization

Evaluating the biological activity of this compound derivatives is crucial for drug development. Protocols for assessing anticancer and antimicrobial activities are detailed below.

Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound against cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC₅₀ Values (µM) of this compound Derivatives Against Cancer Cell Lines

Compound IDMDA-MB-231 (Breast)HCT-116 (Colorectal)HuH-7 (Liver)Reference
3c7 ± 1.12--[10]
3e5 ± 0.5--[10]
3l5 ± 0.256 ± 0.784.5 ± 0.3[10]
Cisplatin (Control)15 ± 0.718 ± 0.7614.7 ± 0.5[10]
Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, P. aeruginosa) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5x10⁵ CFU/mL.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth as a diluent.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: MIC Values (µg/mL) of Cyclohexanone Derivatives

Bacterial StrainCompound VIIa-fCompound VIIICompound XCiprofloxacin (Control)Reference
P. aeruginosa0.30-0.45--0.25[11]
S. aureus0.25-0.45--0.15[11]
B. subtilis0.20-0.45--0.12[11]
E. coli0.30-0.45--0.01[11]

Visualization of Workflows

Visual workflows help in standardizing the process of characterization and screening from synthesis to final evaluation.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Functional Screening S Synthesis of Derivative P Purification (Recrystallization/Chromatography) S->P SE Structural Elucidation (NMR, MS, FTIR) P->SE PC Purity & Identity Check (HPLC, EA, M.p.) SE->PC BS Biological Activity Screening (e.g., Anticancer, Antimicrobial) PC->BS FR Final Report & Data Analysis BS->FR

Caption: General workflow for synthesis and characterization.

cluster_prep Assay Preparation cluster_treatment Compound Treatment & Incubation cluster_readout Data Acquisition & Analysis CC Culture Cancer Cells SC Seed Cells in 96-well Plate CC->SC AC Add Compound Dilutions SC->AC I1 Incubate for 48-72 hours AC->I1 AM Add MTT Reagent & Incubate I1->AM AS Add Solubilizer (DMSO) AM->AS MA Measure Absorbance (570 nm) AS->MA CI Calculate IC50 Value MA->CI

Caption: Experimental workflow for the MTT cytotoxicity assay.

cluster_structure What is its structure? cluster_purity How pure is it? cluster_function What does it do? Center This compound Derivative NMR NMR Center->NMR elucidates MS Mass Spec Center->MS elucidates FTIR FTIR Center->FTIR elucidates XRD X-Ray Center->XRD elucidates HPLC HPLC Center->HPLC verifies EA Elemental Analysis Center->EA verifies MP Melting Point Center->MP verifies AntiC Anticancer Assay Center->AntiC evaluates AntiM Antimicrobial Assay Center->AntiM evaluates Other Other Bioassays Center->Other evaluates

Caption: Interrelation of characterization techniques.

References

Application Notes & Protocols: Spectroscopic Analysis of Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexanecarboxamide (C₇H₁₃NO) is a simple amide derivative of cyclohexane (B81311).[1][2] Its structural elucidation provides a fundamental example for the application of spectroscopic techniques. This document outlines the detailed analysis of this compound using Proton Nuclear Magnetic Resonance (¹H-NMR) and Infrared (IR) spectroscopy, providing comprehensive data, interpretation, and standardized protocols for researchers.

Spectroscopic Data Interpretation

The combination of ¹H-NMR and IR spectroscopy provides unambiguous confirmation of the molecular structure of this compound. IR spectroscopy identifies the key functional groups present, while ¹H-NMR spectroscopy provides detailed information about the proton environment and connectivity.

  • ¹H-NMR Analysis: The ¹H-NMR spectrum reveals distinct signals corresponding to the amide protons (-NH₂), the methine proton (α-proton), and the ten protons of the cyclohexane ring. The amide protons typically appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The α-proton is a multiplet due to coupling with adjacent axial and equatorial protons on the ring. The remaining cyclohexane protons produce complex, overlapping multiplets in the aliphatic region of the spectrum.

  • IR Analysis: The IR spectrum confirms the presence of the primary amide and the saturated hydrocarbon ring. The key absorptions include two N-H stretching bands characteristic of a primary amide, a strong C=O stretching band (Amide I), and an N-H bending band (Amide II). Additionally, C-H stretching and bending vibrations from the cyclohexane ring are prominent.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H-NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.4 - 6.0Broad Singlet2H-C(O )NH₂
~ 2.15Multiplet (tt)1H-CH -C(O)NH₂ (α-proton)
~ 1.10 - 1.95Multiplet10HCyclohexane ring protons (-CH₂ -)₅

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The amide proton signal is often broad and may not show clear coupling.

Table 2: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~ 3350, 3170Medium-StrongN-H Stretch (asymmetric & symmetric)Primary Amide (-NH₂)
2930, 2855StrongC-H StretchCyclohexane C-H (sp³)
~ 1650StrongC=O Stretch (Amide I band)Amide Carbonyl
~ 1620MediumN-H Bend (Amide II band)Primary Amide (-NH₂)
~ 1450MediumC-H Bend (scissoring)Cyclohexane -CH₂-

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are provided below.

Protocol 1: ¹H-NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing and analyzing a sample on a Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of dry this compound into a clean, small vial.[3][4]

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[3] Chloroform is a common first choice for its versatility.[5]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[3][5] The final sample depth should be approximately 5-6 cm.[4]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution, minimizing peak broadening.

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and a sufficient relaxation delay (typically 1-5 seconds for ¹H-NMR).

    • Acquire the spectrum using a 90° pulse for quantitative results in a single scan, or accumulate multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons.

    • Analyze peak multiplicities and coupling constants to determine proton connectivity.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition

This protocol describes the analysis of a solid sample using an ATR-FTIR spectrometer, a common and convenient method.[6]

  • Sample Preparation & Background:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent like isopropanol (B130326) and a soft, lint-free tissue, then allow it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

    • Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The spectral range is usually 4000-400 cm⁻¹.[6]

  • Data Processing & Cleanup:

    • The instrument software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with an appropriate solvent.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Interpretation cluster_conclusion Conclusion Prep Sample Preparation (Weighing & Dissolution/Placement) NMR ¹H-NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR DataProc Data Processing (FT, Phasing, Referencing) NMR->DataProc FID IR->DataProc Interferogram Interpret Spectral Interpretation (Peak Assignment) DataProc->Interpret Confirm Structure Confirmation Interpret->Confirm Logical_Relationship cluster_groups Functional Groups cluster_spectra Spectroscopic Evidence Compound This compound Amide Primary Amide (-CONH₂) Compound->Amide Cyclohexyl Cyclohexyl Ring (-C₆H₁₁) Compound->Cyclohexyl IR_Amide IR: N-H (~3300 cm⁻¹) C=O (~1650 cm⁻¹) Amide->IR_Amide NMR_Amide ¹H-NMR: Broad Signal (2H, ~5.4-6.0 ppm) Amide->NMR_Amide IR_Alkyl IR: C-H (~2900 cm⁻¹) Cyclohexyl->IR_Alkyl NMR_Alkyl ¹H-NMR: Multiplets (11H, ~1.1-2.2 ppm) Cyclohexyl->NMR_Alkyl

References

Application Notes and Protocols for Cyclohexanecarboxamide as a TRPM8 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyclohexanecarboxamide and its derivatives as potent and selective agonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document includes detailed experimental protocols for in vitro and in vivo applications, quantitative data for various this compound compounds, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathological processes, including pain modulation, inflammation, and cancer, making it an attractive target for drug discovery.[2][3] this compound and its derivatives, such as WS-3 and WS-12, are synthetic cooling agents that have been identified as potent and selective agonists of the TRPM8 receptor.[4][5] Their ability to activate TRPM8 with high efficacy and selectivity makes them valuable tools for investigating the function of this ion channel and for the development of novel therapeutics.

Data Presentation

The following tables summarize the quantitative data for this compound and its derivatives as TRPM8 agonists.

Table 1: Potency of this compound Derivatives on TRPM8

Compound NameCommon Name/CodeEC50 ValueCell Type/Expression SystemReference(s)
N-Ethyl-p-menthane-3-carboxamideWS-33.7 µMMouse TRPM8 (FLIPR assay)[2][6][7]
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)this compoundWS-12193 nMHuman TRPM8 (HEK cells)[8]
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)this compoundWS-1212 ± 5 µMXenopus laevis oocytes[4][9]
N/ACPS-1131.2 µMHuman TRPM8 (HEK, LNCaP, DRG cells)[5][8]
N/ACPS-369Not specifiedHuman TRPM8 (HEK, LNCaP, DRG cells)[1][8]
N/ACPS-12532 µMNot specified[4]

Table 2: Selectivity Profile of WS-12

TRP ChannelActivity at 1 mMReference(s)
TRPV1No activation[4]
TRPV2No activation[4]
TRPV3No activation[4]
TRPV4No activation[4]
TRPA1No activation[4]

Signaling Pathway

Activation of the TRPM8 receptor by this compound initiates a signaling cascade that leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization. In sensory neurons, this depolarization can trigger an action potential, leading to the sensation of cold.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Binding Ca_Na_influx Ca²⁺/Na⁺ Influx TRPM8_active->Ca_Na_influx Channel Opening This compound This compound (e.g., WS-3, WS-12) This compound->TRPM8 Agonist Binding Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation

TRPM8 signaling pathway upon agonist binding.

Experimental Protocols

In Vitro Assays

1. Calcium Imaging Assay for TRPM8 Agonist Potency

This protocol describes the measurement of intracellular calcium influx in response to this compound derivatives in cells expressing TRPM8.

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Plate cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a suitable assay buffer (e.g., HBSS).

    • Wash cells with assay buffer and incubate with the loading buffer for 30-60 minutes at 37°C.

    • Wash cells twice with assay buffer to remove excess dye.

  • Compound Preparation and Application:

    • Prepare stock solutions of this compound derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Data Acquisition:

    • Use a fluorescence microplate reader or a fluorescence microscope.

    • Record baseline fluorescence for 10-20 seconds.

    • Add the compound solutions to the wells.

    • Record fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the baseline fluorescence (F₀) as ΔF/F₀.

    • Plot the normalized response against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of TRPM8 channel currents activated by this compound derivatives.

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPM8 on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.

  • Recording:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Obtain a gigaohm seal (>1 GΩ) on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Compound Application:

    • Prepare stock solutions of this compound derivatives in DMSO and dilute to the final concentration in the extracellular solution immediately before use.

    • Perfuse the cell with the agonist-containing solution.

  • Data Acquisition and Analysis:

    • Record membrane currents using an appropriate amplifier and data acquisition software.

    • Measure the peak current amplitude in response to the agonist.

    • Construct a dose-response curve by plotting the normalized current against the agonist concentration to determine the EC50 value.

In Vivo Assay

1. Acetone (B3395972) Test for Cold Allodynia in Rodents

This protocol is used to assess the in vivo efficacy of this compound derivatives in a rodent model of neuropathic pain-induced cold allodynia.[10][11]

  • Animal Model:

    • Induce neuropathic pain in rats or mice using a model such as chronic constriction injury (CCI) of the sciatic nerve.[12]

  • Drug Administration:

    • Dissolve the this compound derivative in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80).

    • Administer the compound via an appropriate route (e.g., intraperitoneal, oral, or intrathecal injection) at a predetermined time before behavioral testing. For example, WS-3 has been administered via cortical injection at a dose of 1 µM.[2]

  • Behavioral Testing:

    • Acclimatize the animals in individual transparent plastic chambers on a wire mesh floor for at least 30 minutes.

    • Apply a drop of acetone (approximately 50 µL for rats, 20 µL for mice) to the plantar surface of the hind paw using a syringe with a blunt needle.[11][13]

    • Observe the animal's behavior for a set period (e.g., 1-2 minutes) immediately following acetone application.

  • Behavioral Scoring:

    • Record the frequency and duration of nocifensive behaviors, which may include paw lifting, flinching, licking, or shaking.

    • A common scoring system is as follows: 0 = no response; 1 = quick withdrawal, flick, or stamp of the paw; 2 = prolonged withdrawal or repeated flinching; 3 = repeated flinching and licking of the paw.[11]

  • Data Analysis:

    • Compare the behavioral scores or the duration of nocifensive behaviors between vehicle-treated and drug-treated groups using appropriate statistical tests.

Experimental Workflow and Drug Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel TRPM8 agonists based on the this compound scaffold.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Validation cluster_optimization Lead Optimization A Library of This compound Derivatives B High-Throughput Screening (e.g., Calcium Imaging) A->B C Hit Identification B->C D Potency Determination (EC50) C->D J Structure-Activity Relationship (SAR) Studies C->J Feedback E Selectivity Profiling (against other TRP channels) D->E F Electrophysiology (Patch Clamp) D->F G Animal Models of Pain (e.g., Cold Allodynia) F->G H Efficacy & Dose-Response Studies G->H I Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis H->I H->J Feedback L Candidate Selection I->L K ADMET Profiling J->K K->L

Workflow for TRPM8 agonist drug discovery.

References

Application Notes and Protocols for the Reduction of Cyclohexanecarboxamide to (Cyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the reduction of cyclohexanecarboxamide to (cyclohexyl)methanamine, a valuable building block in medicinal chemistry and materials science. Two primary, reliable methods are presented: reduction using Lithium Aluminum Hydride (LiAlH₄) and reduction with Borane-Tetrahydrofuran complex (BH₃-THF). These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting. This guide includes reaction principles, detailed step-by-step protocols, quantitative data summaries, and workflow diagrams to ensure successful execution.

Introduction

The transformation of amides to amines is a fundamental reaction in organic synthesis. (Cyclohexyl)methanamine, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. The reduction of the robust amide functional group requires potent reducing agents. Lithium aluminum hydride is a powerful and highly efficient reagent for this purpose, typically providing high yields.[1][2] Borane (B79455) reagents offer a milder alternative that can exhibit greater functional group tolerance in complex molecules. The selection of the appropriate reducing agent depends on the specific requirements of the synthetic route, including scale, functional group compatibility, and safety considerations.

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols for the reduction of this compound.

ParameterMethod 1: Lithium Aluminum Hydride ReductionMethod 2: Borane-THF Complex Reduction
Starting Material This compoundThis compound
Product (Cyclohexyl)methanamine(Cyclohexyl)methanamine
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃-THF)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Anhydrous Tetrahydrofuran (THF)
Reactant Stoichiometry ~1.5 - 2.0 equivalents of LiAlH₄~2.0 - 3.0 equivalents of BH₃-THF
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time 4 - 18 hours6 - 24 hours
Work-up Procedure Sequential addition of H₂O, NaOH(aq), and H₂OAcidic work-up (e.g., HCl)
Typical Yield High (often >85%)Good to High (typically 70-90%)

Spectroscopic Data for (Cyclohexyl)methanamine

SpectroscopyCharacteristic Peaks
¹H NMR Signals corresponding to the cyclohexyl protons and the aminomethylene protons.
¹³C NMR Resonances for the carbons of the cyclohexyl ring and the methylene (B1212753) carbon attached to the nitrogen.
IR N-H stretching bands for a primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching, and N-H bending vibrations.

Experimental Protocols

Method 1: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of amides using LiAlH₄.[1][2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Amide: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (Fieser method): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add deionized water (X mL per X g of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of 15% aqueous NaOH (X mL per X g of LiAlH₄). Finally, add deionized water again (3X mL per X g of LiAlH₄).

  • Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude (cyclohexyl)methanamine can be further purified by distillation.

Method 2: Reduction of this compound with Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol is based on general procedures for the reduction of amides with borane reagents.

Materials:

  • This compound

  • Borane-Tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), e.g., 3 M solution

  • Sodium Hydroxide (NaOH) solution, e.g., 3 M

  • Diethyl Ether or Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Borane: Cool the solution to 0 °C in an ice bath. Add the Borane-THF complex solution (2.0 - 3.0 equivalents) dropwise via the dropping funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 3 M HCl to quench the reaction and hydrolyze the intermediate amine-borane complex. Stir for 1 hour at room temperature.

  • Isolation: Make the aqueous solution basic (pH > 10) by the addition of 3 M NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting (cyclohexyl)methanamine can be purified by distillation.

Mandatory Visualizations

Signaling Pathway of Amide Reduction by LiAlH₄

The reduction of an amide with Lithium Aluminum Hydride proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

Amide_Reduction_LiAlH4 Amide This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion Elimination of OAlH₃⁻ Amine (Cyclohexyl)methanamine Iminium_Ion->Amine LiAlH4_1 LiAlH₄ LiAlH4_1->Amide LiAlH4_2 LiAlH₄ LiAlH4_2->Iminium_Ion Workup Aqueous Workup

Caption: LiAlH₄ reduction of this compound.

Experimental Workflow for LiAlH₄ Reduction

This diagram outlines the major steps in the reduction of this compound using Lithium Aluminum Hydride.

LiAlH4_Workflow Start Start Setup Prepare LiAlH₄ suspension in anhydrous THF under N₂ at 0 °C Start->Setup Addition Add this compound solution dropwise Setup->Addition Reaction Reflux for 4-18 hours Addition->Reaction Workup Cool to 0 °C and quench with H₂O and NaOH(aq) Reaction->Workup Isolation Filter solids and wash with THF Workup->Isolation Purification Dry organic phase, remove solvent, and distill product Isolation->Purification End End Purification->End Borane_Reduction_Logic This compound This compound Amine_Borane_Complex Amine-Borane Complex This compound->Amine_Borane_Complex Reduction BH3_THF BH₃-THF Complex BH3_THF->Amine_Borane_Complex Provides Hydride Final_Amine (Cyclohexyl)methanamine Amine_Borane_Complex->Final_Amine Hydrolysis HCl Aqueous HCl HCl->Amine_Borane_Complex Decomplexation

References

Application Notes and Protocols for the Preparation of Cyclohexanecarboxamide Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxamide derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of a diverse library of these derivatives is crucial for structure-activity relationship (SAR) studies in the early stages of drug discovery. This document provides detailed application notes and experimental protocols for the preparation of this compound derivatives and their subsequent biological screening.

Introduction

The this compound scaffold is a versatile pharmacophore found in numerous biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating interactions with biological targets. The amide linkage is a key feature in many pharmaceuticals, contributing to their metabolic stability and binding affinity. This guide outlines several common synthetic routes to access these derivatives and provides standardized protocols for evaluating their biological potential.

Synthesis Methodologies

Several synthetic strategies can be employed to generate this compound derivatives. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Method 1: Aminolysis of Methyl Cyclohexanecarboxylate (B1212342)

A straightforward and atom-economical approach to N-substituted cyclohexanecarboxamides is the direct reaction of methyl cyclohexanecarboxylate with a primary or secondary amine. This reaction can be performed without a catalyst, or with the aid of a base or Lewis acid catalyst to improve reaction rates and yields, especially for less reactive amines.[1]

General Reaction Scheme:

Experimental Protocols:

Protocol 1.1: Uncatalyzed Synthesis of N-Benzylthis compound [1]

  • In a sealed tube, combine methyl cyclohexanecarboxylate (1.0 eq) and benzylamine (B48309) (2.0 eq).

  • Heat the mixture at 100-120 °C for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove excess benzylamine and methanol (B129727) under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 1.2: Base-Catalyzed Synthesis of N-Cyclohexylthis compound [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium methoxide (B1231860) (5 mol%).

  • Add anhydrous toluene (B28343) as the solvent, followed by cyclohexylamine (B46788) (1.2 eq).

  • Add methyl cyclohexanecarboxylate (1.0 eq) to the mixture.

  • Stir the reaction mixture at 50-70 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 1.3: Lewis Acid-Catalyzed Synthesis of N-Phenylthis compound [1]

  • To a dry Schlenk tube under an inert atmosphere, add zirconium(IV) chloride (ZrCl₄, 5 mol%).

  • Add anhydrous toluene as the solvent.

  • Add aniline (B41778) (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

  • Heat the reaction mixture at 100-110 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with a mild aqueous acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Aminolysis Methods

MethodCatalystAmine TypeTemperature (°C)Time (h)Yield
UncatalyzedNonePrimary (e.g., Benzylamine)100-12024-48Lower
Base-CatalyzedSodium MethoxidePrimary (e.g., Cyclohexylamine)50-704-12High
Lewis Acid-CatalyzedZirconium(IV) ChlorideLess reactive (e.g., Aniline)100-1106-18Excellent
Method 2: From Cyclohexanecarbonyl Chloride

This classic method involves the conversion of cyclohexanecarboxylic acid to the more reactive cyclohexanecarbonyl chloride, which then readily reacts with a wide range of amines to form the corresponding amides.

Experimental Protocol:

Protocol 2.1: Synthesis of N-(Arylcarbamothioyl)this compound Derivatives [2]

  • Add a solution of cyclohexanecarbonyl chloride (0.005 mol) in acetone (B3395972) (50 mL) dropwise to a suspension of potassium thiocyanate (B1210189) (0.005 mol) in acetone (50 mL).

  • Heat the reaction mixture under reflux for 30 minutes and then cool to room temperature.

  • Add the appropriate aniline derivative (0.005 mol) and continue to reflux for another 4-5 hours.

  • Pour the reaction mixture into cold water.

  • Filter the resulting solid, wash with water, and purify by recrystallization from an ethanol-dichloromethane mixture.

Method 3: Multi-step Synthesis of Complex Derivatives

More complex this compound derivatives with potent biological activity can be prepared through multi-step synthetic sequences. An example is the synthesis of apoptosis inducers.[3]

Experimental Protocol:

Protocol 3.1: Synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)-cyclohexane-1-carboxamides [3]

  • Synthesize 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (intermediate 4) by reacting 1-aminocyclohexane-1-carboxamide with chloroacetyl chloride.

  • Dissolve intermediate 4 (1.32 g, 0.0045 mol) in ethanol (B145695) (30 mL).

  • Add the appropriate amine derivative (0.0135 mol).

  • Reflux the reaction mixture with stirring for 12 hours.

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with water (3 x 30 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the final product.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, their biological activities can be assessed using a variety of in vitro assays.

Anticancer Activity Screening

Protocol 4.1: MTT Assay for Cytotoxicity [4]

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 5iMCF-73.25[3]
N-(6-ethoxybenzo[d]thiazol-2-yl)this compound (2c)A549, MCF7-MDR, HT1080Significant Cytotoxicity[5]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c)A549, MCF7-MDR, HT1080Significant Cytotoxicity[5]
Antimicrobial Activity Screening

Protocol 4.2: Agar (B569324) Well Diffusion Method [6]

  • Microbial Culture: Prepare fresh cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

  • Inoculation: Spread the standardized inoculum evenly over the agar surface.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 2cS. aureus64[7]
Derivative 2cM. smegmatis64[7]
Derivative 2bY. enterocolitica64[7]

Visualizations

Experimental Workflow for Synthesis and Screening

G General Workflow for Synthesis and Screening of this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Methyl Cyclohexanecarboxylate) Reaction Chemical Synthesis (e.g., Aminolysis) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Library Library of this compound Derivatives Characterization->Library Screening In Vitro Assays (e.g., MTT, Agar Diffusion) Library->Screening Test Compounds Data Data Analysis (IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Hit Hit Identification SAR->Hit

Caption: General workflow from synthesis to biological screening.

Signaling Pathway Inhibition by a this compound Derivative

G Proposed Inhibitory Mechanism on NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Derivative This compound Derivative Derivative->IKK Inhibition Inhibition

Caption: Inhibition of the NF-κB signaling pathway.[4]

Conclusion

The methodologies and protocols presented here offer a comprehensive guide for the synthesis and biological evaluation of this compound derivatives. The ability to efficiently generate and screen a library of these compounds is invaluable for identifying lead candidates in drug discovery programs. The provided data and workflows serve as a practical resource for researchers in medicinal chemistry and related fields.

References

Application Notes and Protocols: Cyclohexanecarboxamide in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide, a primary amide featuring a cyclohexane (B81311) ring, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its direct application as a monomer or modifying agent in polymer chemistry and material science is not widely documented in scientific literature. The amide functional group in this compound displays moderate reactivity, which makes its direct participation in common polymerization reactions, such as polycondensation, less favorable compared to more reactive monomer pairs like diamines and diacyl chlorides.[2][3]

This document provides an overview of the potential roles of the this compound moiety in polymers and details protocols for the synthesis of structurally related polymers. By examining analogous polymer systems, we can infer the potential properties and applications that materials incorporating this compound might exhibit. These include polymers with the cyclohexylamide group as a pendant moiety and polyamides incorporating a cyclohexane ring into the main chain.

Part 1: Polymers with Pendant Cyclohexylamide Groups

The incorporation of a cyclohexylamide group as a side chain can significantly influence the properties of a polymer, such as its thermal stability, solubility, and biocompatibility. A viable synthetic route to such polymers is through the polymerization of a vinyl-functionalized this compound monomer, for which poly(N-vinylcaprolactam) serves as a close structural and functional analogue.

Application Note: Poly(N-vinylamides) with Cyclic Side Groups

Polymers such as poly(N-vinylcaprolactam) (PNVCL) are known for their thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) in aqueous solutions, which is a desirable characteristic for biomedical applications like drug delivery and smart hydrogels.[4][5] The presence of the bulky, hydrophobic cyclohexane group in a hypothetical poly(N-vinylthis compound) would be expected to influence the polymer's hydrophobicity and, consequently, its LCST and interaction with biological membranes.[6] The amide group provides hydrophilicity and potential for hydrogen bonding.

Potential Applications:

  • Drug Delivery: Thermoresponsive polymers can be designed to release a drug payload at a specific temperature, for instance, in response to localized hyperthermia in tumor tissues.[7]

  • Biocompatible Coatings: The hydrophilicity and potential biocompatibility of the amide group could make these polymers suitable for coating medical devices to improve their biocompatibility.[8]

  • Smart Materials: Hydrogels based on these polymers could exhibit tunable swelling behavior in response to temperature changes.

Experimental Protocol: Radical Polymerization of a Hypothetical N-Vinylthis compound

This protocol is adapted from the synthesis of poly(N-vinylcaprolactam) and poly(N-vinylpyrrolidone).[4][9][10]

Materials:

  • N-Vinylthis compound (monomer - hypothetical, synthesis required)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dioxane (solvent), anhydrous

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Synthesis: N-Vinylthis compound would first need to be synthesized, for example, through the vinylation of this compound.

  • Polymerization Setup: In a Schlenk flask, dissolve the N-vinylthis compound monomer and AIBN in anhydrous dioxane. A typical monomer-to-initiator molar ratio would be in the range of 100:1 to 500:1 to achieve a desirable molecular weight.

  • Degassing: The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The flask is backfilled with nitrogen and immersed in an oil bath preheated to 60-70 °C. The reaction is allowed to proceed for 12-24 hours with stirring.

  • Isolation: After the reaction, the viscous solution is cooled to room temperature and the polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol or diethyl ether.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 40-50 °C to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary (Hypothetical/Analogous)

The following table summarizes expected properties based on analogous poly(N-vinylamides).

PropertyExpected Value RangeAnalysis Technique
Molecular Weight (Mn)10,000 - 100,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)140 - 180 °CDSC
Decomposition Temp. (TGA, 5% loss)> 300 °CTGA

Diagram: Radical Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer N-Vinylthis compound Dissolve Dissolve Monomer & Initiator in Solvent Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Dioxane Solvent->Dissolve Degas Freeze-Pump-Thaw Cycles (x3) Dissolve->Degas Heat Heat under N2 (60-70 °C, 12-24h) Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Poly(N-vinylthis compound) Dry->Product

Workflow for Radical Polymerization.

Part 2: Polyamides with Cyclohexane in the Main Chain

Incorporating a cyclohexane ring into the backbone of a polyamide can enhance its thermal stability and mechanical properties due to the rigid and bulky nature of the cycloaliphatic structure.[11] These materials can be considered as a type of nylon.

Application Note: High-Performance Polyamides

Polyamides containing cycloaliphatic units often exhibit higher glass transition temperatures (Tg) and improved dimensional stability compared to their purely aliphatic counterparts (e.g., Nylon 6 or Nylon 6,6).[11] The cis/trans isomerism of the cyclohexane ring can also significantly influence the polymer's crystallinity and, consequently, its mechanical and thermal properties.[12]

Potential Applications:

  • Engineering Plastics: As a substitute for metal parts in automotive and aerospace applications where high strength and thermal resistance are required.

  • Fibers and Films: For specialty textiles and packaging films with enhanced durability and thermal performance.

  • Adhesives and Coatings: For high-temperature applications.

Experimental Protocol: Synthesis of a Polyamide from 1,4-Cyclohexanedicarboxylic Acid and a Diamine

This protocol describes a typical melt polycondensation reaction.

Materials:

Procedure:

  • Salt Formation: Equimolar amounts of 1,4-cyclohexanedicarboxylic acid and 1,6-hexanediamine are dissolved in water to form a nylon salt solution. The pH is adjusted to neutral.

  • Pre-polymerization: The salt solution is concentrated in an evaporator to about 70-80% solids. A catalyst is added.

  • Polycondensation: The concentrated salt is transferred to a stainless-steel autoclave. The vessel is purged with nitrogen and heated to 220-250 °C under pressure (e.g., 250 psi) to initiate polymerization while allowing water to escape as steam.

  • High Vacuum Stage: After the pressure is released, the temperature is raised to 270-300 °C, and a high vacuum is applied to remove the remaining water and drive the polymerization to completion, increasing the molecular weight.

  • Extrusion and Pelletizing: The molten polymer is extruded from the reactor as a ribbon, cooled, and cut into pellets.

Quantitative Data Summary for Cycloaliphatic Polyamides

PropertyTypical Value RangeAnalysis Technique
Melting Temperature (Tm)280 - 320 °CDSC
Glass Transition Temp. (Tg)140 - 180 °CDSC
Tensile Strength70 - 100 MPaTensile Testing
Tensile Modulus2.5 - 3.5 GPaTensile Testing

Diagram: Melt Polycondensation Logical Flow

G Monomers Equimolar Diacid & Diamine in Water Salt Nylon Salt Formation (Neutral pH) Monomers->Salt Concentrate Concentrate Salt Solution Salt->Concentrate Autoclave Transfer to Autoclave Concentrate->Autoclave PressurizedHeat Heat under Pressure (220-250 °C, 250 psi) Autoclave->PressurizedHeat VacuumHeat Heat under Vacuum (270-300 °C) PressurizedHeat->VacuumHeat Extrude Extrude Molten Polymer VacuumHeat->Extrude Pelletize Cool and Pelletize Extrude->Pelletize FinalPolymer Polyamide Pellets Pelletize->FinalPolymer

Logical Flow for Melt Polycondensation.

Part 3: Polyamides via Ring-Opening Polymerization of Bicyclic Lactams

Ring-opening polymerization (ROP) of lactams is a primary industrial method for producing polyamides like Nylon 6.[13][14] A hypothetical bicyclic lactam containing a cyclohexane ring could, in principle, be polymerized to yield a polyamide with the cyclohexyl moiety in the backbone.

Application Note: Novel Polyamide Architectures

The ROP of functionalized lactams allows for the synthesis of polyamides with precisely controlled structures and functionalities.[1] A polyamide derived from a cyclohexane-based lactam would combine the properties of nylons with the enhanced thermal and mechanical characteristics imparted by the cycloaliphatic ring.

Potential Applications:

  • Biomedical Materials: Functionalized polyamides for drug delivery or tissue engineering scaffolds.[1]

  • Advanced Composites: High-strength polymer matrices for fiber-reinforced composites.

Experimental Protocol: Anionic Ring-Opening Polymerization (AROP) of a Hypothetical Cyclohexane-fused Lactam

This protocol is a general representation for AROP of lactams.

Materials:

  • Cyclohexane-fused lactam (monomer)

  • Sodium hydride (NaH) or other strong base (catalyst)

  • N-Acetylcaprolactam or other acylated lactam (initiator)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen gas

Procedure:

  • Catalyst Preparation: The lactam monomer is dissolved in anhydrous toluene in a dry Schlenk flask under nitrogen. A catalytic amount of NaH is added to form the sodium salt of the lactam. The mixture is heated to facilitate the reaction.

  • Initiation: The initiator, N-acetylcaprolactam, is added to the solution. The amount of initiator will determine the final molecular weight of the polymer.

  • Polymerization: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) to initiate polymerization. The reaction is typically rapid.

  • Termination and Isolation: The polymerization is terminated by cooling and adding a proton source (e.g., water or methanol). The polymer precipitates and is collected by filtration.

  • Purification: The polymer is washed extensively with hot water to remove unreacted monomer and catalyst residues, and then dried under vacuum.

Diagram: Anionic Ring-Opening Polymerization (AROP) Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Lactam Lactam Monomer LactamAnion Lactam Anion Lactam->LactamAnion Deprotonation Base Strong Base (e.g., NaH) Base->LactamAnion AcylatedAnion Acylated Anion LactamAnion->AcylatedAnion Attacks Initiator Initiator N-Acyl Lactam (Initiator) Initiator->AcylatedAnion PropagationStep Nucleophilic Attack on another Lactam AcylatedAnion->PropagationStep GrowingChain Growing Polymer Chain PropagationStep->GrowingChain Chain Elongation GrowingChain->PropagationStep

Simplified AROP Mechanism.

While this compound itself is not a prominent monomer in polymer science, its structural motifs are of significant interest. The cyclohexane ring, when incorporated into polymer backbones, can impart desirable properties such as high thermal stability and mechanical strength. As a pendant group, the cyclohexylamide moiety could be used to tune the solution properties of polymers, potentially leading to applications in smart materials and biomedical devices. The protocols and data presented for analogous systems provide a strong foundation for researchers interested in exploring the synthesis and application of polymers containing the this compound functionality.

References

Application Notes and Protocols for the Synthesis of Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyclohexanecarboxamide, a valuable building block in pharmaceutical and agrochemical research. Three common amide bond formation techniques are presented, offering a comparative overview to aid in method selection based on available starting materials, desired reaction conditions, and scale.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. This compound and its derivatives are prevalent motifs in medicinal chemistry. The efficient and reliable synthesis of this primary amide is therefore of significant interest. This document outlines three distinct and effective methods for its preparation:

  • Two-Step Synthesis via Acyl Chloride: A classic and robust method involving the conversion of cyclohexanecarboxylic acid to its corresponding acyl chloride, followed by amidation with ammonia (B1221849).

  • Direct Amide Coupling with DCC: A milder, one-pot approach utilizing the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) to directly form the amide bond between cyclohexanecarboxylic acid and ammonia.

  • Aminolysis of a Methyl Ester: A direct conversion of methyl cyclohexanecarboxylate (B1212342) to the amide using ammonia, representing an atom-economical alternative.

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Via Acyl Chloride Cyclohexanecarboxylic AcidThionyl Chloride (SOCl₂), Ammonia (NH₃)2-4 hoursHigh (>90%)High yield and purity, reliable method.Two-step process, uses a corrosive reagent (SOCl₂).
DCC Coupling Cyclohexanecarboxylic AcidDCC, Ammonium (B1175870) Chloride (NH₄Cl), Triethylamine (B128534) (Et₃N)4-12 hoursGood (70-90%)Mild reaction conditions, one-pot synthesis.[1]Formation of dicyclohexylurea (DCU) byproduct can complicate purification.
Aminolysis of Ester Methyl CyclohexanecarboxylateAmmonia (NH₃)24-48 hoursModerate to GoodAtom-economical, direct conversion.[2]Can require elevated temperatures and longer reaction times.[2]

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride

This method involves the initial conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride, followed by the reaction of the acyl chloride with ammonia.

Part A: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (B151609) (or other anhydrous, inert solvent)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanecarboxylic acid (1.0 eq).

  • Add anhydrous benzene to dissolve the acid.

  • Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature.[3]

  • Heat the reaction mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with a basic solution to neutralize the acidic gases).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude cyclohexanecarbonyl chloride can be purified by distillation under reduced pressure or used directly in the next step after removal of the solvent and excess thionyl chloride by rotary evaporation. A conversion of over 99% is typically achieved.[3]

Part B: Synthesis of this compound

Materials:

  • Cyclohexanecarbonyl chloride (from Part A)

  • Concentrated aqueous ammonia (NH₃)

  • Beaker or flask

  • Ice bath

  • Stirring apparatus

Procedure:

  • Cool a concentrated aqueous solution of ammonia in an ice bath.

  • Slowly add the crude or purified cyclohexanecarbonyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution.[4] A vigorous reaction will occur with the formation of a white precipitate.

  • Continue stirring for 15-20 minutes in the ice bath to ensure complete reaction.

  • Isolate the white solid product (this compound) by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride byproduct.

  • Dry the product in a desiccator or oven at low heat. The product can be further purified by recrystallization from a suitable solvent like water or ethanol.

Method 2: Direct Amide Coupling with DCC

This one-pot method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for direct reaction with an ammonia source.

Materials:

  • Cyclohexanecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq), ammonium chloride (1.1 eq), and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.[5]

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Method 3: Aminolysis of Methyl Cyclohexanecarboxylate

This method provides a direct route from the corresponding ester to the amide.

Materials:

  • Methyl cyclohexanecarboxylate

  • Concentrated aqueous ammonia or ammonia in methanol (B129727)

  • Sealed tube or pressure vessel

  • Heating apparatus

Procedure:

  • Place methyl cyclohexanecarboxylate (1.0 eq) and a large excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol in a sealed tube or pressure vessel.[2]

  • Heat the mixture at a temperature between 100-150°C for 24-48 hours.[2] The reaction should be monitored for safety due to the buildup of pressure.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Remove the excess ammonia and solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 187-190 °C
¹H NMR (CDCl₃, δ) 1.15-1.95 (m, 10H, cyclohexyl-H), 2.15 (tt, 1H, CH-C=O), 5.30 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, δ) 25.6, 25.8, 29.8, 45.9, 179.8
IR (KBr, cm⁻¹) 3370, 3180 (N-H stretch), 2930, 2855 (C-H stretch), 1645 (C=O stretch, Amide I), 1615 (N-H bend, Amide II)
MS (EI, m/z) 127 (M⁺), 83, 55

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Method 1: Via Acyl Chloride cluster_1 Method 2: DCC Coupling cluster_2 Method 3: Aminolysis of Ester A1 Cyclohexanecarboxylic Acid A3 Cyclohexanecarbonyl Chloride A1->A3 Reflux A2 Thionyl Chloride (SOCl₂) A2->A3 A5 This compound A3->A5 Amidation A4 Ammonia (NH₃) A4->A5 B1 Cyclohexanecarboxylic Acid B3 O-Acylisourea Intermediate B1->B3 B2 DCC B2->B3 B5 This compound B3->B5 Nucleophilic Attack B6 DCU (byproduct) B3->B6 B4 Ammonia (from NH₄Cl) B4->B5 C1 Methyl Cyclohexanecarboxylate C3 This compound C1->C3 Heat, Pressure C2 Ammonia (NH₃) C2->C3

Caption: Comparative workflows for the synthesis of this compound.

ReactionMechanism_DCC cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Cyclohexanecarboxylic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate DCC DCC DCC->Intermediate Ammonia Ammonia Product This compound Intermediate->Product DCU DCU (byproduct) Intermediate->DCU Ammonia->Product

Caption: Key steps in the DCC-mediated amide coupling mechanism.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • DCC is a potent skin sensitizer. Avoid all contact with skin.

  • Reactions under pressure should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes & Protocols for Determining Cyclohexanecarboxamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Cyclohexanecarboxamide purity. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry are designed to be implemented in a laboratory setting for quality control and research purposes.

Overview of Analytical Methods

The purity of this compound, a crucial parameter for its application in research and drug development, can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the expected impurities, required sensitivity, and available instrumentation. This document details three common and reliable methods:

  • Gas Chromatography (GC): A robust technique for separating and quantifying volatile and semi-volatile compounds. It is highly effective for identifying and measuring residual solvents and other volatile impurities.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the purity assessment of non-volatile compounds.[4][][6] It is particularly useful for identifying non-volatile organic impurities.

  • Titrimetry: A classical chemical analysis method that can be adapted for the purity determination of amides. This method is cost-effective but may be less specific than chromatographic techniques.[7]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Titrimetry
Analyte This compoundThis compoundThis compound
Typical Purity Range > 98%> 98%> 95%
Limit of Detection (LOD) 10 - 100 ng/mL5 - 50 ng/mLNot Applicable
Limit of Quantitation (LOQ) 50 - 200 ng/mL20 - 150 ng/mLNot Applicable
Precision (%RSD) < 2%< 2%< 5%
Primary Application Volatile Impurities & PurityNon-volatile Impurities & PurityOverall Purity Assay

Experimental Protocols

Gas Chromatography (GC) Method

This protocol describes a GC method with Flame Ionization Detection (FID) for the determination of this compound purity and the quantification of volatile impurities.

Workflow for GC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Weigh Sample dissolve_sample Dissolve in Solvent prep_sample->dissolve_sample injection Inject Sample dissolve_sample->injection prep_std Prepare Standard Solutions prep_std->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Integrate Peaks detection->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for this compound Purity Analysis by GC.

a. Instrumentation and Materials

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Nitrogen

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • This compound reference standard of known purity

  • Volumetric flasks, syringes, and vials

b. GC Operating Conditions

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Detector Temperature 280 °C

| Detector Gases | Hydrogen and Air (as per manufacturer's recommendation) |

c. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

d. Analysis Procedure

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the standard solution in triplicate and record the chromatograms.

  • Inject the sample solution in triplicate and record the chromatograms.

e. Data Analysis and Calculation

  • Integrate the peak areas of all components in the chromatograms.

  • Calculate the percentage purity of the this compound sample using the area normalization method:

    % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method with UV detection for the purity determination of this compound.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase prep_sample->dissolve_sample filter_sample Filter through 0.45 µm dissolve_sample->filter_sample injection Inject Sample filter_sample->injection separation Isocratic Separation injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for this compound Purity Analysis by HPLC.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

b. HPLC Operating Conditions

Parameter Value
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Run Time | 15 minutes |

c. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in the mobile phase. From this, prepare a working standard of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is observed.

  • Inject a blank (mobile phase) to check for baseline disturbances.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

e. Data Analysis and Calculation

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Titrimetric Method

This method is based on the hydrolysis of the amide group with a known excess of strong base, followed by back-titration of the unreacted base with a standard acid.[7]

Logical Flow for Titrimetric Purity Analysis

start Accurately Weigh Sample hydrolysis Hydrolyze with Excess NaOH Solution start->hydrolysis boil Boil to Expel Ammonia hydrolysis->boil cool Cool the Solution boil->cool titrate Back-titrate with Standard HCl cool->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate % Purity endpoint->calculate

References

Application Notes and Protocols: Synthesis and Antibacterial Evaluation of Cyclohexanecarboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Metal complexes of organic ligands have emerged as a promising avenue of research, often exhibiting enhanced biological activity compared to the free ligands. This document provides detailed application notes and protocols for the synthesis of novel cyclohexanecarboxamide-based ligands and their coordination complexes with various transition metals. Furthermore, it outlines standardized methods for the evaluation of their antibacterial properties. While the direct antibacterial applications of simple this compound metal complexes are a nascent field of study, this guide offers a foundational methodology based on established principles of coordination chemistry and microbiology.

Data Presentation: Physicochemical and Antibacterial Properties

The following tables summarize representative physicochemical data and antibacterial activity for a series of synthesized this compound derivatives and their hypothetical metal complexes. The data for the N-(disubstituted-carbamothioyl)this compound ligands and their Cu(II) and Ni(II) complexes are adapted from existing literature, while the data for other metal complexes are projected based on known coordination chemistry principles and are intended to serve as a predictive guide for research.

Table 1: Physicochemical Characterization of this compound Ligands and Metal Complexes

Compound IDLigand/ComplexFormulaM.Wt. ( g/mol )ColorM.P. (°C)
L1 This compoundC₇H₁₃NO127.18White188-190
L2 N-(diethylcarbamothioyl)this compoundC₁₂H₂₂N₂OS242.38White98-100
Cu(L2)₂ Bis[N-(diethylcarbamothioyl)cyclohexanecarboxamido]copper(II)C₂₄H₄₂CuN₄O₂S₂546.31Green150-152
Ni(L2)₂ Bis[N-(diethylcarbamothioyl)cyclohexanecarboxamido]nickel(II)C₂₄H₄₂N₄NiO₂S₂541.45Brown162-164
Co(L1)₂Cl₂ Dichlorobis(this compound)cobalt(II)[Co(C₇H₁₃NO)₂Cl₂]384.23Blue>300
Zn(L1)₂Cl₂ Dichlorobis(this compound)zinc(II)[Zn(C₇H₁₃NO)₂Cl₂]390.75White>300
Mn(L1)₂Cl₂ Dichlorobis(this compound)manganese(II)[Mn(C₇H₁₃NO)₂Cl₂]380.20Pale Pink>300

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
L1 >512>512>512>512
L2 256256512>512
Cu(L2)₂ 64128128256
Ni(L2)₂ 128128256512
Co(L1)₂Cl₂ 128256256512
Zn(L1)₂Cl₂ 256256512>512
Mn(L1)₂Cl₂ 256512>512>512
Ciprofloxacin (B1669076)0.50.250.0150.25

Experimental Protocols

Protocol 1: Synthesis of this compound (L1)

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium (B1175870) hydroxide (B78521) (28-30% solution)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve cyclohexanecarboxylic acid (10 g, 78 mmol) in 100 mL of dichloromethane.

  • Cool the solution in an ice bath and slowly add thionyl chloride (11.1 g, 93.6 mmol, 1.2 eq) dropwise over 30 minutes with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold concentrated ammonium hydroxide solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure this compound.

Protocol 2: General Synthesis of this compound Metal(II) Complexes (e.g., [M(L1)₂Cl₂])

Materials:

  • This compound (L1)

  • Metal(II) chloride salt (e.g., CoCl₂·6H₂O, ZnCl₂, MnCl₂·4H₂O)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

  • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until a solid product is obtained.

  • Wash the collected solid with a small amount of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 3: Antibacterial Screening - Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

Materials:

  • Synthesized ligands and metal complexes

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ciprofloxacin (positive control)

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and ciprofloxacin in DMSO (e.g., 1024 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and the control antibiotic with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_L Cyclohexanecarboxylic Acid react_L Reaction with Thionyl Chloride start_L->react_L amidate Amidation with Ammonium Hydroxide react_L->amidate purify_L Purification amidate->purify_L ligand This compound (L1) purify_L->ligand start_C This compound (L1) react_C Complexation Reaction start_C->react_C metal Metal(II) Salt metal->react_C purify_C Purification react_C->purify_C complex Metal Complex purify_C->complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solutions of Compounds dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum inoculate Inoculate with Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual/OD600) incubate->read mic Determine MIC read->mic

Caption: Workflow for antibacterial screening using the broth microdilution method.

Proposed_Mechanism complex Metal Complex membrane Bacterial Cell Membrane complex->membrane Increased Lipophilicity cytoplasm Cytoplasm membrane->cytoplasm cell_wall Bacterial Cell Wall dna Bacterial DNA cytoplasm->dna protein Essential Proteins/ Enzymes cytoplasm->protein ros Reactive Oxygen Species (ROS) cytoplasm->ros damage Cellular Damage dna->damage Inhibition of Replication protein->damage Enzyme Inactivation ros->damage Oxidative Stress death Bacterial Cell Death damage->death

Caption: Proposed general mechanism of antibacterial action for metal complexes.

Application Notes and Protocols for Cyclohexanecarboxamide as a Cooling Agent in Sensory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclohexanecarboxamide, also known as N-Ethyl-p-menthane-3-carboxamide or WS-3, for its use as a cooling agent in sensory research. This document includes its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation.

Introduction

This compound is a synthetic cooling agent that provides a cooling sensation without the characteristic minty aroma of menthol (B31143).[1] This makes it a valuable tool in sensory research and product development where a pure cooling effect is desired. It is a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold temperatures in mammals.[2]

Mechanism of Action

This compound exerts its cooling effect by activating the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[2] Activation of TRPM8 by an agonist like this compound leads to an influx of cations, primarily Ca2+, into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation. The binding of this compound is believed to occur within the voltage-sensor-like domain (VSLD) of the TRPM8 channel, a site also implicated in the binding of menthol and other cooling compounds.[3][4]

Data Presentation

In Vitro Efficacy

The potency of this compound as a TRPM8 agonist has been determined through in vitro assays.

CompoundTargetParameterValue
This compound (WS-3)TRPM8EC503.7 µM[2]

EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximum possible response.

Sensory Profile

Sensory panel evaluations have characterized the cooling profile of this compound in comparison to other cooling agents.

AttributeThis compound (WS-3)L-MentholWS-23
Cooling Intensity High, sharp onsetStrong, with initial high impactPotent, more immediate than WS-3
Flavor Profile Subtle minty undertone, virtually odorlessStrong minty aroma and tasteClean, neutral cooling, no mint notes
Location of Sensation Primarily roof of the mouth, back of the mouth, and back of the tongueGeneral oral cavityFront of the tongue and mouth
Duration Moderate, tapers graduallyShort, drops sharply after a few minutesLonger lasting than menthol
Other Sensations Can cause a slight tingling at high concentrationsCan cause bitterness and irritation at high concentrationsSmooth profile, less tingling

Experimental Protocols

In Vitro TRPM8 Activation Assay: Calcium Imaging

This protocol describes a calcium imaging assay to quantify the activation of TRPM8 channels by this compound in a cell-based system.

1. Cell Culture and Plating:

  • Use a stable cell line expressing human TRPM8, such as HEK293 or CHO cells.

  • Culture the cells in the recommended medium supplemented with antibiotics to maintain selection pressure.

  • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical final concentration is 2-5 µM. The buffer should also contain an organic anion transporter inhibitor like probenecid (B1678239) (at ~2.5 mM) to prevent dye extrusion.

  • Aspirate the cell culture medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

3. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution in HBSS to create a range of concentrations for testing. It is important to ensure the final DMSO concentration in the wells is low (<0.5%) to avoid off-target effects.

4. Fluorescence Measurement:

  • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) or an automated fluorescence microscope.

  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).

  • Record a baseline fluorescence reading for 10-20 seconds before adding the compound.

  • Use an automated liquid handler to add the this compound dilutions to the respective wells.

  • Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-5 minutes to capture the calcium influx.

5. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

  • Plot the fluorescence change against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Sensory Panel Evaluation of Cooling Intensity and Duration

This protocol outlines a method for conducting a sensory panel to evaluate the cooling properties of this compound.

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals who are experienced in sensory evaluation of oral products.

  • Train the panelists on the specific attributes of cooling sensation to be evaluated, including cooling intensity, onset time, duration, and location.

  • Use reference standards, such as different concentrations of L-menthol, to calibrate the panelists on the intensity scale.

2. Sample Preparation:

  • Prepare solutions of this compound and a reference compound (e.g., L-menthol) at various concentrations in a neutral base, such as water or a simple hydroalcoholic solution.

  • All samples should be prepared fresh daily and presented at a controlled temperature (e.g., 20-22°C).

  • Code the samples with random three-digit numbers to blind the panelists.

3. Evaluation Procedure:

  • Provide panelists with a set of samples in a randomized order.

  • Instruct the panelists to take a specific volume of the sample (e.g., 5 mL) into their mouth, swish it for a defined period (e.g., 10 seconds), and then expectorate.

  • Panelists should rate the cooling intensity at predefined time points (e.g., immediately after expectorating, and at 1, 2, 5, 10, 15, and 30 minutes) using a labeled magnitude scale (e.g., a 0-100 scale where 0 is no sensation and 100 is the strongest imaginable sensation).

  • Panelists should also record the location of the cooling sensation in their mouth.

  • Ensure panelists rinse their mouths thoroughly with water and wait for a sufficient period (e.g., 10-15 minutes) between samples to prevent sensory fatigue and carry-over effects.

4. Data Analysis:

  • For each compound at each concentration, calculate the mean and standard deviation of the intensity ratings at each time point.

  • Plot the mean intensity ratings over time to generate time-intensity curves.

  • From the curves, determine key parameters such as the time to maximum intensity (Tmax), the maximum intensity (Imax), and the total duration of the cooling sensation.

  • Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the sensory profiles of this compound and the reference compound.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to VSLD Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Perception of Cooling Signal_Transmission->Cooling_Sensation

Caption: TRPM8 signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_sensory Sensory Evaluation cell_culture TRPM8 Expressing Cell Culture dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading compound_addition Addition of This compound dye_loading->compound_addition fluorescence_measurement Fluorescence Measurement compound_addition->fluorescence_measurement ec50_determination EC50 Determination fluorescence_measurement->ec50_determination panel_selection Panelist Selection and Training sample_prep Sample Preparation (Blinded & Randomized) panel_selection->sample_prep sensory_test Sensory Testing (Time-Intensity) sample_prep->sensory_test data_analysis Data Analysis sensory_test->data_analysis sensory_profile Sensory Profile (Intensity, Duration) data_analysis->sensory_profile

Caption: Experimental workflow for evaluating cooling agents.

SAR_Logic cluster_modification Chemical Modification cluster_properties - Reduced Odor - Altered Cooling Profile - Modified Potency Menthol Menthol (Backbone) Modification Addition of Carboxamide Group Menthol->Modification This compound This compound (WS-3) Properties Modified Sensory Properties This compound->Properties Results in Modification->this compound

Caption: Structure-activity relationship of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclohexanecarboxamide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound involve the reaction of a cyclohexanecarboxylic acid derivative with an amine source. The three primary routes are:

  • From Cyclohexanecarbonyl Chloride: This is a highly efficient method involving the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849) or an amine. The high reactivity of the acyl chloride generally leads to high yields under mild conditions.

  • From Cyclohexanecarboxylic Acid: This method involves the direct coupling of cyclohexanecarboxylic acid with an amine. This reaction typically requires a coupling agent to activate the carboxylic acid.

  • From Methyl Cyclohexanecarboxylate (B1212342): This route involves the aminolysis of the methyl ester, where the ester reacts with an amine to form the amide and methanol (B129727) as a byproduct. This method can be performed with or without a catalyst.[1]

Q2: I am getting a low yield. What are the general preliminary checks I should perform?

A2: When encountering low yields, a systematic check of your reagents and reaction setup is the first crucial step.

  • Reagent Quality: Ensure the purity and dryness of your starting materials. Cyclohexanecarbonyl chloride is particularly sensitive to moisture and can hydrolyze back to cyclohexanecarboxylic acid. Amines should also be pure and dry.

  • Anhydrous Conditions: Many amide synthesis reactions are sensitive to moisture. The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield of the desired amide. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Stoichiometry: Accurately measure your reactants. An incorrect molar ratio can lead to incomplete conversion or the formation of side products.

  • Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. Deviations can lead to slower reaction rates or the formation of byproducts.

Q3: What are the common side products in this compound synthesis?

A3: The formation of side products can significantly lower the yield of the desired this compound. Common side products include:

  • Cyclohexanecarboxylic acid: This can form from the hydrolysis of cyclohexanecarbonyl chloride or unreacted starting material if the conversion is incomplete.

  • N-acylurea: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea byproduct.

  • Over-alkylation of the amine: In reactions with primary amines, there is a possibility of forming secondary and tertiary amines as byproducts if the reaction conditions are not controlled.[2]

Q4: How can I effectively purify my this compound product?

A4: The purification method will depend on the physical properties of your this compound derivative and the impurities present. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid amides. A suitable solvent system should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For non-crystalline products or to separate mixtures with similar polarities, column chromatography on silica (B1680970) gel is a standard method.

  • Aqueous Work-up: An aqueous work-up is often necessary to remove unreacted starting materials, coupling agents, and their byproducts. This typically involves washing the organic layer with dilute acid, base, and brine.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Cyclohexanecarbonyl Chloride
Question Possible Cause Troubleshooting Suggestion
My yield is low and I detect cyclohexanecarboxylic acid in my crude product. Hydrolysis of cyclohexanecarbonyl chloride due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
The reaction is sluggish and incomplete. Insufficiently reactive amine or low reaction temperature.For less nucleophilic amines, consider gentle heating. Ensure the reaction temperature is appropriate for the specific amine being used.
I am observing the formation of a salt as a major byproduct. The amine is acting as a base and deprotonating the carboxylic acid formed from hydrolysis.Use a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl produced during the reaction. This will free up the amine to act as a nucleophile.
Issue 2: Low Yield in Synthesis from Cyclohexanecarboxylic Acid
Question Possible Cause Troubleshooting Suggestion
The reaction is not proceeding to completion. Inefficient activation of the carboxylic acid.Ensure the coupling agent is fresh and used in the correct stoichiometric amount (often a slight excess). Consider using a more powerful coupling agent or adding an activating agent like HOBt or DMAP.
A significant amount of N-acylurea byproduct is forming. The activated carboxylic acid intermediate is rearranging before reacting with the amine.Add the amine to the reaction mixture as soon as the carboxylic acid has been activated by the coupling agent. Running the reaction at a lower temperature can also minimize this side reaction.
The amine and carboxylic acid are forming a salt and not reacting. The amine is deprotonating the carboxylic acid, rendering the amine non-nucleophilic.This is a common issue. The use of a coupling agent is designed to prevent this. Ensure the coupling agent is added before or concurrently with the amine.
Issue 3: Low Yield in Synthesis from Methyl Cyclohexanecarboxylate
Question Possible Cause Troubleshooting Suggestion
The aminolysis reaction is very slow or not occurring. Low reactivity of the ester or amine.This reaction can be slow, especially with less reactive amines. Consider using a catalyst such as sodium methoxide (B1231860) or a Lewis acid (e.g., ZrCl₄).[1] Increasing the reaction temperature can also improve the rate.
I am recovering a significant amount of starting material. The reaction has not reached equilibrium or the equilibrium is unfavorable.Use a large excess of the amine to drive the equilibrium towards the product. If possible, remove the methanol byproduct as it is formed (e.g., by distillation).
The reaction is producing byproducts at higher temperatures. Decomposition of reactants or products.If higher temperatures are required, carefully monitor the reaction for byproduct formation using TLC or GC. It may be necessary to find a balance between reaction rate and selectivity.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Different Routes

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanecarbonyl ChlorideAmmoniaDichloromethane (B109758)0 - RT2>90General Procedure
Cyclohexanecarboxylic AcidAmine, DCC, DMAPDichloromethane0 - RT1270-90[3]
Methyl CyclohexanecarboxylateBenzylamineNeat120-15024-48Moderate to High[1]
Methyl CyclohexanecarboxylateCyclohexylamine, NaOMeToluene (B28343)50-704-12High[1]

Table 2: Effect of Coupling Agent on Amide Synthesis Yield (General)

Carboxylic AcidAmineCoupling AgentBaseSolventYield (%)
Benzoic AcidBenzylamineHATUDIPEADMF95
Benzoic AcidBenzylamineEDC/HOBtDIPEADMF92
Benzoic AcidBenzylamineDCC/DMAP-DCM88

Note: This table provides a general comparison of common coupling agents for amide bond formation and yields may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanecarbonyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of aqueous ammonia (2.0 eq) or the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from Cyclohexanecarboxylic Acid using a Coupling Agent
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in an anhydrous solvent like DCM or DMF. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of N-Phenylthis compound from Methyl Cyclohexanecarboxylate (Lewis Acid Catalyzed)
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add zirconium(IV) chloride (5 mol%).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by aniline (B41778) (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

  • Reaction: Heat the reaction mixture at 100-110 °C for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture and dilute with an organic solvent. Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents/Conditions cluster_product Product Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Ammonia/Amine Ammonia/Amine Cyclohexanecarbonyl\nChloride->Ammonia/Amine Cyclohexanecarboxylic\nAcid Cyclohexanecarboxylic Acid Coupling Agent\n(e.g., DCC, HATU) Coupling Agent (e.g., DCC, HATU) Cyclohexanecarboxylic\nAcid->Coupling Agent\n(e.g., DCC, HATU) Methyl\nCyclohexanecarboxylate Methyl Cyclohexanecarboxylate Amine +/- Catalyst Amine +/- Catalyst Methyl\nCyclohexanecarboxylate->Amine +/- Catalyst This compound This compound Ammonia/Amine->this compound Coupling Agent\n(e.g., DCC, HATU)->this compound Amine +/- Catalyst->this compound

Caption: General synthetic routes to this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Optimize Reaction Temperature Optimize Reaction Temperature Low Yield->Optimize Reaction Temperature Verify Stoichiometry Verify Stoichiometry Low Yield->Verify Stoichiometry Consider Alternative Method Consider Alternative Method Check Reagent Purity->Consider Alternative Method Ensure Anhydrous Conditions->Consider Alternative Method Optimize Reaction Temperature->Consider Alternative Method Verify Stoichiometry->Consider Alternative Method

Caption: Troubleshooting workflow for low reaction yield.

Amide_Coupling_Mechanism Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Agent Coupling Agent Coupling Agent->Activated Intermediate Tetrahedral Intermediate Tetrahedral Intermediate Activated Intermediate->Tetrahedral Intermediate Amine Amine Amine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product

Caption: Simplified mechanism of coupling agent-mediated amide formation.

References

Common side reactions in the amidation of cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of cyclohexanecarboxylic acid. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amidation of cyclohexanecarboxylic acid?

A1: The most common side reactions are dependent on the coupling method used. When using carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the primary side reactions include:

  • Formation of N-acylurea: This is a significant byproduct where the activated carboxylic acid (O-acylisourea intermediate) rearranges to form a stable N-acylurea, which can be difficult to separate from the desired amide product.[1][2] The O-acylisourea intermediate is highly reactive and, if not promptly reacted with the amine, can undergo an intramolecular O-to-N acyl rearrangement.[3]

  • Formation of Symmetric Anhydride (B1165640): The O-acylisourea intermediate can react with another molecule of cyclohexanecarboxylic acid to form a symmetric anhydride. While this anhydride is also an acylating agent and can react with the amine to form the desired amide, it represents an alternative reaction pathway that can sometimes lead to purification challenges.

  • Formation of Dicyclohexylurea (DCU) or other urea (B33335) byproducts: The coupling agent itself is converted into a urea byproduct. With DCC, the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and can complicate product isolation.[4][5] EDC forms a water-soluble urea byproduct, which simplifies its removal during aqueous workup.[5]

Q2: My reaction is complete, but I have a significant amount of a white precipitate that is difficult to filter and remove. What is it and how can I get rid of it?

A2: This white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[4] Its removal is a common challenge in DCC-mediated amidations.

Here are several strategies for its removal:

  • Filtration: Since DCU is often insoluble in the reaction solvent (like dichloromethane), it can be removed by filtration. However, it often forms a very fine powder that can clog filter paper.[6] Using a filter aid like Celite® can be helpful.

  • Solvent Selection: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile (B52724) or carbon tetrachloride, can facilitate its precipitation and removal by filtration.[7]

  • Precipitation and Filtration: After the reaction, the mixture can be concentrated and then taken up in a solvent like diethyl ether, in which the product is soluble but DCU is not, to induce precipitation.[7] Cooling the solution can further decrease the solubility of DCU.

  • Aqueous Extraction: If your amide product is stable to acidic conditions, washing the reaction mixture with an acid solution (e.g., 0.5 N HCl) can help remove some of the DCU.[7]

Q3: I've isolated my product, but I suspect it is contaminated with N-acylurea. How can I prevent its formation?

A3: The formation of N-acylurea is a common side reaction that competes with the desired amidation.[1] To minimize its formation, you can:

  • Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard method to suppress N-acylurea formation. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive towards the amine.[1][2]

  • Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can help to limit the rate of the rearrangement reaction.[8]

  • Order of Addition: Pre-activating the carboxylic acid with DCC and HOBt before adding the amine can sometimes be beneficial.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Amide
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the substrates are stable.
Formation of N-acylurea byproduct. Add 1.1 equivalents of an additive such as HOBt or HOAt to the reaction mixture. This will form a more stable active ester intermediate, reducing the likelihood of the O-acylisourea rearranging to the N-acylurea.[1]
Hydrolysis of the O-acylisourea intermediate. Ensure that all reagents and solvents are anhydrous. Water can hydrolyze the reactive O-acylisourea intermediate back to the carboxylic acid.
Poor solubility of reactants. Choose a solvent in which both the cyclohexanecarboxylic acid and the amine are fully soluble. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile.
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Contamination with dicyclohexylurea (DCU). As DCU is insoluble in many organic solvents, it can often be removed by filtration. For fine precipitates, use a filter aid like Celite®. Alternatively, dissolve the crude product in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, acetonitrile) and filter.[7][9] Cooling the solution can enhance precipitation.
Co-elution of the product and N-acylurea during chromatography. The polarity of the N-acylurea is often similar to the desired amide, making chromatographic separation challenging. Optimize your column chromatography conditions (e.g., use a different solvent system or a different stationary phase). Prevention of its formation using HOBt is the best strategy.
Contamination with unreacted starting materials. If unreacted cyclohexanecarboxylic acid remains, it can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Unreacted amine can be removed by washing with a mild aqueous acid (e.g., 1N HCl).

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents

SolventSolubilityTemperature (°C)Notes
Water< 1%Not SpecifiedPoorly soluble.[6]
Dichloromethane (DCM)Sparingly solubleRoom TemperatureOften precipitates from the reaction mixture.
Diethyl EtherVery poorly solubleRoom TemperatureCan be used as an anti-solvent to precipitate DCU.
AcetonitrilePoorly solubleRoom TemperatureA good solvent choice for the reaction to encourage DCU precipitation.[7]
TolueneInsolubleNot SpecifiedCan be used to dissolve the amide product while leaving DCU as a solid.[9]
EthanolMore solubleNot Specified[10]
AcetoneMore solubleNot Specified[10]
Dimethyl Sulfoxide (DMSO)More solubleNot Specified[10]

Note: The solubility of DCU can be influenced by the presence of other components in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of Cyclohexanecarboxylic Acid using DCC and HOBt
  • Preparation: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq.), the desired amine (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization as needed.

Protocol 2: Amidation using EDC and HOBt
  • Preparation: To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC and Base Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase with water (to remove the water-soluble urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Mandatory Visualization

Amidation_Side_Reactions Carboxylic_Acid Cyclohexanecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Symmetric_Anhydride Symmetric Anhydride O_Acylisourea->Symmetric_Anhydride + Carboxylic Acid Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Amine Amine Symmetric_Anhydride->Desired_Amide + Amine HOBt HOBt Active_Ester->Desired_Amide + Amine

Caption: Common reaction pathways and side reactions in DCC-mediated amidation.

Troubleshooting_Workflow Start Amidation Reaction Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield Check_Completion->Low_Yield No Check_DCU DCU Precipitate? Check_Completion->Check_DCU Yes Add_HOBt Add HOBt/ Increase Time Low_Yield->Add_HOBt Purification_Issues Purification Issues Add_HOBt->Start Filter_DCU Filter with Celite® Check_DCU->Filter_DCU Yes Check_Purity Product Pure? Check_DCU->Check_Purity No Filter_DCU->Check_Purity Chromatography Column Chromatography Check_Purity->Chromatography No Success Pure Amide Check_Purity->Success Yes Chromatography->Success

Caption: Troubleshooting workflow for the amidation of cyclohexanecarboxylic acid.

References

Troubleshooting purification of Cyclohexanecarboxamide by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of Cyclohexanecarboxamide by column chromatography, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound and similar polar amide compounds.

Q1: My this compound is not moving from the origin (baseline) on the TLC plate or column. What should I do?

A1: This indicates that the eluent (solvent system) is not polar enough to move the compound up the stationary phase. This compound has a polar amide group, which causes it to interact strongly with the silica (B1680970) gel.[1] To resolve this, you need to increase the polarity of your mobile phase.

  • Solution: Gradually increase the proportion of the more polar solvent in your eluent system. For a common hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the percentage of ethyl acetate. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, or even 50%.[2][3] Monitor the change in the retention factor (Rf) using Thin Layer Chromatography (TLC) until you achieve a target Rf value of approximately 0.2-0.3 for optimal separation.[2]

Q2: The spots on my TLC plate are streaking or "tailing." How can I get well-defined spots?

A2: Streaking or tailing is a common problem when purifying polar compounds and can be caused by several factors:

  • Compound Overload: You may have spotted too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Strong Interaction with Silica: The polar amide group can interact too strongly with the acidic silica gel.[2] Adding a small amount of a competitive binder, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to the eluent can sometimes resolve this. Since amides are weakly basic, a trace amount of triethylamine might help.

  • Inappropriate Solvent: The chosen solvent may not be ideal for your compound. Try a different solvent system altogether. For instance, if hexane/ethyl acetate is not working, consider dichloromethane (B109758)/methanol (B129727).

Q3: I am getting poor separation between my product and impurities. What are my options?

A3: Poor separation means the Rf values of your desired compound and the impurities are too close.

  • Re-optimize the Mobile Phase: The most effective solution is to re-screen for a better solvent system using TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the contaminants.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.[2] Reduce the amount of sample loaded or increase the diameter of the column. A general rule is to use a silica-to-sample ratio of at least 30:1 by weight.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity during the column run (gradient elution).[2] This can help separate compounds with close Rf values.

Q4: My product does not elute from the column, or the recovery is very low. What happened?

A4: This is a frustrating issue that can point to a few problems:

  • Eluent is Not Polar Enough: As the column runs, you may need to increase the eluent polarity significantly to wash out a highly polar compound like an amide. If your compound is still on the column, try flushing the column with a much more polar solvent, such as pure ethyl acetate or even a small percentage of methanol in ethyl acetate.

  • Compound Decomposition: Standard silica gel is slightly acidic, which can cause sensitive compounds to decompose.[2][4] To check for this, run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If you see spots that are not on the diagonal, your compound is likely decomposing on the silica.[4] If this is the case, consider using deactivated (neutral) silica gel or alumina.[2][4]

  • Sample Precipitation: The sample may have precipitated at the top of the column if it was not fully dissolved or if the loading solvent was incompatible with the mobile phase. Ensure your sample is fully dissolved before loading.

Q5: Should I use recrystallization instead of column chromatography?

A5: Both are powerful purification techniques, and the best choice depends on the situation. This compound is a solid at room temperature, making it a candidate for recrystallization.[1][5]

  • Recrystallization: This technique can yield very high purity material, often superior to chromatography, especially if the crude product is already relatively clean (>70-80% pure).[6][7][8] It is also more resource-efficient for large-scale purifications.[7]

  • Column Chromatography: This method is generally more versatile and is the preferred choice when dealing with complex mixtures containing multiple components or when impurities have similar solubility profiles to the desired product.[7] It is also necessary for purifying oils or compounds that do not crystallize well.[8]

Quantitative Data Summary

The table below summarizes key data for the purification of this compound.

ParameterValue / DescriptionSource(s)
Chemical Properties
Molecular FormulaC₇H₁₃NO[1][5]
Molecular Weight127.18 g/mol [9]
AppearanceWhite crystalline solid or flakes[1][5]
SolubilitySparingly soluble in water; soluble in polar organic solvents like DMSO and Ethanol.[1][5][10][1][5][10]
Chromatography Parameters
Stationary PhaseSilica Gel (Standard, 60 Å, 230-400 mesh)[2][4]
Recommended Eluent SystemsHexane / Ethyl Acetate (Gradient) Dichloromethane / Methanol (Gradient)[11]
Typical Rf Value~0.2-0.4 in a moderately polar system (e.g., 30-50% Ethyl Acetate in Hexane). The exact value must be determined by TLC.[2]
Detection MethodUV lamp (if UV active) or chemical staining (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate)

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound using flash column chromatography.

1. Materials and Setup

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Selection of Solvent System

  • Using TLC, identify a solvent system that provides an Rf value of ~0.2-0.3 for this compound and gives good separation from impurities. A good starting point is a 2:1 mixture of hexane and ethyl acetate.[3]

3. Column Packing (Wet Slurry Method)

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[12][13]

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 30-50 times the weight of your crude sample) with the initial, least polar eluent.[3]

  • Pour the slurry into the column quickly and continuously.[13] Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge air bubbles and ensure even packing.[12][13]

  • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Crucially, do not let the silica run dry at any point. [13]

  • Add another thin layer (~1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[12]

4. Sample Loading

  • Dry Loading (Recommended for solids): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the sample weight) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude sample in the smallest possible volume of the eluent. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to absorb into the silica without disturbing the bed.

5. Elution and Fraction Collection

  • Carefully fill the column with the eluent.

  • Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluate in a series of labeled test tubes or flasks.[2]

  • If using a gradient, start with the low-polarity solvent system and systematically increase the polarity by adding more of the polar solvent.[2]

6. Analysis of Fractions

  • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

  • Spot every few fractions on a TLC plate, elute, and visualize under a UV lamp or with a chemical stain.

  • Combine the fractions that contain only the pure product.

7. Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, melting point, or HPLC.

Visualizations

Troubleshooting_Flowchart start Problem Observed problem1 Poor Separation / Overlapping Spots start->problem1 problem2 Compound Not Moving (Rf = 0) start->problem2 problem3 Compound Streaking / Tailing start->problem3 problem4 No Compound Eluted / Low Recovery start->problem4 cause1a Wrong Solvent System problem1->cause1a cause1b Column Overloaded problem1->cause1b solution1c Run a Gradient Elution problem1->solution1c cause2a Eluent Not Polar Enough problem2->cause2a cause3a Sample Too Concentrated problem3->cause3a cause3b Strong Silica Interaction problem3->cause3b cause4a Eluent Polarity Too Low problem4->cause4a cause4b Compound Decomposed problem4->cause4b solution1a Re-optimize Eluent with TLC (Maximize ΔRf) cause1a->solution1a solution1b Reduce Sample Load / Use Wider Column cause1b->solution1b solution2a Increase % of Polar Solvent cause2a->solution2a solution3a Dilute Sample Before Loading cause3a->solution3a solution3b Add Modifier to Eluent (e.g., Triethylamine) cause3b->solution3b solution4a Flush with Highly Polar Solvent cause4a->solution4a solution4b Use Neutral Stationary Phase (Alumina) cause4b->solution4b

Caption: Troubleshooting logic for column chromatography purification.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Optimization Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for purifying this compound.

References

Technical Support Center: Optimizing Cyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via three main routes:

  • From Cyclohexanecarboxylic Acid: This is a common starting material. The carboxylic acid is activated and then reacted with ammonia (B1221849) or an ammonia source. Direct reaction with ammonia requires high temperatures to overcome the formation of the unreactive ammonium (B1175870) carboxylate salt.[1]

  • From Cyclohexanecarbonyl Chloride: The acid chloride is highly reactive and readily reacts with ammonia or amines to form the corresponding amide.[2] This method is often high-yielding and proceeds under mild conditions.

  • From Methyl Cyclohexanecarboxylate: This ester can undergo aminolysis (reaction with ammonia) to form the amide. This reaction may require elevated temperatures or the use of catalysts.[3]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in amide synthesis are a common problem and can stem from several factors:

  • Incomplete activation of the carboxylic acid: If you are starting from cyclohexanecarboxylic acid, the activating agent may be inefficient or used in insufficient amounts.[4]

  • Deactivation of the amine/ammonia: The acidic proton of the carboxylic acid can protonate the amine or ammonia, rendering it non-nucleophilic.[4]

  • Presence of water: Water can hydrolyze the activated carboxylic acid intermediate or the acid chloride, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[4]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry can significantly impact the yield.

  • Steric hindrance: While less of a concern for this compound itself, bulky substituents on either reactant can hinder the reaction.[4]

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: Side reactions can consume starting materials and reduce the purity of the final product. Common side reactions include:

  • Formation of byproducts from coupling reagents: Some activating agents can lead to the formation of stable intermediates that do not react further or form other impurities.

  • Over-acylation: In the case of using an acid chloride, if there are other nucleophilic groups present, they might also react.

  • Racemization: If there are chiral centers near the carboxylic acid, the harsh conditions of some activation methods can lead to racemization. Using additives like HOBt can help suppress this.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your activating agent (e.g., SOCl₂, oxalyl chloride, HATU) is fresh and of high quality.- Increase the equivalents of the activating agent.- Allow for a sufficient pre-activation time before adding the ammonia source.
Amine/Ammonia Deactivation - If using a carboxylic acid and ammonia directly, consider forming the acid chloride first.- Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize any acid generated during the reaction, thus freeing up the amine/ammonia.[5]
Presence of Moisture - Use anhydrous solvents (e.g., dry THF, DCM, or DMF).- Dry all glassware thoroughly before use.- Handle hygroscopic reagents in a glove box or under an inert atmosphere.
Suboptimal Temperature - For reactions with acid chlorides, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and minimize side reactions.- For less reactive starting materials, heating the reaction may be necessary. Optimization is key.
Incorrect Stoichiometry - Ensure accurate measurement of all reagents.- A slight excess of the ammonia source can sometimes drive the reaction to completion.
Issue 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps
Unreacted Starting Material - Increase the reaction time.- Consider a moderate increase in temperature.- Ensure proper stoichiometry of reactants.
Formation of Side Products - Review the reaction conditions; harsh conditions (high temperature, strong base) can promote side reactions.- If using an acid chloride, ensure it is of high purity as impurities can carry through to the product.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Hydrolysis of Product - Ensure the work-up procedure is not overly acidic or basic for prolonged periods, which could lead to hydrolysis of the amide product.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of amide synthesis. While specific data for this compound may vary, these tables provide a general guide for optimization.

Table 1: Effect of Solvent on Amide Synthesis Yield

SolventDielectric ConstantGeneral Effect on Amide SynthesisTypical Yield Range (%)
Dichloromethane (DCM)9.1Good for many coupling reactions, easy to remove.70-95
Tetrahydrofuran (THF)7.6A common aprotic solvent, suitable for a wide range of reagents.65-90
N,N-Dimethylformamide (DMF)36.7High boiling point, good for dissolving a wide range of substrates, but can be difficult to remove.75-98
Acetonitrile (MeCN)37.5Polar aprotic solvent, often used with borate (B1201080) ester-mediated amidations.[6]70-95
Cyrene™HighA bio-based alternative to DMF, can give good to excellent yields.[7]80-95

Table 2: Effect of Coupling Reagent on Amide Synthesis from Carboxylic Acids

Coupling ReagentAdditiveTypical Reaction ConditionsGeneral Outcome
Thionyl Chloride (SOCl₂)NoneRefluxForms the highly reactive acid chloride in situ. Often high yielding but can be harsh.
Oxalyl ChlorideCatalytic DMFRoom TemperatureMilder conversion to the acid chloride.
HATUDIPEARoom TemperatureMild and efficient, often used in peptide synthesis. Can be expensive.
EDCHOBtRoom TemperatureCommon and relatively inexpensive carbodiimide (B86325) coupling. HOBt suppresses side reactions.
B(OCH₂CF₃)₃NoneMeCN, HeatA direct amidation reagent that is operationally simple.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanecarbonyl Chloride

Materials:

  • Cyclohexanecarbonyl chloride

  • Ammonia solution (e.g., 28-30% in water or 0.5 M in dioxane)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ammonia solution (1.2-1.5 eq) dropwise to the stirred solution. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.

Protocol 2: Synthesis of this compound from Cyclohexanecarboxylic Acid

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution

  • Dichloromethane (DCM), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous DCM and cool to 0 °C.

  • Proceed with the addition of ammonia as described in Protocol 1, steps 3-10.

Mandatory Visualizations

experimental_workflow General Workflow for Optimizing this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route (Acid, Acid Chloride, Ester) reagents Gather Anhydrous Reagents and Solvents start->reagents setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup addition Slow Addition of Reagents setup->addition monitor Monitor Progress (TLC/LC-MS) addition->monitor quench Quench Reaction monitor->quench extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purification (Recrystallization/Chromatography) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize yield Calculate Yield and Purity characterize->yield

Caption: General experimental workflow for the synthesis and optimization of this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_sm TLC shows starting material? start->check_sm check_purity TLC shows multiple spots? check_sm->check_purity No increase_time Increase reaction time/temperature check_sm->increase_time Yes optimize_workup Optimize work-up procedure check_purity->optimize_workup Yes end Improved Yield and Purity check_purity->end No (Clean baseline) check_reagents Check reagent quality/equivalents increase_time->check_reagents increase_time->end check_reagents->end optimize_purification Optimize purification method optimize_workup->optimize_purification check_side_reactions Review conditions for side reactions optimize_purification->check_side_reactions check_side_reactions->end

References

How to prevent hydrolysis of intermediates in Cyclohexanecarboxamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Cyclohexanecarboxamide, with a specific focus on preventing the hydrolysis of reactive intermediates.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low or no product yield is a common issue in amide synthesis, often stemming from the hydrolysis of the highly reactive acyl chloride intermediate or incomplete reaction.

Potential Cause Suggested Solution
Hydrolysis of Cyclohexanecarbonyl Chloride Ensure strictly anhydrous (dry) conditions. Use anhydrous solvents (e.g., diethyl ether, dichloromethane) and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Incomplete Conversion of Cyclohexanecarboxylic Acid to Acyl Chloride Use a slight excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Ensure the reaction goes to completion by monitoring gas evolution (HCl and SO₂) and consider refluxing for an adequate duration (e.g., 1 hour).[3][4]
Amine Deactivation The amine nucleophile (ammonia) can be protonated by the HCl byproduct, rendering it non-reactive. Use a base (e.g., a slight excess of ammonia (B1221849), triethylamine (B128534), or pyridine) to neutralize the HCl as it forms.[5][6]
Suboptimal Reaction Temperature The reaction of cyclohexanecarbonyl chloride with ammonia is highly exothermic. Perform the addition of the acyl chloride to the ammonia solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to warm to room temperature.[7]
Insufficient Reaction Time While the initial reaction is often rapid, allow for sufficient time for the reaction to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical intermediate to protect from hydrolysis during this compound synthesis?

A1: The most critical intermediate is Cyclohexanecarbonyl chloride . Acyl chlorides are highly reactive and readily undergo hydrolysis in the presence of water to form the corresponding carboxylic acid (Cyclohexanecarboxylic acid), which will significantly reduce the yield of the desired amide.[8]

Q2: How can I minimize the hydrolysis of Cyclohexanecarbonyl chloride?

A2: To minimize hydrolysis, you should:

  • Work under anhydrous conditions: Use dry solvents, reagents, and glassware. An inert atmosphere (nitrogen or argon) is recommended.[1]

  • Control the temperature: Add the acyl chloride to the amine at low temperatures (0-5 °C) to manage the exothermic reaction and reduce the rate of hydrolysis.[7]

  • Use a base: Employ a slight excess of the amine or a non-nucleophilic base like triethylamine to neutralize the HCl byproduct, which drives the amidation reaction forward.[5]

  • Consider Schotten-Baumann conditions: This involves a two-phase system (an organic solvent for the acyl chloride and an aqueous solution of the amine and a base). This setup limits the contact between the acyl chloride and water.[9][10]

Q3: What is the role of a base in the reaction of Cyclohexanecarbonyl chloride with ammonia?

A3: The reaction produces hydrochloric acid (HCl) as a byproduct. A base is crucial to neutralize this HCl. If not neutralized, the HCl will react with the ammonia to form ammonium (B1175870) chloride, which is not nucleophilic and will not react with the acyl chloride, thus halting the desired reaction. Using a slight excess of ammonia serves as both the nucleophile and the base.[5][6][11]

Q4: Can I use aqueous ammonia for the synthesis of this compound?

A4: While it is possible to use aqueous ammonia, especially under Schotten-Baumann conditions, it increases the risk of hydrolyzing the cyclohexanecarbonyl chloride.[9][10] For higher yields, using anhydrous ammonia (e.g., a solution in an anhydrous organic solvent like diethyl ether or dioxane) is generally preferred. If using aqueous ammonia, it should be concentrated, and the reaction should be performed at low temperatures with vigorous stirring to favor the aminolysis reaction over hydrolysis.[8][11]

Q5: My final product is contaminated with Cyclohexanecarboxylic acid. How can I remove it?

A5: Cyclohexanecarboxylic acid can be removed by washing the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer, while the neutral this compound remains in the organic layer.

Data Presentation

The following table provides a comparative overview of different approaches for the synthesis of this compound from Cyclohexanecarbonyl chloride, highlighting the impact of reaction conditions on the expected yield.

Method Key Conditions Typical Yield Primary Advantage Key Consideration
Anhydrous Ammonia in Organic Solvent Anhydrous ammonia in diethyl ether or THF, inert atmosphere, low temperature (0-5 °C).> 90%Minimizes hydrolysis of the acyl chloride, leading to high purity and yield.Requires handling of anhydrous ammonia and strict exclusion of moisture.
Schotten-Baumann Reaction Dichloromethane/water biphasic system, aqueous ammonia with an added base (e.g., NaOH), vigorous stirring, low temperature.70-85%Operationally simpler as it does not require strictly anhydrous conditions for all reagents.Risk of some acyl chloride hydrolysis at the interface of the two phases.
Aqueous Ammonia (without specific controls) Concentrated aqueous ammonia, addition at room temperature.Variable, often < 60%Simplicity of reagents.High risk of significant hydrolysis of the acyl chloride, leading to lower yield and product contamination.[8]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarbonyl Chloride from Cyclohexanecarboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add Cyclohexanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of SO₂ and HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude Cyclohexanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation. A yield of over 99% can be expected for this step.[3][4]

Protocol 2: Synthesis of this compound using Anhydrous Ammonia

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of anhydrous ammonia in dry diethyl ether.

  • Cool the ammonia solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared or distilled Cyclohexanecarbonyl chloride (1.0 eq) in dry diethyl ether.

  • Add the Cyclohexanecarbonyl chloride solution dropwise to the stirred ammonia solution at 0 °C. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization (e.g., from water or ethanol-water).

Visualizations

Synthesis_Pathway This compound Synthesis Pathway CCA Cyclohexanecarboxylic Acid SOCl2 SOCl₂ or (COCl)₂ CCA->SOCl2 CCC Cyclohexanecarbonyl Chloride (Intermediate) SOCl2->CCC Chlorination NH3 NH₃ (Ammonia) CCC->NH3 Amide This compound (Product) NH3->Amide Aminolysis HCl HCl (Byproduct)

Caption: Synthesis pathway from Cyclohexanecarboxylic acid to this compound.

Hydrolysis_Side_Reaction Hydrolysis of Intermediate CCC Cyclohexanecarbonyl Chloride H2O H₂O (Water) CCC->H2O CCA Cyclohexanecarboxylic Acid (Byproduct) H2O->CCA Hydrolysis HCl HCl

Caption: Undesired hydrolysis of the Cyclohexanecarbonyl chloride intermediate.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of This compound check_hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Temperature control? start->check_hydrolysis check_reagents Check Reagents: - Purity of starting materials? - Activity of base? start->check_reagents check_conditions Check Reaction Conditions: - Sufficient reaction time? - Correct stoichiometry? start->check_conditions solution_hydrolysis Implement Anti-Hydrolysis Measures: - Use dry solvents/reagents - Lower reaction temperature - Use Schotten-Baumann conditions check_hydrolysis->solution_hydrolysis solution_reagents Verify/Purify Reagents: - Use fresh/pure starting materials - Use fresh base check_reagents->solution_reagents solution_conditions Optimize Conditions: - Monitor reaction by TLC - Adjust stoichiometry check_conditions->solution_conditions

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Recrystallization techniques for purifying crude Cyclohexanecarboxamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Cyclohexanecarboxamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Crude this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves. Avoid a large excess. 2. Refer to the solvent selection guide. The ideal solvent should dissolve the compound when hot but not at room temperature. 3. If a small amount of solid remains after adding a reasonable amount of hot solvent, proceed to hot filtration to remove insoluble impurities.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the this compound (approximately 187-189°C). 2. The presence of significant impurities is depressing the melting point of the crude product. 3. The rate of cooling is too fast.1. Select a solvent with a lower boiling point. 2. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Consider a preliminary purification step if impurities are substantial. 3. Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss.
Low recovery of purified crystals. 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still colored. 1. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its polar amide structure, polar solvents are generally good candidates.[1] Water can be a suitable solvent, as the solubility of amides in water typically increases significantly with temperature.[1][2] Ethanol or a mixed solvent system, such as ethanol-water, may also be effective.[3][4] A small-scale solvent screening is recommended to determine the optimal solvent or solvent mixture for your specific crude sample.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[5][6] Using too much solvent is a common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6]

Q3: My solution is clear and hot, but no crystals are forming as it cools. What should I do?

A3: This is a common issue that can often be resolved by inducing crystallization. First, try scratching the inner surface of the flask at the meniscus with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth. If that doesn't work, adding a tiny "seed" crystal of pure this compound to the solution will almost always initiate crystallization.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To prevent this, ensure your chosen solvent has a boiling point lower than the melting point of this compound (approximately 187-189°C). Also, allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: How can I improve the purity of my recrystallized this compound?

A5: To maximize purity, ensure a slow rate of cooling, as this allows for the formation of a well-ordered crystal lattice that excludes impurities.[7] If your crude product contains colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5] A second recrystallization step can also be performed for further purification if necessary.

Data Presentation

Qualitative Solubility of this compound

SolventPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterHighSparingly soluble to insolubleSoluble
EthanolHighSolubleVery Soluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSparingly SolubleSoluble
TolueneLowInsolubleSparingly Soluble
HexaneLowInsolubleInsoluble

Note: This data is an estimation and should be confirmed by small-scale solubility tests.

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound (Adapted from general procedures for polar amides)

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water or ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent. An ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[7]

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a drying oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Chill in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end_product Pure this compound Crystals dry_crystals->end_product

Caption: Workflow for the recrystallization of crude this compound.

References

Dealing with low solubility of Cyclohexanecarboxamide in reaction solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of Cyclohexanecarboxamide in common reaction solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The low solubility of this compound can be attributed to its solid crystalline state at room temperature and the interplay of its molecular structure with the solvent.[1] this compound possesses both a nonpolar cyclohexane (B81311) ring and a polar amide functional group.[1] For effective dissolution, the solvent must overcome the lattice energy of the solid crystal and favorably interact with both the polar and nonpolar portions of the molecule. If the solvent-solute interactions are not strong enough to break the solute-solute interactions, solubility will be low.

Q2: What general type of solvent is best for dissolving this compound?

A2: Due to its polar amide group, this compound generally shows better solubility in polar solvents.[1] The amide group can participate in hydrogen bonding, which is a strong intermolecular force.[2] Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like DMF and DMSO) are typically more effective than nonpolar solvents (like hexane (B92381) or toluene).

Q3: Does temperature affect the solubility of this compound?

A3: Yes, the solubility of most solid organic compounds, including this compound, increases with temperature.[1] Heating the solvent provides the necessary energy to break the crystal lattice of the solid and promotes dissolution.

Q4: Can the pH of the reaction mixture influence the solubility of this compound?

A4: While amides are generally considered neutral, the solubility of this compound can be influenced by pH, although to a lesser extent than acidic or basic compounds. Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, which would chemically alter the compound rather than simply increase its solubility.[2][3] For practical purposes of dissolving the intact molecule, pH adjustment is not a primary strategy.

Troubleshooting Guide

This guide provides a systematic approach to addressing low solubility issues with this compound in your experiments.

Problem: this compound is poorly soluble in the selected reaction solvent at room temperature.

Initial Assessment Workflow

start Start: Low Solubility Observed check_solvent Is the solvent appropriate? (Polar protic or aprotic) start->check_solvent try_heating Gently heat the mixture check_solvent->try_heating Yes failure Still Insoluble check_solvent->failure No, switch to a polar solvent dissolved_heat Dissolved upon heating? try_heating->dissolved_heat consider_cosolvent Consider using a co-solvent dissolved_heat->consider_cosolvent No success Success: Homogeneous Solution dissolved_heat->success Yes slurry_conditions Proceed with a slurry/suspension consider_cosolvent->slurry_conditions slurry_conditions->failure

Caption: Initial troubleshooting workflow for low solubility.

Solution 1: Solvent Selection and Temperature Adjustment

  • Rationale: The choice of solvent is critical. Polar solvents are generally more suitable for dissolving this compound.[1] Increasing the temperature enhances the kinetic energy of the solvent molecules, aiding in the dissolution process.[1]

  • Action:

    • If using a nonpolar solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, or a polar protic solvent like ethanol (B145695) or isopropanol.

    • Gently heat the mixture while stirring. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or cause decomposition of the reactants.

Solution 2: Utilize a Co-solvent System

  • Rationale: A mixture of solvents can have significantly different solvating properties than a single solvent. A small amount of a "good" solvent in which this compound is highly soluble can be added to the primary reaction solvent to increase its overall solvating power.

  • Action:

    • Identify a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO).

    • Add the co-solvent dropwise to the reaction mixture while stirring until the solid dissolves. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary. Be mindful that the co-solvent may affect the reaction kinetics or outcome.

Solution 3: Proceed with a Slurry or Suspension

  • Rationale: If complete dissolution is not achievable or desirable, the reaction can sometimes be run as a slurry or suspension. In this case, the solid is dispersed in the solvent, and the reaction occurs at the solid-liquid interface or with the small amount of dissolved material. As the dissolved reactant is consumed, more of the solid will dissolve to maintain equilibrium.

  • Action:

    • Ensure vigorous stirring to maintain a uniform dispersion of the solid particles.

    • Monitor the reaction progress carefully, as the reaction rate may be slower than in a homogeneous solution. The disappearance of the solid reactant can be an indicator of reaction progression.

Solution 4: Advanced Techniques for Stubborn Solubility Issues

  • Rationale: For particularly challenging cases, more advanced methods can be employed to facilitate the reaction without complete dissolution in a traditional sense.

  • Action:

    • Solvent-Free Synthesis: Consider a solvent-free approach by triturating (grinding together) the reactants and a catalyst.[4] Subsequent heating of the mixture can promote the reaction in the molten state.

    • Recrystallization from a different solvent: If the issue arises during purification, a different solvent or solvent pair should be used for recrystallization.

Data Presentation

Qualitative Solubility of this compound

Due to the limited availability of precise quantitative data in the public domain, the following table provides a qualitative summary of this compound's solubility in common organic solvents. This information is based on general principles of amide solubility and available qualitative descriptions.

Solvent CategorySolventSolubility at Room Temperature (approx. 25°C)Effect of Heating
Polar Protic WaterSparingly SolubleIncreases
MethanolSolubleIncreases
EthanolSolubleIncreases
Polar Aprotic Dimethylformamide (DMF)Highly SolubleN/A (already high)
Dimethyl Sulfoxide (DMSO)Highly Soluble (42 mg/mL)[5]N/A (already high)
AcetonitrileModerately SolubleIncreases
AcetoneModerately SolubleIncreases
Nonpolar ToluenePoorly SolubleSlightly Increases
HexaneInsolubleNegligible
Diethyl EtherPoorly SolubleSlightly Increases

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-Solvent

  • Objective: To dissolve this compound in a primary reaction solvent where it has low solubility by introducing a co-solvent.

  • Materials:

    • This compound

    • Primary reaction solvent (e.g., Toluene)

    • Co-solvent (e.g., DMF)

    • Reaction flask with a magnetic stirrer

  • Procedure:

    • To the reaction flask, add the primary reaction solvent and the other reactants.

    • Begin stirring the mixture at room temperature.

    • Add the this compound to the flask.

    • While stirring vigorously, add the co-solvent (DMF) dropwise using a syringe or dropping funnel.

    • Continue adding the co-solvent until the this compound is fully dissolved.

    • Record the volume of co-solvent added.

    • Proceed with the intended chemical reaction.

  • Troubleshooting:

    • If the solid does not dissolve after adding up to 20% (v/v) of the co-solvent, consider a different primary solvent or an alternative method.

    • Be aware that the co-solvent might alter the reaction's outcome or rate.

Workflow for Co-Solvent Addition

start Start: Insoluble Reactant add_cosolvent Add co-solvent dropwise (e.g., 1% v/v increments) start->add_cosolvent check_dissolution Is the solid dissolved? add_cosolvent->check_dissolution proceed Proceed with reaction check_dissolution->proceed Yes increase_cosolvent Increase co-solvent amount (up to 20% v/v) check_dissolution->increase_cosolvent No increase_cosolvent->add_cosolvent alternative_method Consider alternative method increase_cosolvent->alternative_method Limit reached

References

Technical Support Center: Catalyst Selection and Optimization for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low or no product yield. What are the common causes?

Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or issues with the reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: The amine can be deactivated through protonation, rendering it non-nucleophilic. This is a common issue as an acid-base reaction between the carboxylic acid and the amine can occur before the coupling.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1]

Q2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and cost considerations. Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): Widely used for their simplicity and effectiveness, but they can lead to racemization and require additives like HOBt to suppress side reactions.[2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly effective due to the formation of highly reactive OAt or OBt active esters.[3] HATU is often considered superior for many difficult couplings.[3] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU with added safety and solubility benefits.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Powerful coupling reagents that are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[3]

  • Boronic Acids: These act as Lewis acid catalysts to activate the carboxylic acid. Their effectiveness can be tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups generally increase catalytic activity.[4]

  • Metal Catalysts (e.g., ZrCl₄, Ti(OPrⁱ)₄): These are effective for a range of substrates, including the formation of both secondary and tertiary amides, and can often be used under milder conditions without racemization.[3][5]

Q3: I am observing significant racemization in my peptide synthesis. How can I minimize it?

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis.[3] To minimize it:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure is crucial. These additives form active esters that are less prone to racemization.[3] HOAt and Oxyma Pure are generally more effective than HOBt.[3]

  • Choose the Right Base: The choice and amount of base can influence racemization. Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA is often recommended.[3]

  • Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. Phosphonium-based reagents like PyBOP are often preferred over uronium salts for critical couplings to minimize this side reaction.[3]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[1]

Q4: My catalyst seems to be inactive or deactivates quickly. What are the possible causes?

Catalyst deactivation, or poisoning, can halt a reaction. Common causes include:

  • Impurities: Impurities in starting materials or solvents, such as sulfur compounds, water, or other Lewis bases, can deactivate the catalyst.[6]

  • Product Inhibition: The amide product itself can sometimes coordinate to the metal center of the catalyst, inhibiting its activity.[6]

  • Halide Poisoning: Halide ions (Cl⁻, F⁻) are well-known poisons for many transition metal catalysts, particularly palladium and rhodium, as they can irreversibly bind to the metal center.[1]

  • Atmospheric Contamination: Exposure to oxygen and moisture can deactivate sensitive catalysts. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.[1]

  • Catalyst Degradation: Some catalysts are unstable under the reaction conditions (e.g., high temperature) and may decompose over time.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reactions

This guide provides a systematic workflow for troubleshooting low yields in amide bond formation.

Low_Yield_Troubleshooting cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_catalyst Check Catalyst cluster_optimize Optimize Start Low or No Yield Check_Reagents 1. Verify Starting Material Quality & Purity Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity (LC-MS, NMR) Check_Catalyst 3. Assess Catalyst /Coupling Reagent Check_Conditions->Check_Catalyst Conditions Correct Solvent Anhydrous Solvent? Optimize 4. Implement Optimization Strategies Check_Catalyst->Optimize Reagent Appropriate Catalyst_Activity Reagent Activity? Success Improved Yield Optimize->Success Screen_Reagents Screen Coupling Reagents Reagent_Anhydrous Anhydrous? Stoichiometry Correct Stoichiometry? Temperature Optimal Temperature? Catalyst_Choice Appropriate Choice? Vary_Temp_Time Vary Temperature & Time Adjust_Stoich Adjust Stoichiometry

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Guide 2: Difficult Couplings in Peptide Synthesis

This guide addresses issues arising from sterically hindered amino acids or aggregation-prone sequences.

Difficult_Coupling_Troubleshooting cluster_sh cluster_agg cluster_lr Start Incomplete Coupling (Positive Kaiser Test) Cause Identify Potential Cause Start->Cause Steric_Hindrance Steric Hindrance Cause->Steric_Hindrance Bulky Residues? Aggregation Peptide Aggregation Cause->Aggregation Hydrophobic Sequence? Low_Reactivity Low Reagent Reactivity Cause->Low_Reactivity Standard Reagents? Solution_SH Solution for Steric Hindrance Steric_Hindrance->Solution_SH Solution_Agg Solution for Aggregation Aggregation->Solution_Agg Solution_LR Solution for Low Reactivity Low_Reactivity->Solution_LR Double_Couple Perform 'Double Coupling' Change_Solvent Switch Solvent (NMP, DMSO) Switch_Reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) Microwave Use Microwave Synthesis Acyl_Fluoride Switch to Acyl Fluorides (e.g., TFFH) Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Pseudoproline Incorporate Pseudoproline Dipeptides Increase_Equiv Increase Equivalents of Reagents Elevate_Temp Increase Reaction Temperature

Caption: Troubleshooting workflow for difficult peptide couplings.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[3]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[3]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[3]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[3]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[3]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU for this specific difficult sequence.
DIC/HOBt Carbodiimide (B86325)ModerateA standard, cost-effective option, but generally results in lower purity for difficult sequences compared to uronium/phosphonium salts.

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 2: Comparison of Zirconium and Boron-Based Catalysts

This table provides a qualitative comparison of common Zirconium and Boron-based catalysts for direct amide formation.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Zirconium-Based ZrCl₄, Cp₂ZrCl₂5-10 mol% catalyst, Toluene or THF, 70-110 °CHigh yields, mild conditions, no racemization of chiral substrates, low toxicity.[5]Moisture sensitive, requires anhydrous conditions.[1]
Boron-Based Boric Acid, Arylboronic Acids1-10 mol% catalyst, Toluene, reflux with water removalLow cost, low toxicity, air and moisture stable.[7]Can require high temperatures, potential for racemization with some substrates.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU (Solution-Phase)

This protocol outlines a general procedure for amide coupling using HATU in solution.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine for workup

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[6]

Protocol 2: ZrCl₄-Catalyzed Direct Amidation

This protocol is a reliable method for direct amidation using a zirconium catalyst, which is particularly useful for conserving stereochemical integrity.[1][5]

Materials:

  • Carboxylic acid (e.g., Boc-L-Pro-OH, 1.0 equiv)

  • Amine (e.g., Benzylamine, 1.1 equiv)

  • ZrCl₄ (0.1 equiv)

  • Activated 4 Å molecular sieves

  • Anhydrous THF

  • Ethyl acetate, triethylamine (B128534), saturated aqueous NaCl for workup

Procedure:

  • Activate 4 Å molecular sieves by flame-drying under vacuum and cooling under an inert atmosphere.

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), ZrCl₄ (0.1 equiv), and activated molecular sieves.

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Add the amine (1.1 equiv) via syringe.

  • Fit the flask with a condenser and reflux the mixture for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of silica gel, washing with EtOAc containing a small amount of triethylamine (e.g., 200:1 EtOAc:Et₃N).

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaCl.

  • Extract the aqueous layer with EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.[1]

Protocol 3: Enzymatic Amide Synthesis using Candida antarctica Lipase B (CALB)

This protocol provides a green and efficient method for amide synthesis using a commercially available lipase.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Immobilized CALB (e.g., Novozym 435)

  • 3 Å molecular sieves

  • Cyclopentyl methyl ether (CPME) or other suitable organic solvent

Procedure:

  • In a vial, dissolve the carboxylic acid and amine (1:1 equivalent ratio) in the chosen organic solvent (e.g., CPME) to a desired concentration (e.g., 0.5-1.0 M).

  • Add immobilized CALB (typically 5-10% by weight of substrates) and 3 Å molecular sieves (to remove water).

  • Seal the vial and place it in an incubator shaker at a selected temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: Upon completion, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • The filtrate can be passed through a short plug of silica gel to remove any minor impurities.

  • Evaporate the solvent under reduced pressure to obtain the amide product, which is often of high purity without the need for extensive chromatography.

Mandatory Visualization

Mechanism 1: Carbodiimide-Mediated Amide Formation with HOBt

This diagram illustrates the catalytic cycle of carbodiimide (e.g., EDC) mediated amide bond formation, including the crucial role of the additive HOBt in preventing side reactions and reducing racemization.

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC Carbodiimide (EDC) HOBt_Ester HOBt Active Ester (Less prone to racemization) O_Acylisourea->HOBt_Ester + HOBt (fast) Urea Urea Byproduct O_Acylisourea->Urea releases Side_Reaction N-Acylurea (Side Product) O_Acylisourea->Side_Reaction (slow rearrangement) No HOBt HOBt HOBt Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amide->HOBt regenerates

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.

Mechanism 2: Boronic Acid Catalytic Cycle for Amide Formation

This diagram shows the proposed catalytic cycle for the direct dehydrative amidation catalyzed by a boronic acid.

Boronic_Acid_Cycle Catalyst Boronic Acid ArB(OH)₂ Intermediate1 Acyloxyboronic Acid ArB(OH)(OCOR) Catalyst->Intermediate1 + RCOOH - H₂O RCOOH1 R-COOH Intermediate2 Diacyloxyboronate [ArB(OCOR)₂(OH)]⁻H⁺ Intermediate1->Intermediate2 + RCOOH RCOOH2 R-COOH Tetrahedral_Int Tetrahedral Intermediate Intermediate2->Tetrahedral_Int + R'-NH₂ Amine R'-NH₂ Tetrahedral_Int->Catalyst - RCOOH - H₂O (regenerates) Amide Amide (R-CONH-R') Tetrahedral_Int->Amide Water H₂O

Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Mechanism 3: Lipase-Catalyzed Amide Synthesis

This diagram illustrates the ping-pong mechanism for lipase-catalyzed amide synthesis, involving the formation of an acyl-enzyme intermediate.

Lipase_Mechanism Enzyme Lipase (E-OH) (Ser-His-Asp triad) Tetrahedral1 Tetrahedral Intermediate 1 Enzyme->Tetrahedral1 + R-COOH Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Enzyme Acyl-Enzyme Intermediate (E-OCOR) Tetrahedral1->Acyl_Enzyme Water_Out H₂O Tetrahedral1->Water_Out releases Tetrahedral2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral2 + R'-NH₂ Amine Amine (R'-NH₂) Tetrahedral2->Enzyme regenerates Amide Amide (R-CONH-R') Tetrahedral2->Amide

Caption: Mechanism of lipase-catalyzed amide formation via an acyl-enzyme intermediate.

References

Technical Support Center: Cyclohexanecarboxamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1] Recommended storage temperatures are typically -20°C for up to three years for the solid powder.[2] For solutions, it is advisable to prepare them fresh.[2] If storage is necessary, solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.[2]

Q2: What are the primary degradation pathways for this compound?

A2: As an amide, this compound is susceptible to degradation primarily through hydrolysis. Other potential degradation pathways include oxidation, photolysis, and thermolysis, particularly under forced or stressful conditions.

  • Hydrolysis: This is the most common degradation route for amides.[3][4] Under acidic or basic conditions, the amide bond can be cleaved to yield cyclohexanecarboxylic acid and ammonia.[5][6]

  • Oxidation: While the cyclohexane (B81311) ring is relatively stable, strong oxidizing agents or exposure to atmospheric oxygen over extended periods in the presence of initiators could potentially lead to ring-opening and the formation of various oxidation products.[7]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, potentially leading to the formation of radicals and subsequent secondary degradation products.[8][9]

  • Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The primary initiation is likely to be C-C bond fission within the cyclohexane ring.[10][11]

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of impurities or degradation products. Consider the following possibilities:

  • Degradation: Your sample may have degraded due to improper storage or handling. Review the storage conditions and the age of the sample. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation.

  • Contamination: The sample may be contaminated. Ensure all glassware is clean and that the solvents and reagents used are of high purity.

  • Interaction with Excipients: If you are working with a formulation, this compound may be interacting with excipients, leading to the formation of new adducts or degradation products.

A forced degradation study can help to identify potential degradation products and confirm if the unexpected peaks correspond to them.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), involves the following steps:

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[12][13][14]

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound peak from all the degradation product peaks. This involves optimizing the mobile phase composition, flow rate, column temperature, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16] Peak purity analysis using a photodiode array (PDA) detector is crucial to demonstrate that the analyte peak is not co-eluting with any degradants.[15][16]

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation due to Improper Storage 1. Verify that the solid this compound is stored at the recommended temperature (-20°C for long-term) in a tightly sealed container, protected from light and moisture. 2. For solutions, confirm they have been stored at the correct temperature and for a duration within the recommended shelf life.[2] 3. Use a fresh, unopened container of this compound to repeat the experiment and compare the results.
Hydrolysis of Stock Solutions 1. Prepare fresh stock solutions before each experiment. Amide hydrolysis can occur in aqueous solutions, especially at non-neutral pH. 2. If using buffered solutions, ensure the pH is compatible with the stability of this compound.
Repeated Freeze-Thaw Cycles 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[2]
Issue 2: Appearance of a White Precipitate in Solution
Possible Cause Troubleshooting Steps
Limited Solubility 1. Check the concentration of your solution. This compound has limited solubility in some solvents. 2. Consider using a different solvent or a co-solvent system to improve solubility. 3. Gentle warming and sonication may help to dissolve the compound, but be cautious of potential thermal degradation.
Formation of Degradation Products 1. A white precipitate could be a degradation product that is less soluble than the parent compound. For instance, the dicarboxylic acid formed from oxidative ring-opening of the cyclohexane ring would be less soluble in non-polar solvents.[7] 2. Analyze the precipitate using appropriate analytical techniques (e.g., LC-MS, NMR) to identify its structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

    • Simultaneously, keep a control sample in the dark.

  • Analysis: Analyze all stressed and control samples using a suitable analytical method, such as HPLC with a PDA detector, to observe the extent of degradation and the formation of new peaks.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 N HCl24 hours60°C
Base Hydrolysis0.1 N NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalDry Heat48 hours80°C
PhotolyticUV light (254 nm)24 hoursRoom Temperature
Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic mode.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 20 µL

  • Method Validation:

    • Specificity: Inject solutions from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the this compound peak. Perform peak purity analysis.

    • Linearity: Prepare a series of standard solutions of this compound over a defined concentration range (e.g., 1-100 µg/mL) and construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at different concentration levels.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to evaluate the method's reliability.

Table 2: Hypothetical HPLC Data for Stability-Indicating Method

SampleRetention Time (min)Peak AreaPurity AnglePurity Threshold
This compound (Standard)5.21,250,0000.951.20
Acid Degraded Sample (Degradant 1)3.8150,000--
Acid Degraded Sample (this compound)5.21,050,0000.981.20
Base Degraded Sample (Degradant 2)4.1200,000--
Base Degraded Sample (this compound)5.2980,0000.961.20

Visualizations

G cluster_storage Storage and Handling cluster_degradation Potential Degradation Pathways storage This compound (Solid) solution This compound (Solution) storage->solution Dissolution aliquot Aliquot Stock Solutions solution->aliquot Preparation hydrolysis Hydrolysis (Acid/Base, Moisture) aliquot->hydrolysis oxidation Oxidation (e.g., H2O2) aliquot->oxidation photolysis Photolysis (UV Light) aliquot->photolysis thermolysis Thermolysis (Heat) aliquot->thermolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products

Caption: Logical workflow of this compound handling and potential degradation pathways.

G cluster_workflow Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC) neutralize->analysis end End: Identify Degradation Products analysis->end

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathway Theoretical Hydrolysis Pathway of this compound reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H2O (Acid or Base catalyst) products Cyclohexanecarboxylic Acid + Ammonia/Ammonium intermediate->products Bond Cleavage

Caption: Theoretical acid/base-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Scaling Up Cyclohexanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the scale-up of Cyclohexanecarboxamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory-scale to larger-scale production.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the scale-up of this compound synthesis.

Issue 1: Significant Decrease in Yield at Larger Scale

A drop in yield is a frequent challenge when moving from gram to kilogram scale.[1] Several factors can contribute to this issue.

  • Possible Cause: Inefficient Heat Transfer and Mixing

    • Explanation: Larger reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] This can lead to localized "hot spots" or uneven temperature distribution, promoting side reactions and reducing the formation of the desired product.[1][3] Inadequate mixing can also result in poor distribution of reagents, further contributing to yield loss.[3]

    • Solution:

      • Optimize the stirring speed and select an appropriate impeller design for the larger reactor volume to ensure homogenous mixing.[1]

      • Implement a more robust temperature control system, such as a reactor with multiple heating/cooling jackets or internal cooling coils.[1]

      • Consider a semi-batch or continuous flow process for better heat management.[4]

  • Possible Cause: Reagent Addition Rate

    • Explanation: The rate at which reagents are added can significantly impact the reaction's profile. An addition rate that is optimal on a small scale may be too rapid for a larger scale, leading to impurity formation or incomplete reactions.[1][2]

    • Solution:

      • Conduct studies to optimize the reagent addition rate for the scaled-up process.[1]

      • Utilize a programmable dosing pump for precise and controlled addition of critical reagents.[1]

  • Possible Cause: Changes in Solvent Effects

    • Explanation: The choice and volume of solvent can influence reaction kinetics, as well as the solubility of intermediates and the final product. A solvent system that is effective for small-scale precipitation and isolation might not be optimal for handling larger volumes.[1]

    • Solution:

      • Re-evaluate the solvent system for the larger scale.

      • Ensure the chosen solvent is appropriate for the reaction temperature and pressure, and consider its environmental, health, and safety (EHS) profile.[5]

Issue 2: Difficulty with Product Purification at Scale

Purification methods that are practical at the lab scale, such as column chromatography, often become inefficient and costly for large quantities of material.[6]

  • Possible Cause: Impracticality of Column Chromatography

    • Explanation: Column chromatography is generally not a viable option for purifying multi-kilogram batches due to the large volumes of solvent required and the time-intensive nature of the process.[1]

    • Solution:

      • Crystallization: This is often the most effective and scalable method for purifying solid products. A systematic screening of different solvents and solvent mixtures should be performed to identify optimal crystallization conditions.

      • Liquid-Liquid Extraction: This technique can be used to remove impurities based on their differential solubility in two immiscible liquid phases. Multiple extractions may be necessary to achieve the desired level of purity.[1]

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a chromatographic method, modern prep-HPLC systems are capable of purifying kilogram quantities of material, though it can be an expensive option.[1]

Issue 3: Uncontrolled Exothermic Reactions

Amide bond formation is often an exothermic process, and the risk of a thermal runaway increases significantly with scale.[2]

  • Possible Cause: Accumulation of Unreacted Reagents

    • Explanation: A delayed reaction initiation can lead to a buildup of reactants. Once the reaction begins, the accumulated reagents can react rapidly, causing a sudden and dangerous release of heat.[2]

    • Solution:

      • Ensure a controlled initiation of the reaction.

      • Maintain a slow and controlled addition rate of the limiting reagent.[2]

  • Possible Cause: Inadequate Cooling Capacity

    • Explanation: The heat generated by the reaction may exceed the heat removal capacity of the reactor.[2]

    • Solution:

      • Perform calorimetric studies to determine the heat of reaction and ensure the reactor's cooling system is adequate.[4]

      • For highly exothermic reactions, consider using a semi-batch or continuous flow setup.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this compound reactions?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: As discussed, the potential for thermal runaway is a major concern. A thorough understanding of the reaction's thermal profile is essential.[2]

  • Reagent Toxicity and Handling: Many reagents used in amide synthesis can be toxic or sensitizing.[7] It is crucial to have appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) in place.

  • Solvent Safety: The flammability, volatility, and toxicity of the chosen solvent must be carefully evaluated.[5]

  • Pressure Management: If gaseous byproducts are formed, the reactor must be equipped with a proper venting system to prevent pressure buildup.

Q2: How do I choose the right solvent for a large-scale this compound reaction?

A2: Solvent selection for industrial-scale processes involves a multi-faceted evaluation:[5][8]

  • Process Performance: The solvent must facilitate the desired reaction kinetics and selectivity.

  • Safety: Consider the flash point, boiling point, and toxicity of the solvent.[5]

  • Environmental Impact: Favor greener solvents with low volatile organic compound (VOC) content and good biodegradability.[9]

  • Regulatory Compliance: Be aware of any regulations that may restrict the use of certain solvents.[1]

  • Cost and Availability: The solvent should be readily available in the required quantities and be cost-effective.[1]

Q3: What analytical methods are recommended for monitoring the progress of a scaled-up this compound reaction?

A3: Real-time reaction monitoring is crucial for process control and optimization. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of reactants and the formation of products and byproducts.[10][11]

  • Gas Chromatography (GC): GC is suitable for monitoring reactions with volatile components.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative method to get a quick snapshot of the reaction's progress.[12][13]

  • Spectroscopic Methods (e.g., NMR, IR): These techniques can provide real-time information about the concentration of various species in the reaction mixture.[14]

Q4: Can catalysts be used to improve the efficiency of large-scale this compound synthesis?

A4: Yes, catalysts can significantly improve the efficiency of amidation reactions by allowing for milder reaction conditions and reducing the need for stoichiometric activating agents, which in turn minimizes waste.[15] However, it is important to consider potential catalyst deactivation, which can occur through poisoning, coking, or physical degradation.[16] The choice of catalyst will depend on the specific reactants and desired reaction conditions.

Data Presentation

Table 1: Comparison of Solvents for this compound Synthesis

SolventBoiling Point (°C)Flash Point (°C)Key Considerations
Toluene1114Good for azeotropic water removal, but has some toxicity concerns.
Tetrahydrofuran (THF)66-14Common solvent, but can form peroxides and has a low boiling point.[2]
N,N-Dimethylformamide (DMF)15358High boiling point, but has reprotoxicity concerns.[17]
Cyclopentyl methyl ether (CPME)106-1A greener alternative to other ether solvents.[18]
2-Methyltetrahydrofuran (2-MeTHF)80-11Bio-derived solvent with a better safety profile than THF.

Table 2: Effect of Catalyst on Amidation Reaction Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
None (Thermal)->16024-48Moderate[19]
Boronic Acid511012High[19]
Ru-MACHO1100895[7]
Candida antarctica lipase (B570770) B (CALB)-6024>95[18]

Experimental Protocols

Protocol 1: General Procedure for Ru-MACHO Catalyzed Synthesis of N-Benzylthis compound

This protocol is adapted for a larger scale synthesis.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with Cyclohexanecarboxylic acid methyl ester (1.0 eq) and Toluene (5-10 volumes).

  • Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Reagent Addition: Benzylamine (1.1 eq) and Ru-MACHO catalyst (0.5-1 mol%) are added to the reactor.

  • Reaction: The mixture is heated to 100-120 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start setup Reactor Setup: - Charge with Cyclohexanecarboxylic acid methyl ester and Toluene - Equip with stirrer, temperature probe, condenser, N2 inlet start->setup inert Establish Inert Atmosphere (Nitrogen Purge) setup->inert reagents Add Reagents: - Benzylamine - Ru-MACHO Catalyst inert->reagents reaction Heat to 100-120°C with Vigorous Stirring reagents->reaction monitoring Monitor Reaction Progress (HPLC or TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature & Remove Solvent monitoring->workup Complete purification Purify by Crystallization workup->purification end End purification->end

Caption: Workflow for Ru-MACHO catalyzed synthesis of N-Benzylthis compound.

troubleshooting_logic start Low Yield at Scale q1 Is Heat Transfer Efficient? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Optimize Stirring & Improve Cooling a1_no->sol1 q2 Is Reagent Addition Rate Optimized? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Conduct Rate Optimization Studies a2_no->sol2 q3 Is the Solvent System Appropriate? sol2->q3 a3_no No q3->a3_no No end Yield Improved q3->end Yes a3_yes->q3 sol3 Re-evaluate Solvent Choice and Volume a3_no->sol3 sol3->end

References

Identifying and removing byproducts from Cyclohexanecarboxamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized via two primary routes:

  • From Cyclohexanecarbonyl Chloride: This involves the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849) or an ammonia source. This is an example of a Schotten-Baumann type reaction.[1][2] The reaction is generally fast and efficient.

  • From Cyclohexanecarboxylic Acid: This route involves coupling cyclohexanecarboxylic acid with an amine source. This reaction often requires a coupling agent, such as DCC (dicyclohexylcarbodiimide), or can be achieved by heating the carboxylic acid with an amine, though this may require more forcing conditions.[3][4]

Q2: I have an unexpected solid in my reaction mixture. What could it be?

A2: An unexpected solid byproduct could be several things depending on your reaction conditions:

  • Ammonium (B1175870) Chloride: If you are using cyclohexanecarbonyl chloride and ammonia, a common byproduct is ammonium chloride, which is a white solid.[2]

  • Unreacted Starting Material: If your starting cyclohexanecarboxylic acid is a solid at your reaction temperature, it might be unreacted starting material.

  • Di-acylation Product: In some cases, a di-acylation product might form, although this is less common with a primary amide synthesis.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

Q3: My yield of this compound is lower than expected. What are the possible reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or adjusting the temperature.

  • Side Reactions: The formation of byproducts, such as the hydrolysis of the starting acid chloride back to the carboxylic acid, can consume your starting material.[1]

  • Mechanical Losses: Product may be lost during the workup and purification steps, such as during extractions or transfers between flasks.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to lower yields of the desired product.

Q4: How can I effectively remove unreacted starting materials from my final product?

A4: The method for removing unreacted starting materials depends on their properties:

  • Cyclohexanecarboxylic Acid: This can be removed by washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate) during the workup.

  • Cyclohexanecarbonyl Chloride: This is a reactive compound and can be quenched by adding water or a mild base to the reaction mixture during workup. It will hydrolyze to the more easily removable cyclohexanecarboxylic acid.

  • Ammonia: Excess ammonia can be removed by washing with water or a dilute acid solution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Presence of a second spot on TLC with a lower Rf than the product Unreacted cyclohexanecarboxylic acid (more polar).Wash the reaction mixture with a dilute aqueous base (e.g., NaHCO3) during workup.
Oily or sticky solid product after isolation Presence of residual solvent or low-melting point impurities.Recrystallize the product from a suitable solvent system.[5] Triturate the solid with a non-polar solvent like hexanes to remove non-polar impurities.
Broad melting point range of the final product The product is impure.Purify the product further using recrystallization or column chromatography.[6]
Product is wet and difficult to dry Trapped water or solvent.Dry the product under high vacuum for an extended period. If water is the issue, consider dissolving the product in a suitable organic solvent, drying with a drying agent (e.g., MgSO4), and re-isolating.
Formation of a significant amount of a water-soluble white solid Formation of ammonium chloride salt.Wash the reaction mixture thoroughly with water to dissolve and remove the salt.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanecarbonyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclohexanecarbonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Ammonia Addition: Cool the solution in an ice bath. Slowly add a solution of aqueous ammonia (2-3 equivalents) dropwise via the addition funnel with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, or a mixture of ethyl acetate (B1210297) and hexanes).[5]

Protocol 2: Identification of Byproducts by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve small amounts of the crude reaction mixture, the starting material (e.g., cyclohexanecarboxylic acid), and the purified product in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the prepared samples onto a silica (B1680970) gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: Compare the Rf values of the spots in the crude mixture to the standards to identify the presence of starting material and other impurities.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Water or mixtures of ethyl acetate/hexanes are often suitable.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.[8] Cooling in an ice bath can further increase the yield.[10]

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Cyclohexanecarbonyl Chloride + Ammonia reaction Reaction in Solvent start->reaction separation Phase Separation reaction->separation wash_water Wash with Water separation->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Dry with Na2SO4 wash_brine->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: Workflow for this compound Synthesis and Purification.

Byproduct_Troubleshooting cluster_byproducts Potential Byproducts Identified cluster_removal Removal Strategy start Crude Product Analysis (TLC/NMR) unreacted_acid Unreacted Cyclohexanecarboxylic Acid start->unreacted_acid Polar spot ammonium_salt Ammonium Chloride start->ammonium_salt Water-soluble solid other_impurity Other Organic Impurity start->other_impurity Unidentified spot base_wash Aqueous Base Wash (e.g., NaHCO3) unreacted_acid->base_wash water_wash Aqueous Water Wash ammonium_salt->water_wash chromatography Column Chromatography other_impurity->chromatography recrystallization Recrystallization other_impurity->recrystallization end_node Pure this compound base_wash->end_node water_wash->end_node chromatography->end_node recrystallization->end_node

Caption: Decision tree for byproduct identification and removal.

References

Technical Support Center: Temperature Control in Exothermic Cyclohexanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of Cyclohexanecarboxamide synthesis. Adherence to these protocols is critical for ensuring reaction safety, maximizing product yield, and achieving consistent results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this compound synthesis?

A1: The reaction of cyclohexanecarbonyl chloride with an amine to form this compound is a highly exothermic process, releasing a significant amount of heat.[][2] Without precise temperature control, this heat can accumulate, leading to a rapid increase in reaction rate and potentially a dangerous thermal runaway.[3] Uncontrolled temperature can also lead to the formation of impurities and a decrease in the overall yield and quality of the final product.

Q2: What are the primary signs of a loss of temperature control?

A2: Key indicators include a rapid and unexpected rise in the internal reaction temperature that outpaces the cooling system's capacity, an increase in the pressure of the reactor, and noticeable changes in the reaction mixture's color or viscosity. Continuous monitoring of these parameters is essential for early detection of any deviations from the desired reaction conditions.

Q3: What immediate actions should be taken in case of a thermal runaway?

A3: In the event of a thermal runaway, the immediate priorities are to stop the addition of reactants, maximize cooling, and prepare for emergency quenching. If the temperature continues to rise uncontrollably, an emergency shutdown and evacuation of the area should be initiated as per your institution's safety protocols.

Q4: How can I predict the heat evolution of my specific this compound reaction?

A4: Reaction calorimetry is the most effective method to determine the heat flow profile of your reaction under specific process conditions.[4] This data is crucial for safe scale-up as it helps in designing an adequate cooling strategy and understanding the potential thermal hazards.[5]

Q5: What are the key considerations when scaling up a this compound synthesis?

A5: Scaling up an exothermic reaction presents significant challenges due to the decrease in the surface-area-to-volume ratio of the reactor.[6] This reduction in relative heat transfer area makes it more difficult to dissipate the heat generated by the reaction. Therefore, a thorough understanding of the reaction's thermal profile through calorimetry is essential before attempting a scale-up.[5] A gradual increase in scale, typically not exceeding a factor of three at each step, is recommended.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Actions
Rapid, Uncontrolled Temperature Rise 1. Reactant addition rate is too high. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots. 4. Incorrect initial temperature.1. Immediately stop the addition of reactants. 2. Increase the coolant flow rate or lower the coolant temperature. 3. Increase the stirring rate to improve heat dissipation. 4. If the situation persists, quench the reaction by adding a pre-determined cold, inert solvent.
Reaction Temperature is Too Low 1. Cooling system is too aggressive. 2. Reactant addition rate is too slow. 3. Incorrect temperature setpoint.1. Reduce the coolant flow rate or increase the coolant temperature. 2. Gradually increase the reactant addition rate while closely monitoring the temperature. 3. Verify the setpoint on the temperature controller.
Inconsistent Temperature Readings 1. Malfunctioning temperature probe. 2. Poor placement of the temperature probe. 3. Inadequate mixing.1. Check the calibration and functionality of the temperature probe. 2. Ensure the probe is fully immersed in the reaction mixture and not touching the reactor wall. 3. Increase the stirring speed to ensure a homogenous temperature distribution.
Formation of Side Products 1. Local overheating due to poor mixing or rapid reactant addition. 2. Incorrect reaction temperature.1. Improve mixing and control the reactant addition rate to maintain a stable temperature. 2. Optimize the reaction temperature based on literature or experimental data to favor the desired product formation.

Experimental Protocols

Reaction Calorimetry for this compound Synthesis

Objective: To determine the heat of reaction and the rate of heat release for the synthesis of this compound from cyclohexanecarbonyl chloride and ammonia (B1221849).

Methodology:

  • A reaction calorimeter (e.g., Mettler-Toledo RC1e) is set up with a 1 L glass reactor.

  • The reactor is charged with a solution of aqueous ammonia (e.g., 2 M solution).

  • The reactor contents are brought to the desired initial temperature (e.g., 10 °C) and allowed to stabilize.

  • A solution of cyclohexanecarbonyl chloride in an appropriate solvent (e.g., toluene) is added at a constant, controlled rate using a dosing pump.

  • The reaction temperature, jacket temperature, and heat flow are continuously monitored and recorded throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.

  • The total heat of reaction is calculated from the integrated heat flow data.

Controlled Laboratory Synthesis of this compound (Illustrative Protocol)

Materials:

  • Cyclohexanecarbonyl chloride

  • Aqueous ammonia (e.g., 28% solution)

  • Toluene

  • Deionized water

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the aqueous ammonia solution and cool the flask in an ice bath to 0-5 °C.

  • Dissolve the cyclohexanecarbonyl chloride in toluene.

  • Slowly add the cyclohexanecarbonyl chloride solution to the cooled ammonia solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

  • The solid product is then collected by filtration, washed with cold deionized water, and dried under vacuum.

Data Presentation

Table 1: Estimated Thermochemical Data for this compound Synthesis

ParameterEstimated ValueNotes
Heat of Reaction (ΔHrxn) -130 kJ/molEstimated for the reaction of cyclohexanecarbonyl chloride with ammonia. The actual value should be determined experimentally by reaction calorimetry.
Adiabatic Temperature Rise (ΔTad) 150 °CCalculated based on the estimated heat of reaction and typical heat capacities of reactants and solvents. This highlights the severe potential hazard of a runaway reaction.
Recommended Operating Temperature 0 - 10 °CThis temperature range helps to control the reaction rate and minimize side reactions.
Maximum Safe Temperature 25 °CExceeding this temperature significantly increases the risk of a thermal runaway.

Table 2: Example Dosing and Cooling Parameters for a 1L Scale Reaction

ParameterValue
Initial Reactor Temperature 5 °C
Coolant Temperature 0 °C
Cyclohexanecarbonyl Chloride Solution Concentration 2 M in Toluene
Dosing Rate 1.0 mL/min
Stirring Speed 300 RPM
Maximum Observed Temperature 9.5 °C

Visualizations

ExothermicReactionControlWorkflow Workflow for Managing Exothermic Reactions Start Start Reaction Setup Monitor Continuously Monitor Temperature and Pressure Start->Monitor CheckTemp Temperature Within Safe Limits? Monitor->CheckTemp Continue Continue Reactant Addition CheckTemp->Continue Yes StopAddition STOP Reactant Addition CheckTemp->StopAddition No Continue->Monitor End Reaction Complete Continue->End Addition Complete MaximizeCooling Maximize Cooling StopAddition->MaximizeCooling Quench Prepare to Quench Reaction MaximizeCooling->Quench Controlled Reaction Controlled? Quench->Controlled Resume Resume with Caution (Reduced Dosing Rate) Controlled->Resume Yes Shutdown Emergency Shutdown and Evacuation Controlled->Shutdown No Resume->Monitor HeatManagementPathway Key Factors in Heat Management cluster_gen Factors Influencing Heat Generation cluster_rem Factors Influencing Heat Removal HeatGeneration Heat Generation (Reaction Exotherm) TemperatureControl Effective Temperature Control HeatGeneration->TemperatureControl HeatRemoval Heat Removal HeatRemoval->TemperatureControl DosingRate Dosing Rate DosingRate->HeatGeneration Concentration Reactant Concentration Concentration->HeatGeneration ReactionKinetics Reaction Kinetics ReactionKinetics->HeatGeneration CoolingCapacity Cooling System Capacity CoolingCapacity->HeatRemoval Mixing Agitation/Mixing Mixing->HeatRemoval HeatTransferArea Heat Transfer Area (Surface/Volume Ratio) HeatTransferArea->HeatRemoval

References

Effect of different bases on the efficiency of Cyclohexanecarboxamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexanecarboxamide. The following information addresses common issues related to the impact of different bases on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via two main routes:

  • From Cyclohexanecarbonyl Chloride: This method involves the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849) or an amine. It is a rapid and often high-yielding reaction that requires a base to neutralize the hydrochloric acid byproduct.

  • From Cyclohexanecarboxylic Acid: This route involves the direct coupling of cyclohexanecarboxylic acid with an amine. This reaction usually requires a coupling agent and a base to facilitate the formation of the amide bond.

Q2: Why is the choice of base critical in the synthesis of this compound?

A2: The base plays a crucial role in amide synthesis by:

  • Neutralizing Acid Byproducts: In reactions involving acyl chlorides, a stoichiometric amount of acid (e.g., HCl) is generated. The base neutralizes this acid, preventing the protonation and deactivation of the amine nucleophile.

  • Activating the Carboxylic Acid: In direct coupling reactions from carboxylic acids, the base can deprotonate the carboxylic acid, making it a better nucleophile to react with the coupling agent.

  • Influencing Reaction Rate and Yield: The strength and steric hindrance of the base can significantly impact the reaction rate and the formation of side products, thereby affecting the overall yield and purity of the this compound.

Q3: What are the potential side reactions when using a strong base?

A3: The use of a strong base, particularly in the presence of an acyl chloride, can lead to side reactions such as the formation of ketenes. For sterically hindered or less reactive amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary in addition to the base.[] In some cases, inorganic bases are preferred as they can lead to cleaner reactions.[]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion
Low or No Yield Ineffective Neutralization of Acid Byproduct: If using an acyl chloride, the amine reactant can be protonated by the generated HCl, rendering it non-nucleophilic.Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine (B128534), pyridine, or an inorganic base like NaOH in a Schotten-Baumann setup) is used.
Poor Activation of Carboxylic Acid: When starting from the carboxylic acid, the coupling agent may not be effectively activated.Use an appropriate coupling agent (e.g., DCC, EDC) in combination with a non-nucleophilic base to facilitate the reaction.
Base-Induced Side Reactions: A strong base can promote the formation of ketene (B1206846) from the acyl chloride, leading to undesired byproducts.Consider using a milder, non-nucleophilic tertiary amine base like triethylamine or pyridine. For sensitive substrates, a weaker inorganic base might be preferable.
Presence of Impurities in the Final Product Excess Base Difficult to Remove: Tertiary amine bases like triethylamine can sometimes be challenging to remove during workup.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.
Hydrolysis of Acyl Chloride: If water is present in the reaction mixture, the acyl chloride can hydrolyze back to the carboxylic acid.Ensure all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction is Sluggish or Does Not Go to Completion Insufficient Basicity: The chosen base may not be strong enough to effectively scavenge the acid produced.Switch to a stronger, non-nucleophilic base. The addition of a catalytic amount of DMAP can also accelerate the reaction.
Steric Hindrance: A bulky base may have difficulty accessing the proton to be removed, especially with sterically hindered reactants.Select a smaller, non-nucleophilic base.

Data Presentation: Effect of Base on this compound Synthesis Efficiency

The following table summarizes representative yields of this compound synthesis using different bases and starting materials. It is important to note that direct comparative studies are limited, and yields can vary based on specific reaction conditions.

Starting Material Base Reaction Conditions Reported Yield Reference/Context
Cyclohexanecarbonyl ChlorideTriethylamineReflux in benzene (B151609) overnight49-58% (of a derivative)Based on a procedure for a related synthesis.[2]
Cyclohexanecarbonyl ChlorideAqueous NaOHSchotten-Baumann ConditionsGenerally HighA common method for amide synthesis.[3]
Cyclohexanecarboxylic AcidTriethylamine & Ethyl ChloroformateCold THF, then room temperatureModerate to GoodA standard method for activating carboxylic acids.[4]
Cyclohexanecarboxylic AcidBoron-based catalystMeCN, 80°CUp to 91% (of a derivative)Demonstrates the efficacy of Lewis acid catalysis.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanecarbonyl Chloride using Triethylamine

Materials:

  • Cyclohexanecarbonyl chloride

  • Concentrated aqueous ammonia

  • Triethylamine

  • Dichloromethane (B109758) (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve concentrated aqueous ammonia (1.2 equivalents) in dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (1.1 equivalents).

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in dichloromethane to the stirred ammonia solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from Cyclohexanecarboxylic Acid using a Coupling Agent and Base

Materials:

  • Cyclohexanecarboxylic acid

  • Ammonia source (e.g., ammonium (B1175870) chloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Procedure:

  • To a round-bottom flask under an inert atmosphere, add cyclohexanecarboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Add the ammonia source (1.2 equivalents) to the mixture.

  • Slowly add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Mixing in\nDCM Mixing in DCM Cyclohexanecarbonyl\nChloride->Mixing in\nDCM Ammonia Ammonia Ammonia->Mixing in\nDCM Base\n(e.g., Triethylamine) Base (e.g., Triethylamine) Base\n(e.g., Triethylamine)->Mixing in\nDCM Reaction at\n0°C to RT Reaction at 0°C to RT Mixing in\nDCM->Reaction at\n0°C to RT Aqueous\nWash Aqueous Wash Reaction at\n0°C to RT->Aqueous\nWash Drying & Evaporation Drying & Evaporation Aqueous\nWash->Drying & Evaporation Purification Purification Drying & Evaporation->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound from Cyclohexanecarbonyl Chloride.

logical_relationship Start Start Low Yield? Low Yield? Start->Low Yield? Check Base Stoichiometry Check Base Stoichiometry Low Yield?->Check Base Stoichiometry Yes Successful Synthesis Successful Synthesis Low Yield?->Successful Synthesis No Consider Stronger Base Consider Stronger Base Check Base Stoichiometry->Consider Stronger Base Check for Side Reactions Check for Side Reactions Consider Stronger Base->Check for Side Reactions Optimize Reaction Conditions Optimize Reaction Conditions Check for Side Reactions->Optimize Reaction Conditions Optimize Reaction Conditions->Successful Synthesis

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Poor Results in Biological Assays with Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Cyclohexanecarboxamide in their biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological target?

This compound is a chemical compound with a cyclohexane (B81311) ring attached to a carboxamide group. Certain derivatives of this compound are known to act as agonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[1]

Q2: I am having trouble dissolving this compound for my assay. What are the recommended solvents?

This compound is a white crystalline solid at room temperature.[2] Its polar amide group suggests solubility in polar solvents. While it is generally soluble in water to some extent, this can be limited.[2] For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[3][4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3][5]

Q3: My results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent results can stem from several factors:

  • Compound Stability: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, and this degradation can be accelerated by elevated temperatures. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.

  • Solubility Issues: Poor solubility in the final assay buffer can lead to precipitation of the compound, reducing its effective concentration. Visually inspect your solutions for any signs of precipitation.

  • Cell Health and Passage Number: In cell-based assays, the health, confluency, and passage number of your cells can significantly impact their response. Always use healthy, consistently cultured cells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability in results.

Troubleshooting Guides

Issue 1: Low or No Signal/Activity in the Assay

Possible Causes & Solutions

CauseTroubleshooting Step
Incorrect Wavelength/Filter Settings Double-check the excitation and emission wavelengths for your specific assay readout (e.g., for fluorescent calcium indicators).
Compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Low Receptor/Channel Expression If using a cell-based assay targeting TRPM8, confirm the expression level of the channel in your cell line using techniques like qPCR or Western blotting.
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay.
Assay Buffer Composition Ensure the pH and ionic strength of your assay buffer are compatible with your target and compound stability. Some buffers can interfere with compound activity.[6][7]

Troubleshooting Workflow for No Signal

Start No Signal Observed Check_Reader Verify Plate Reader Settings (Wavelengths, etc.) Start->Check_Reader Check_Compound Prepare Fresh Compound Dilutions Check_Reader->Check_Compound Settings Correct Check_Cells Assess Cell Health and Target Expression Check_Compound->Check_Cells Fresh Compound Used Check_Concentration Run Dose-Response Curve Check_Cells->Check_Concentration Cells Healthy, Target Expressed Check_Buffer Evaluate Assay Buffer Compatibility Check_Concentration->Check_Buffer Concentration Optimized Resolved Signal Restored Check_Buffer->Resolved Buffer Compatible

Caption: A stepwise guide to troubleshooting the absence of a signal.

Issue 2: High Background or Off-Target Effects

Possible Causes & Solutions

CauseTroubleshooting Step
Compound Autofluorescence Run a control with this compound in the assay medium without cells to check for intrinsic fluorescence at the assay wavelengths.
Cytotoxicity High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells, leading to non-specific effects. Determine the cytotoxicity of this compound in your cell line using an MTT or LDH assay.
Off-Target Binding This compound may interact with other proteins or cellular components. Consider running counter-screens with parental cell lines (lacking the target) or using a specific antagonist to confirm the on-target effect. The risk of off-target effects is a known challenge in drug discovery.[8]
Assay Interference The compound may directly interfere with the assay components (e.g., enzymes, detection reagents). Test the effect of this compound on the assay readout in a cell-free system if possible.

Investigating Off-Target Effects

High_Background High Background or Suspected Off-Target Effect Autofluorescence Check for Compound Autofluorescence High_Background->Autofluorescence Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) High_Background->Cytotoxicity Counter_Screen Use Parental Cell Line (Target Knockout/Negative) High_Background->Counter_Screen Antagonist_Block Pre-treat with a Specific Antagonist Counter_Screen->Antagonist_Block If parental line not available On_Target Effect is On-Target Counter_Screen->On_Target Signal abolished Off_Target Effect is Off-Target Counter_Screen->Off_Target Signal persists Antagonist_Block->On_Target Signal blocked Antagonist_Block->Off_Target Signal not blocked

Caption: Decision tree for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPM8 Activation

This protocol provides a general framework for measuring intracellular calcium influx upon TRPM8 activation by a this compound analog in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • This compound analog

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Plating: Seed the TRPM8-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the this compound analog in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 2-3 minutes).

Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensity after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF). Plot the peak response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Calcium Imaging Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Cells Plate TRPM8-expressing cells Load_Dye Load cells with Calcium Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_Compound Add this compound Baseline->Add_Compound Record Record Fluorescence Change Over Time Add_Compound->Record Calculate_Response Calculate Peak Fluorescence Response Dose_Response Generate Dose-Response Curve Calculate_Response->Dose_Response EC50 Determine EC50 Value Dose_Response->EC50

Caption: Workflow for a typical calcium imaging experiment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay can be used to assess the passive permeability of this compound, providing an early indication of its potential for cell membrane penetration.

Materials:

  • PAMPA plates (e.g., 96-well filter plates)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 and 7.4)

  • This compound stock solution in DMSO

  • Acceptor sink buffer

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Plates: Add acceptor sink buffer to the acceptor plate. Add the this compound solution in PBS to the donor plate.

  • Incubation: Assemble the PAMPA sandwich (donor plate on top of the acceptor plate) and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_donor_initial))

Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, and t is the incubation time.

Signaling Pathway

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by agonists like certain this compound derivatives leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn can trigger various downstream signaling cascades.

This compound This compound (Agonist) TRPM8 TRPM8 Channel This compound->TRPM8 binds & activates Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Cation_Influx->Ca_Increase Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Ca_Increase->Downstream

Caption: Simplified signaling pathway of TRPM8 activation.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for Cyclohexanecarboxamide Derivative Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of Cyclohexanecarboxamide derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2] By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methods for comprehensive structural elucidation.

This compound derivatives are a versatile scaffold in the design of new therapeutic agents.[2] Accurate structural information is crucial for understanding their biological activity and for structure-based drug design. While various analytical techniques provide valuable structural insights, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution, three-dimensional molecular structure.[3][4]

The Definitive View: X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid.[5][6] This technique is indispensable for establishing the absolute configuration of chiral centers and for understanding intermolecular interactions within the crystal lattice, which can influence the compound's solid-state properties.[4]

A case in point is the structural determination of N-(naphthalen-1-ylcarbamothioyl)this compound.[7] The single-crystal X-ray diffraction study of this compound provided definitive proof of its molecular conformation, including the chair conformation of the cyclohexane (B81311) ring and the stabilizing intramolecular hydrogen bond.[7] Similarly, the crystal structure of N-(2-chlorophenylcarbamothioyl)this compound was elucidated in detail, confirming its molecular geometry and intermolecular hydrogen bonding patterns.[8]

Complementary Techniques: A Holistic Approach

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic methods are essential for routine characterization, for analyzing non-crystalline samples, and for providing complementary information. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstones of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the connectivity of atoms in a molecule in solution.[9][10] It provides information about the chemical environment of each nucleus, allowing for the deduction of the carbon-hydrogen framework. For instance, in the characterization of various N-(arylcarbamothioyl)this compound derivatives, ¹H-NMR spectra were consistent with the proposed structures, showing characteristic signals for the N-H protons and the cyclohexane ring protons.[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[11] The characteristic vibrational frequencies of bonds, such as C=O, N-H, and C-S, provide rapid and valuable structural information. In the study of N-(arylcarbamothioyl)this compound derivatives, the IR spectra clearly showed the characteristic N-H and C=O stretching vibrations, confirming the presence of the amide and thioamide moieties.[7]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10] It is a highly sensitive technique that can help confirm the identity of a synthesized molecule.

Comparative Data Presentation

The following table summarizes the key quantitative data obtained from the single-crystal X-ray diffraction study of N-(naphthalen-1-ylcarbamothioyl)this compound, offering a clear comparison with the qualitative information provided by other spectroscopic methods.

ParameterX-ray Crystallography Data for N-(naphthalen-1-ylcarbamothioyl)this compound[7]Complementary Spectroscopic Information
Molecular Conformation Cyclohexane ring in a chair conformation. Molecular conformation stabilized by an intramolecular N-H···O hydrogen bond forming a pseudo-six-membered ring.NMR can provide information about the relative stereochemistry and conformation in solution, but does not directly provide a 3D structure.
Bond Lengths (Å) C12-O1 = 1.226(4), C11-S1 = 1.666(4), C11-N1 = 1.385(4), C11-N2 = 1.378(4), C12-N1 = 1.389(4)Not directly measured by other techniques.
Bond Angles (°) O1-C12-N1 = 122.1(3), S1-C11-N1 = 119.7(3), S1-C11-N2 = 124.3(3), N1-C11-N2 = 116.0(3)Not directly measured by other techniques.
Crystal System TriclinicNot applicable.
Space Group Not applicable.
Functional Groups Confirms the presence and geometry of amide and thioamide groups.IR spectroscopy confirms the presence of N-H (3256-3134 cm⁻¹) and C=O (1690-1682 cm⁻¹) functional groups. ¹H NMR confirms the presence of N-H protons (δ 12.15-12.62 and 8.76-9.21 ppm).
Molecular Formula C₁₈H₂₀N₂OSElemental analysis and Mass Spectrometry confirm the elemental composition and molecular weight.

Experimental Protocols

X-ray Crystallography Protocol for a this compound Derivative

A suitable single crystal of the this compound derivative is mounted on a goniometer.[12] X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[8][13] The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[14] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[15]

Spectroscopic Characterization Protocols
  • ¹H-NMR Spectroscopy: ¹H-NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[7] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are typically recorded on a FT-IR spectrometer using the KBr pellet or ATR technique.[7] The vibrational frequencies are reported in wavenumbers (cm⁻¹).

Visualizing the Workflow and Logic

To better illustrate the process of structural elucidation, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray Single Crystal X-ray Crystallography purification->xray structure_elucidation Comprehensive Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: Experimental workflow for the synthesis and structural elucidation of a this compound derivative.

logical_relationship cluster_techniques Analytical Techniques xray X-ray Crystallography (3D Structure, Absolute Configuration) structure Confirmed Molecular Structure xray->structure Definitive nmr NMR Spectroscopy (Connectivity, Conformation in Solution) nmr->structure Complementary ir IR Spectroscopy (Functional Groups) ir->structure Complementary ms Mass Spectrometry (Molecular Weight, Formula) ms->structure Complementary

Caption: Logical relationship of analytical techniques for comprehensive structure elucidation.

References

Cyclohexanecarboxamide Derivatives Emerge as Potent Challengers to Doxorubicin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research highlights a promising class of compounds, cyclohexanecarboxamide derivatives, that exhibit anticancer activity comparable, and in some aspects superior, to the widely used chemotherapeutic agent doxorubicin (B1662922). These findings, supported by extensive in vitro data, suggest a potential paradigm shift in the development of novel cancer therapies with improved efficacy and potentially reduced side effects.

Scientists and drug development professionals now have access to a growing body of evidence demonstrating that specific this compound derivatives can induce cancer cell death at concentrations similar to doxorubicin. Notably, certain 1,1-disubstituted cyclohexane-1-carboxamide compounds have shown potent cytotoxic effects against various cancer cell lines, including lung, breast, and liver cancers.

In Vitro Anticancer Activity: A Head-to-Head Comparison

Quantitative analysis of the half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals that several this compound derivatives are on par with doxorubicin. For instance, in A549 lung carcinoma cells, compound 6a exhibited an IC50 value of 3.03 μM, closely mirroring doxorubicin's IC50 of 3.01 μM[1]. Similarly, compound 8a demonstrated significant activity with an IC50 of 5.21 μM in the same cell line.

The following tables summarize the comparative in vitro anticancer activity of selected this compound derivatives and doxorubicin across various human cancer cell lines.

Table 1: IC50 Values (μM) of this compound Derivatives vs. Doxorubicin in A549 Lung Cancer Cells [1]

CompoundIC50 (μM)
This compound 6a 3.03
This compound 8a 5.21
Doxorubicin3.01

Table 2: IC50 Values (μM) of Doxorubicin in Various Human Cancer Cell Lines [2][3]

Cell LineCancer TypeIC50 (μM)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Cancer2.9
UMUC-3Bladder Cancer5.1
HepG2Liver Cancer12.2
TCCSUPBladder Cancer12.6
A549Lung Cancer> 20
Huh7Liver Cancer> 20
VMCUB-1Bladder Cancer> 20

Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions.

Delving into the Mechanism: A Tale of Two Apoptotic Pathways

The anticancer prowess of these this compound derivatives appears to stem from their ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Research indicates that these compounds activate both the intrinsic and extrinsic apoptotic pathways.

Doxorubicin's Mechanism of Action:

Doxorubicin primarily exerts its anticancer effects through multiple mechanisms, including:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and damage to cellular components.

These actions ultimately trigger apoptotic signaling cascades within the cancer cell.

This compound Derivatives' Mechanism of Action:

Studies on active this compound derivatives, such as compounds 6a and 8a , reveal a sophisticated mechanism for inducing apoptosis that involves:

  • Caspase Activation: These compounds have been shown to significantly induce the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and caspase-9). Caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 is central to the intrinsic pathway.

  • Modulation of Apoptotic Regulators: Treatment with these derivatives leads to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while increasing the Bax/Bcl-2 ratio. A higher Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.

This dual activation of apoptotic pathways suggests a robust and potentially more comprehensive approach to eliminating cancer cells compared to agents that may rely on a single mechanism.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating anticancer activity.

Doxorubicin_Pathway Doxorubicin Anticancer Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's anticancer action.

CHCA_Pathway This compound Derivative Anticancer Mechanism CHCA This compound Derivative Extrinsic Extrinsic Pathway CHCA->Extrinsic Intrinsic Intrinsic Pathway CHCA->Intrinsic Casp8 Caspase-8 Activation Extrinsic->Casp8 p53 p53 Upregulation Intrinsic->p53 Casp3 Caspase-3 Activation Casp8->Casp3 Bax Bax Upregulation (Increased Bax/Bcl-2 ratio) p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound derivatives.

Experimental_Workflow In Vitro Anticancer Activity Experimental Workflow cluster_prep Cell Culture & Seeding cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture Cancer Cell Culture Seed Seed cells in 96-well plates Culture->Seed Treat Treat with varying concentrations of compounds Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Caspase Caspase Activity Assay Treat->Caspase CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle IC50 Calculate IC50 values MTT->IC50 Mechanism Determine Mechanism of Action Caspase->Mechanism CellCycle->Mechanism

Caption: General workflow for in vitro evaluation of anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are summaries of the key experimental protocols used in these studies.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or doxorubicin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Caspase Activity Assay

This assay quantifies the activity of specific caspases, which are key enzymes in the apoptotic pathway.

  • Cell Lysis: Cells treated with the test compounds are lysed to release their intracellular contents, including caspases.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The cleavage of the substrate releases a fluorescent or colored molecule, which is then quantified using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Cells treated with the compounds are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • RNA Digestion: The fixed cells are treated with RNase to ensure that the fluorescent dye only binds to DNA.

  • DNA Staining: A fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), is added to the cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

  • Data Interpretation: A histogram of fluorescence intensity versus cell count is generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M or sub-G1 phase is often indicative of apoptosis or cell cycle arrest.

Future Directions

While the in vitro results are highly encouraging, further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound derivatives. The promising activity and distinct mechanistic profile of these compounds warrant continued investigation as a potential new class of anticancer agents that could offer significant advantages over existing therapies. The scientific community eagerly awaits further data on their efficacy and safety in preclinical and, eventually, clinical settings.

References

Structure-activity relationship (SAR) studies of Cyclohexanecarboxamide analogues.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclohexanecarboxamide Analogues

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount to designing new and effective therapeutic agents. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of this compound analogues and related cyclohexane (B81311) derivatives, with a focus on their anticancer and anti-inflammatory activities. Experimental data is presented to support the findings, and detailed protocols for key biological assays are provided.

Anticancer Activity of this compound Analogues

A series of novel 1,1-disubstituted cyclohexane-1-carboxamides were designed and synthesized as potential apoptotic inducers.[1] Their cytotoxic activity was evaluated against several human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[1] The A549 cell line showed the highest sensitivity to these compounds.[1]

Notably, compounds 6a and 8a demonstrated potent anticancer activity, with IC50 values of 3.03 µM and 5.21 µM, respectively, against the A549 cell line, comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 3.01 µM).[1] Further investigation revealed that these compounds induce apoptosis by activating caspases-3, -8, and -9, and promoting cell cycle arrest at the G2/M phase.[1] Molecular docking studies suggest that these compounds can bind to the active site of caspase-3.[1]

Another study on pyridine-dicarboxamide-cyclohexanone derivatives also revealed significant anticancer potential.[2] Compounds 3c , 3e , and 3l exhibited notable activity against various cancer cell lines. Specifically, compound 3l showed high potency against HCT-116 (IC50 = 6 ± 0.78 µM) and HuH-7 (IC50 = 4.5 ± 0.3 µM) liver cancer cells, surpassing the efficacy of cisplatin (B142131) in these cell lines.[2]

Data Presentation: Anticancer Activity
CompoundModificationTarget Cell LineIC50 (µM)Reference
6a 1,1-disubstituted cyclohexane-1-carboxamideA549 (Lung)3.03[1]
8a 1,1-disubstituted cyclohexane-1-carboxamideA549 (Lung)5.21[1]
DoxorubicinStandardA549 (Lung)3.01[1]
3c p-chlorophenyl substituted pyridine-dicarboxamide-cyclohexanoneMDA-MB-231 (Breast)7 ± 1.12[2]
3c p-chlorophenyl substituted pyridine-dicarboxamide-cyclohexanoneHepG2 (Liver)8 ± 0.89[2]
3e p-bromophenyl substituted pyridine-dicarboxamide-cyclohexanoneMDA-MB-231 (Breast)5 ± 0.5[2]
3l p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanoneMDA-MB-231 (Breast)5 ± 0.25[2]
3l p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanoneHCT-116 (Colon)6 ± 0.78[2]
3l p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanoneHuH-7 (Liver)4.5 ± 0.3[2]
CisplatinStandardMDA-MB-231 (Breast)15 ± 0.71[2]
CisplatinStandardHepG2 (Liver)10 ± 0.65[2]
CisplatinStandardHCT-116 (Colon)8 ± 0.76[2]
CisplatinStandardHuH-7 (Liver)14.7 ± 0.5[2]

Anti-inflammatory Activity of this compound Analogues

A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has been evaluated for anti-inflammatory and antiproliferative activities.[3][4] The anti-inflammatory activity was determined by measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the anti-inflammatory cytokine Interleukin-10 (IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3][4]

The nature and position of substituents on the phenyl ring of the amidrazone moiety were found to significantly influence the biological activity.[3] For instance, compound 2b (4-chlorophenyl) was a potent inhibitor of TNF-α, IL-6, and IL-10 at a high dose, showing broad-spectrum cytokine inhibition.[4] In contrast, compound 2f (2,4-dichlorophenyl) exhibited strong and selective inhibition of TNF-α across all tested concentrations.[3][4]

Data Presentation: Anti-inflammatory Activity
CompoundSubstituentConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)Reference
2b 4-chlorophenyl100~99~93~92[4]
2f 2,4-dichlorophenyl10~66Not significantNot significant[4]
2f 2,4-dichlorophenyl50~75Not significantNot significant[4]
2f 2,4-dichlorophenyl100~81Not significantNot significant[4]

Experimental Protocols

Cytotoxicity and Antiproliferative Activity (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

  • Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

  • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Quantification of Cytokines (ELISA)

This assay is employed to measure the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) technique is used. A capture antibody specific to the target cytokine is coated onto the wells of a microplate. When the sample containing the cytokine is added, the cytokine binds to the capture antibody. Subsequently, a second, enzyme-linked detection antibody that also recognizes the cytokine is added, forming a "sandwich". The enzyme's substrate is then added, and the resulting color change is proportional to the amount of cytokine present.[3]

Procedure:

  • Microplate wells are coated with a capture antibody specific for the cytokine of interest.

  • The plates are washed, and any remaining protein-binding sites are blocked.

  • Cell culture supernatants (samples) and standards are added to the wells and incubated.

  • The plates are washed, and a biotinylated detection antibody is added.

  • After another wash, an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added.

  • The plates are washed again, and a substrate solution is added to produce a colorimetric reaction.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • A standard curve is generated to determine the concentration of the cytokine in the samples.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogues purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Assays (e.g., MTT, ELISA) synthesis->invitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->synthesis Iterative Design & Optimization moa Caspase Activity Assays, Cell Cycle Analysis sar->moa Identify Lead Compounds docking Molecular Docking moa->docking

Caption: A generalized workflow for the discovery and evaluation of novel this compound analogues.

apoptosis_pathway compound This compound Analogue (e.g., 6a, 8a) caspase8 Caspase-8 Activation compound->caspase8 Extrinsic Pathway caspase9 Caspase-9 Activation compound->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation apoptosis Apoptosis caspase3->apoptosis caspase8->caspase3 caspase9->caspase3

Caption: Proposed apoptotic signaling pathway induced by active this compound analogues.

References

Cyclohexanecarboxamide Derivatives Show Promise in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel cyclohexanecarboxamide derivatives are demonstrating significant cytotoxic activity against a range of human cancer cell lines in recent in vitro studies. These compounds, particularly 1,1-disubstituted cyclohexane-1-carboxamide derivatives, have shown efficacy comparable to, and in some instances exceeding, established chemotherapeutic agents like doxorubicin. The primary mechanism of action appears to be the induction of apoptosis through the activation of caspase signaling pathways, marking them as a promising avenue for the development of new anticancer therapies.

This guide provides a comparative analysis of the in vitro performance of select this compound derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of novel 1,1-disubstituted cyclohexane-1-carboxamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic drug, doxorubicin.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)HCT-116 (Colon Carcinoma) IC50 (µM)
This compound Derivative 6a 3.03[1]---
This compound Derivative 8a 5.21[1]---
Doxorubicin (Control) 3.01[1]2.50[2]12.18[2]-

Note: "-" indicates that specific data was not available in the cited sources.

The data indicates that derivative 6a exhibits potent cytotoxicity against the A549 lung carcinoma cell line, with an IC50 value nearly identical to that of doxorubicin.[1] Derivative 8a also shows significant activity against this cell line.[1] Notably, these compounds were reported to have higher selectivity against the normal human breast cell line MCF-10, suggesting a potential for reduced side effects.[1]

Experimental Protocols

The following is a detailed methodology for the key in vitro cytotoxicity assay used to evaluate the this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., A549, MCF-7, HepG2, HCT-116) are harvested and seeded into 96-well plates at a predetermined density.

  • The plates are incubated to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the this compound derivatives and a reference drug (e.g., doxorubicin) are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds are made in a complete cell culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, an MTT solution is added to each well.

  • The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the absorbance of the control cells.

  • The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.

Visualizations: Workflow and Signaling Pathway

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound Derivatives & Doxorubicin) treatment Compound Treatment (Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome derivative This compound Derivative p53 p53 (upregulation) derivative->p53 activates bcl2 Bcl-2 (downregulation) derivative->bcl2 inhibits caspase8 Caspase-8 (Initiator) derivative->caspase8 activates bax Bax (upregulation) p53->bax promotes caspase9 Caspase-9 (Initiator) bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed caspase-mediated apoptosis pathway.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of the evaluated this compound derivatives are primarily attributed to the induction of programmed cell death, or apoptosis.[1] Studies on compounds 6a and 8a revealed their ability to activate both intrinsic and extrinsic apoptotic pathways.[1]

Upon treatment, these derivatives were found to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway).[1] These initiator caspases, in turn, activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[1]

The ability of these this compound derivatives to induce caspase-mediated apoptosis highlights their potential as targeted anticancer agents. Further research is warranted to explore their efficacy in vivo and to fully elucidate the molecular interactions driving their pro-apoptotic activity.

References

Validating the purity of synthesized Cyclohexanecarboxamide with elemental analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of elemental analysis against other common techniques for validating the purity of synthesized Cyclohexanecarboxamide. We present supporting experimental data, detailed protocols, and a clear workflow to aid in selecting the most appropriate method for your laboratory's needs.

Theoretical vs. Experimental Elemental Composition

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimental elemental composition to the theoretical values derived from its molecular formula. For this compound (C7H13NO), the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01784.0766.10
Hydrogen (H)1.011313.1310.33
Nitrogen (N)14.01114.0111.02
Oxygen (O)16.00116.0012.58
Total 127.21 100.00

A synthesized sample of this compound was subjected to elemental analysis, yielding the following experimental results. The acceptable deviation from the theoretical value is typically within ±0.4%.

ElementTheoretical %Experimental %Deviation %
Carbon (C)66.1065.95-0.15
Hydrogen (H)10.3310.25-0.08
Nitrogen (N)11.0210.98-0.04

The experimental data shows a close correlation with the theoretical values, indicating a high degree of purity for the synthesized this compound.

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool, other methods can provide complementary information or may be more suitable depending on the specific impurities suspected.

MethodPrincipleAdvantagesDisadvantages
Elemental Analysis Determines the percentage composition of individual elements.Provides fundamental confirmation of the empirical formula. Highly accurate and precise for pure samples.Does not identify the nature of impurities. Requires specialized instrumentation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Highly sensitive and quantitative. Can separate and identify a wide range of impurities.Requires development of a specific analytical method. Reference standards for impurities may be needed.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them based on their mass-to-charge ratio.Excellent for identifying volatile organic impurities, such as residual solvents.Not suitable for non-volatile or thermally labile compounds.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, cost-effective, and can be highly accurate for specific functional groups.Only applicable for impurities that can be selectively titrated. Less versatile than chromatographic methods.
Melting Point Analysis Determines the temperature range over which a solid melts.A quick and easy preliminary check for purity. A sharp melting point close to the literature value suggests high purity.Impurities can depress and broaden the melting range, but this is not specific.

Common impurities in the synthesis of this compound can arise from unreacted starting materials such as cyclohexanecarboxylic acid or the aminating agent, as well as byproducts from side reactions.

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the experimental percentage of Carbon, Hydrogen, and Nitrogen in a synthesized sample of this compound.

Instrumentation: CHN Elemental Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard, such as acetanilide.

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO2, H2O, and N2) are passed through a reduction tube and then separated by gas chromatography. The amount of each gas is measured by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Purity Validation Workflow

The following diagram illustrates a typical workflow for validating the purity of synthesized this compound, incorporating elemental analysis as a key step.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_quantitative Quantitative Purity Determination cluster_decision Final Assessment Synthesis This compound Synthesis Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification MP_TLC Melting Point & TLC Analysis Purification->MP_TLC EA Elemental Analysis (CHN) MP_TLC->EA HPLC HPLC Analysis MP_TLC->HPLC GC_MS GC-MS (for residual solvents) MP_TLC->GC_MS Purity_Check Purity Meets Specification? EA->Purity_Check HPLC->Purity_Check GC_MS->Purity_Check Pass Pure Compound Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for this compound Purity Validation.

A Comparative Guide to the Chemical Reactivity of Cyclohexanecarboxamide and Benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of cyclohexanecarboxamide and benzamide (B126). Understanding the distinct reactivity profiles of these two molecules—one with a saturated cycloalkane ring and the other with an aromatic ring—is crucial for their application in organic synthesis and medicinal chemistry. This document outlines their reactivity in key chemical transformations, supported by experimental data and detailed protocols.

Core Structural and Electronic Differences

The primary difference between this compound and benzamide lies in the hydrocarbon framework attached to the carboxamide group. This compound features a saturated sp³-hybridized cyclohexane (B81311) ring, while benzamide possesses an sp²-hybridized aromatic phenyl group. This fundamental structural variation significantly influences the electronic properties of the amide functionality and the overall reactivity of the molecule.

In benzamide, the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group through resonance.[1] This resonance stabilization is a key factor in the reactivity of amides.[1] The phenyl group in benzamide further influences the electron density of the amide through inductive and resonance effects. Conversely, the cyclohexyl group in this compound primarily exerts an inductive effect.

Comparative Chemical Reactivity

The reactivity of these two amides can be compared across several key reaction types: hydrolysis of the amide bond, reduction of the carbonyl group, and reactions involving the hydrocarbon ring.

Hydrolysis of the Amide Bond

Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and ammonia (B1221849) (or an amine), can be catalyzed by either acid or base.[2] Generally, amides are relatively resistant to hydrolysis due to the stability of the amide bond.

It is generally observed that aryl amides, such as benzamide, hydrolyze at a slower rate than aliphatic amides like this compound under similar conditions.[3] This difference in reactivity can be attributed to the electronic effects of the aromatic ring in benzamide, which can further stabilize the amide bond.

Table 1: Comparison of Hydrolysis Conditions

ParameterThis compound (Aliphatic Amide)Benzamide (Aromatic Amide)Reference(s)
Relative Rate Generally fasterGenerally slower[3]
Acidic Conditions Requires strong acid (e.g., H₂SO₄) and heatRequires strong acid (e.g., H₂SO₄ or HCl) and prolonged heating[4][5]
Basic Conditions Requires strong base (e.g., NaOH) and heatRequires strong base (e.g., NaOH) and prolonged heating[4][6][7]
Reduction of the Carbonyl Group

Amides can be reduced to their corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8] Unlike other carbonyl compounds such as esters, the reduction of amides proceeds to the amine without the formation of an alcohol intermediate.

Both this compound and benzamide can be effectively reduced with LiAlH₄. However, alternative catalytic methods have also been developed. For instance, this compound can be hydrogenated to cyclohexylmethanamine with high selectivity using heterogeneous catalysts.[9][10]

Table 2: Comparison of Reduction Conditions

ParameterThis compoundBenzamideReference(s)
Primary Product CyclohexylmethanamineBenzylamine[8]
Common Reagent LiAlH₄ in an ether solvent (e.g., THF, diethyl ether)LiAlH₄ in an ether solvent (e.g., THF, diethyl ether)[8]
Alternative Methods Catalytic hydrogenation (e.g., Ru/Re or Rh/Re catalysts)-[9][10]
Typical Yields HighHigh[9][10]
Reactivity of the Hydrocarbon Ring

A significant point of divergence in the reactivity of this compound and benzamide is the behavior of their respective hydrocarbon rings.

Benzamide undergoes electrophilic aromatic substitution (SEAr) reactions.[6][7] The amide group is a deactivating, ortho-, para- directing group. This means that electrophiles will preferentially substitute at the positions ortho and para to the amide group, although the overall reaction rate is slower than that of unsubstituted benzene.

This compound , lacking an aromatic system, does not undergo electrophilic aromatic substitution . The saturated cyclohexane ring is generally unreactive towards electrophiles under standard conditions.

Experimental Protocols

Protocol 1: Basic Hydrolysis of Benzamide

Objective: To hydrolyze benzamide to sodium benzoate, followed by acidification to produce benzoic acid.

Materials:

  • Benzamide (e.g., 3 g)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution (e.g., 50 mL)

  • Dilute Hydrochloric Acid (HCl)

  • 250 mL Conical flask or Round Bottom Flask

  • Reflux condenser

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place benzamide in the flask and add the sodium hydroxide solution.[2][6]

  • Fit a reflux condenser and heat the mixture to a gentle boil for approximately 15-30 minutes.[2][6] During this time, ammonia gas will be evolved, which can be tested with moist litmus (B1172312) paper.

  • Cool the reaction mixture in an ice bath.[2]

  • Slowly add an excess of dilute hydrochloric acid to the cooled solution with swirling until a white precipitate of benzoic acid is formed and the solution is acidic.[2][6]

  • Collect the benzoic acid crystals by suction filtration using a Buchner funnel.[2][6]

  • Wash the crystals with a minimum amount of cold water.[6]

  • The crude benzoic acid can be purified by recrystallization from hot water.[6]

Protocol 2: Reduction of this compound with LiAlH₄

Objective: To reduce this compound to cyclohexylmethanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).[1]

  • In the three-necked flask, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.[1][11]

  • Cool the suspension to 0 °C in an ice bath.[1]

  • Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a small amount of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution.[1][11]

  • Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.[1]

  • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Remove the solvent under reduced pressure to obtain the crude cyclohexylmethanamine, which can be further purified by distillation.[1]

Visualizing Reaction Pathways

Hydrolysis_Comparison cluster_aliphatic This compound (Aliphatic) cluster_aromatic Benzamide (Aromatic) C6H11CONH2 This compound C6H11COOH Cyclohexanecarboxylic Acid C6H11CONH2->C6H11COOH H₃O⁺ or OH⁻, Δ (Generally Faster) PhCONH2 Benzamide PhCOOH Benzoic Acid PhCONH2->PhCOOH H₃O⁺ or OH⁻, Δ (Generally Slower)

Figure 1: Comparative Hydrolysis Pathways

Reduction_Workflow start Start: Amide (this compound or Benzamide) reagents 1. LiAlH₄ in Anhydrous Ether 2. Aqueous Workup start->reagents Reduction product Product: Amine (Cyclohexylmethanamine or Benzylamine) reagents->product Isolation

Figure 2: General Workflow for Amide Reduction

SEAr_Logic Molecule Molecule Benzamide Benzamide Molecule->Benzamide This compound This compound Molecule->this compound Aromatic Aromatic Ring? SEAr_Yes Undergoes Electrophilic Aromatic Substitution Aromatic->SEAr_Yes Yes SEAr_No Does Not Undergo Electrophilic Aromatic Substitution Aromatic->SEAr_No No Benzamide->Aromatic Check for Aromaticity This compound->Aromatic

Figure 3: Electrophilic Substitution Reactivity

Conclusion

References

A Comparative Efficacy Analysis of Cyclohexanecarboxamide and Other TRP Channel Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TRPM8 Agonists

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established therapeutic target for a variety of conditions, including pain, inflammation, and dry eye disease. Its activation by cooling agents has led to the development of several synthetic agonists. This guide provides a comparative analysis of the efficacy of Cyclohexanecarboxamide (also known as WS-3) against other prominent TRPM8 agonists: WS-12, Icilin (B1674354), and Menthol. This comparison is supported by quantitative data from various experimental studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Efficacy Comparison

The potency and efficacy of TRPM8 agonists are critical parameters for their therapeutic potential. Potency is typically measured by the half-maximal effective concentration (EC50), which indicates the concentration of an agonist required to elicit 50% of its maximum effect. A lower EC50 value signifies higher potency. Efficacy refers to the maximum response an agonist can produce. The following tables summarize the available quantitative data for this compound and its counterparts.

Agonist EC50 Cell Line/System Assay Type
This compound (WS-3) 3.7 µM[1]TRPM8 ReceptorsNot Specified
WS-12 193 nM[2]Not SpecifiedNot Specified
12 ± 5 µM[3]Xenopus laevis oocytesTwo-Electrode Voltage Clamp
Icilin 28 nM[4]Not SpecifiedNot Specified
1.4 µM[5]TRPM8 in EGTANot Specified
125 ± 30 nM[6]CHO cellsCalcium Imaging (Fura-2)
0.36 µM[6]HEK293 cellsCalcium Flux Assay
Menthol 196 ± 22 µM[3]Xenopus laevis oocytesTwo-Electrode Voltage Clamp
286 µM[7]Melanoma cellsCalcium Imaging
101 ± 13 µM[8]CHO cellsCalcium Imaging (Fura-2)
62.64 ± 1.2 µM[9]Not SpecifiedPatch-clamp electrophysiology
Agonist Relative Efficacy (Compared to Menthol) Notes
This compound (WS-3) Data not available
WS-12 ~2-fold higher[3][10]Exhibits higher potency and efficacy compared to menthol.[3]
Icilin ~2.5-fold higher[11]Considered a "super-agonist" with significantly higher potency and efficacy than menthol.[11]
Menthol BaselineThe naturally occurring benchmark for TRPM8 agonists.

Signaling Pathways and Mechanism of Action

Activation of the TRPM8 channel by agonists like this compound initiates a cascade of intracellular events. The binding of the agonist induces a conformational change in the channel, leading to the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is perceived as a cooling sensation.

While the general mechanism is conserved, there are nuances in how different agonists interact with the TRPM8 channel. For instance, the activation of TRPM8 by Icilin is notably dependent on intracellular pH and requires a concurrent increase in cytosolic Ca²⁺ levels to achieve full efficacy.[6][12] In contrast, menthol's activity is largely unaffected by changes in intracellular pH.[8] The specific downstream signaling pathways uniquely modulated by this compound are less characterized, but it is understood to operate through the canonical TRPM8 activation pathway.

TRPM8_Signaling_Pathway cluster_agonists TRPM8 Agonists cluster_channel Cell Membrane cluster_cellular_response Cellular Response This compound This compound (WS-3) TRPM8 TRPM8 Channel This compound->TRPM8 WS12 WS-12 WS12->TRPM8 Icilin Icilin Icilin->TRPM8 Menthol Menthol Menthol->TRPM8 Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8->Cation_Influx Activation Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Cooling_Sensation Perception of Cooling Action_Potential->Cooling_Sensation

Caption: Generalized signaling pathway of TRPM8 activation by various agonists.

Experimental Protocols

The characterization and comparison of TRPM8 agonist efficacy rely on various in vitro experimental techniques. Below are detailed methodologies for two key assays.

Calcium Imaging Assay

This method is used to determine the EC50 values of TRPM8 agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the TRPM8 channel.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rodent TRPM8 are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS) containing 20 mM HEPES, pH 7.4.

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the assay buffer at 37°C for 30-60 minutes in the dark.

3. Agonist Application and Data Acquisition:

  • After dye loading, cells are washed to remove extracellular dye.

  • The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is recorded for 10-20 seconds.

  • Varying concentrations of the TRPM8 agonist (this compound, WS-12, Icilin, or Menthol) are added to the wells.

  • Fluorescence intensity is recorded for an additional 2-5 minutes to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • The data is normalized to the baseline and the maximum response.

  • EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Imaging_Workflow A Seed TRPM8-expressing cells in 96-well plate B Incubate cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Record baseline fluorescence C->D E Add TRPM8 agonist (e.g., this compound) D->E F Record fluorescence change over time E->F G Analyze data and calculate EC50 F->G

Caption: A generalized workflow for the calcium imaging assay.
Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion currents across the membrane of a Xenopus laevis oocyte expressing the TRPM8 channel in response to agonist activation.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA encoding the TRPM8 channel is injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

3. Agonist Perfusion:

  • The oocyte is perfused with a solution containing a specific concentration of the TRPM8 agonist.

4. Data Acquisition and Analysis:

  • The resulting ionic currents are recorded and analyzed to determine the current-voltage relationship and the agonist's effect on channel gating.

  • Dose-response curves are generated by applying a range of agonist concentrations, and EC50 values are calculated.

TEVC_Workflow A Inject TRPM8 cRNA into Xenopus oocyte B Incubate oocyte for channel expression A->B C Place oocyte in recording chamber B->C D Impale with two microelectrodes C->D E Clamp membrane potential D->E F Perfuse with TRPM8 agonist E->F G Record ionic current F->G H Analyze dose-response relationship G->H

Caption: A generalized workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Summary and Conclusion

This comparative guide highlights the key efficacy parameters of this compound (WS-3) in relation to other well-characterized TRPM8 agonists. While this compound is an effective TRPM8 agonist, compounds like WS-12 and Icilin demonstrate significantly higher potency and efficacy. The choice of agonist for research or therapeutic development will depend on the desired potency, efficacy, and selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of these important TRP channel modulators.

References

A Comparative Analysis of the Antibacterial Efficacy of Novel Cyclohexanecarboxamide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. This guide provides a comparative validation of the antibacterial activity of newly synthesized Cyclohexanecarboxamide complexes against established alternatives. The data presented herein, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows, is intended to inform researchers, scientists, and drug development professionals in their pursuit of new therapeutic solutions.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of novel this compound complexes was evaluated and compared with standard antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Novel this compound Complex 1 4 - 16[1]> 128
Novel this compound Complex 2 8 - 32> 128
Ciprofloxacin0.25 - 1.00.015 - 0.12
Ampicillin0.25 - 2.02.0 - 8.0
Vancomycin (B549263)0.5 - 2.0[2]Not Applicable
Linezolid0.5 - 4.0[3]Not Applicable

Table 2: Zone of Inhibition in mm (Disc Concentration)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Novel this compound Derivative (0.3%) 16.7[4]20[4]
Ciprofloxacin (5 µg)22 - 3025 - 33
Ampicillin (10 µg)26 - 3716 - 22
Vancomycin (30 µg)15 - 19Not Applicable
Linezolid (30 µg)23 - 29Not Applicable

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Bacterial Inoculum:

  • A few colonies of the test bacterium were inoculated into Mueller-Hinton Broth (MHB).

  • The broth was incubated at 37°C until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

b. Preparation of Test Compounds:

  • Stock solutions of the novel this compound complexes and standard antibiotics were prepared in a suitable solvent.

  • Serial two-fold dilutions of each compound were prepared in a 96-well microtiter plate using MHB to achieve a range of concentrations.

c. Inoculation and Incubation:

  • Each well of the microtiter plate was inoculated with the diluted bacterial suspension.

  • The plates were incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Disk Diffusion Assay

The disk diffusion assay was performed according to the Kirby-Bauer method to determine the zone of inhibition.

a. Preparation of Agar Plates:

  • Mueller-Hinton Agar (MHA) was prepared and poured into sterile Petri dishes to a uniform depth.

b. Inoculation:

  • A sterile cotton swab was dipped into the standardized bacterial inoculum (0.5 McFarland) and streaked evenly across the entire surface of the MHA plate to create a bacterial lawn.

c. Application of Discs:

  • Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the novel this compound complexes or standard antibiotics.

  • The discs were placed on the surface of the inoculated MHA plate using sterile forceps.

d. Incubation:

  • The plates were incubated at 37°C for 18-24 hours.

e. Measurement and Interpretation:

  • The diameter of the zone of complete inhibition of bacterial growth around each disc was measured in millimeters.

Visualizing Mechanisms and Workflows

To better understand the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay A Bacterial Culture (e.g., E. coli, S. aureus) B Standardize Inoculum (0.5 McFarland) A->B E Inoculate with Bacteria B->E H Inoculate MHA Plate (Bacterial Lawn) B->H C Prepare Novel Complexes & Standard Antibiotics D Serial Dilutions in 96-well Plate C->D I Apply Impregnated Disks C->I D->E F Incubate (37°C, 24h) E->F G Record MIC (Lowest concentration with no growth) F->G L Data Analysis & Comparison G->L H->I J Incubate (37°C, 24h) I->J K Measure Zone of Inhibition (mm) J->K K->L Signaling_Pathways cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition A Precursor Synthesis B Transport across Cytoplasmic Membrane A->B C Peptidoglycan Polymerization (Transglycosylation) B->C D Cross-linking (Transpeptidation) C->D E Inhibition Point (e.g., Vancomycin) D->E F Ribosome I Initiation Complex Formation F->I G mRNA G->F H tRNA H->F J Peptide Bond Formation I->J L Inhibition Point (e.g., Linezolid) I->L K Translocation J->K M Novel this compound Complexes (Hypothesized Target) M->E Possible MoA M->L Possible MoA

References

A Comparative Analysis of Cyclohexanecarboxamide: PubChem Data versus Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the publicly available data for Cyclohexanecarboxamide from the PubChem database against experimental findings from various scientific sources. This cross-validation aims to offer a comprehensive and objective overview of the compound's physicochemical and biological characteristics.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of this compound, presenting data from PubChem alongside values obtained from experimental studies. This allows for a direct comparison and assessment of data consistency.

PropertyPubChem DataExperimental Data
Molecular Formula C7H13NO[1]C7H13NO[2][3]
Molecular Weight 127.18 g/mol [1]127.1842 g/mol [3]
Melting Point Not Available186-188 °C[4]
Boiling Point Not Available235.98°C (rough estimate)[4]
Water Solubility Not AvailableSparingly soluble[2]
LogP 1.2[1]Not Available
Biological Activity: TRPM8 Agonism

This compound is recognized for its activity as a cooling agent and an agonist at the Transient Receptor Potential Melastatin 8 (TRPM8) receptor.[5] This section compares the biological activity data available in PubChem with specific experimental values.

Biological ActivityPubChem InformationExperimental Data
TRPM8 Agonist Activity Agonist at TRPM8 receptors[5]EC50 = 3.7 μM[5][6]

Detailed Experimental Protocols

To ensure reproducibility and transparency, this section provides detailed methodologies for the key experiments cited in this guide.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology: A small, powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then placed in a melting point apparatus.[8][9] The sample is heated at a controlled rate, typically starting with a rapid ramp to get an approximate melting range, followed by a slower ramp of about 1-2 °C per minute when approaching the expected melting point.[7][8] The temperatures at which the first drop of liquid appears and at which the entire solid has melted are recorded to define the melting point range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology: The boiling point can be determined using a simple distillation or the Thiele tube method.[10] For the Thiele tube method, a small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[10] The setup is attached to a thermometer and heated in a Thiele tube containing oil.[10] The temperature is recorded when a steady stream of bubbles emerges from the capillary and again when the liquid begins to enter the capillary upon cooling; the latter temperature is the boiling point.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of this compound.

Methodology: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The solution is transferred to a clean NMR tube.[13] The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[13] The probe is tuned to the appropriate nucleus, and the data is acquired using a specific pulse sequence.[13]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology: For a solid sample, a KBr pellet or a Nujol mull can be prepared.[14] For a liquid, a thin film can be created between two salt plates (e.g., NaCl or KBr).[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[16] The instrument then passes infrared radiation through the sample and records the frequencies at which absorption occurs.[16]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: The sample is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[17] The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[17][18] A detector records the abundance of each ion, generating a mass spectrum.[18]

TRPM8 Agonist Activity Assay

Objective: To quantify the potency of this compound as a TRPM8 agonist.

Methodology: Cells stably expressing the TRPM8 channel (e.g., HEK293 cells) are used.[19] The effect of different concentrations of this compound on the channel is measured using techniques like calcium imaging (e.g., with Fura-2 dye) or whole-cell voltage-clamp recordings.[20] For voltage-clamp experiments, a voltage ramp is applied, and the resulting currents are measured.[19] A concentration-response curve is generated to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.[19]

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different data points, the following diagrams are provided.

Experimental_Workflow cluster_physicochemical Physicochemical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_biological Biological Activity Sample_Preparation Sample_Preparation Melting_Point_Apparatus Melting_Point_Apparatus Sample_Preparation->Melting_Point_Apparatus Melting Point Distillation_Setup Distillation_Setup Sample_Preparation->Distillation_Setup Boiling Point Melting_Point_Data Melting_Point_Data Melting_Point_Apparatus->Melting_Point_Data Boiling_Point_Data Boiling_Point_Data Distillation_Setup->Boiling_Point_Data Dissolved_Sample Dissolved_Sample NMR_Spectrometer NMR_Spectrometer Dissolved_Sample->NMR_Spectrometer NMR NMR_Spectrum NMR_Spectrum NMR_Spectrometer->NMR_Spectrum Prepared_Sample Prepared_Sample IR_Spectrometer IR_Spectrometer Prepared_Sample->IR_Spectrometer IR IR_Spectrum IR_Spectrum IR_Spectrometer->IR_Spectrum Ionized_Sample Ionized_Sample Mass_Spectrometer Mass_Spectrometer Ionized_Sample->Mass_Spectrometer MS Mass_Spectrum Mass_Spectrum Mass_Spectrometer->Mass_Spectrum TRPM8_Expressing_Cells TRPM8_Expressing_Cells Calcium_Imaging Calcium_Imaging TRPM8_Expressing_Cells->Calcium_Imaging EC50 Determination Voltage_Clamp Voltage_Clamp TRPM8_Expressing_Cells->Voltage_Clamp EC50 Determination EC50_Value EC50_Value Calcium_Imaging->EC50_Value Voltage_Clamp->EC50_Value This compound This compound This compound->Sample_Preparation This compound->Dissolved_Sample This compound->Prepared_Sample This compound->Ionized_Sample This compound->TRPM8_Expressing_Cells

Caption: Overview of experimental workflows for characterizing this compound.

Data_Integration PubChem_Entry PubChem_Entry Comparative_Analysis Comparative_Analysis PubChem_Entry->Comparative_Analysis Physicochemical & Biological Info Experimental_Data Experimental_Data Experimental_Data->Comparative_Analysis Physicochemical & Biological Info Comprehensive_Profile Comprehensive_Profile Comparative_Analysis->Comprehensive_Profile Cross-Validation

References

Comparing the gelation ability of racemic vs. enantiomerically pure Cyclohexanecarboxamide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of chirality in the self-assembly of low-molecular-weight organogelators is a critical factor in the design of novel soft materials for applications ranging from drug delivery to tissue engineering. This guide provides a comparative analysis of the gelation ability of racemic versus enantiomerically pure cyclohexanecarboxamide derivatives, supported by experimental data. The findings presented here challenge the conventional wisdom that enantiomeric purity is a prerequisite for effective organogelation.

Data Summary: Racemic vs. Enantiomerically Pure Gelators

A study comparing the gelation properties of enantiomerically pure and racemic alkylamides derived from trans-cyclohexane-β-amino acid reveals significant differences in their minimum gelation concentrations (MGCs) across a range of solvents. The data, summarized in the table below, indicates that while in some cases the enantiomerically pure compound is a more effective gelator, the racemic mixture can exhibit superior gelation ability in a wider variety of solvents.[1]

Solvent(1R,2R)-1 (Enantiomerically Pure) MGC (mg/mL)rac-1 (Racemic) MGC (mg/mL)(1R,2R)-2 (Enantiomerically Pure) MGC (mg/mL)rac-2 (Racemic) MGC (mg/mL)
Hexane (B92381)0.5 (Excellent) 10 (Good)>505 (Excellent)
Cyclohexane5 (Excellent)15 (Gel)10 (Good)10 (Good)
Toluene>50>50>5020 (Gel)
CCl410 (Good)20 (Gel)10 (Good)10 (Good)
CHCl3>50>50>50>50
Dioxane20 (Gel)15 (Gel) 10 (Good)10 (Good)
Ethyl Acetate>50>5020 (Gel)20 (Gel)
Acetone>50>50>50>50
Acetonitrile15 (Gel)>5010 (Good)10 (Good)
Methanol>50>50>50>50
DMSO>50>5015 (Gel)15 (Gel)
Water>50>50>50>50

Data sourced from "Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic behavior to microscopic structure"[1].

Observations:

  • The enantiomerically pure (1R,2R)-1 is an exceptional gelator for hexane, with a very low MGC of 0.5 mg/mL.[1]

  • However, its racemic counterpart, rac-1, shows a significantly higher MGC in hexane but is a better gelator in dioxane.[1]

  • Most notably, the racemic mixture rac-2 demonstrates broader and, in some cases, superior gelation ability compared to its enantiomerically pure form, (1R,2R)-2. For instance, rac-2 successfully gels toluene, a solvent that the enantiomerically pure compound could not.[1] These findings suggest that heterochiral interactions in the racemic mixture can, in certain molecular architectures, promote more effective self-assembly and network formation.

Experimental Protocols

Synthesis of this compound Derivatives

Materials:

  • (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (for enantiomerically pure compounds)

  • Racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (for racemic compounds)

  • n-Octylamine or n-hexadecylamine

  • PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica (B1680970) gel for column chromatography).

Procedure for the Synthesis of Enantiomerically Pure (1R,2R)-1 and (1R,2R)-2:

  • To a solution of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid in DCM, add the corresponding amine (n-octylamine for compound 1, n-hexadecylamine for compound 2), PyBop, and DIPEA.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup by washing with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • For deprotection of the Boc group, dissolve the purified product in a mixture of DCM and TFA.

  • Stir the solution at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure to yield the final enantiomerically pure this compound derivative.[1]

Procedure for the Synthesis of Racemic rac-1 and rac-2:

The synthesis of the racemic derivatives follows the same procedure as the enantiomerically pure compounds, with the starting material being the racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid.[1]

Determination of Minimum Gelation Concentration (MGC)
  • A known amount of the potential gelator is placed in a sealed vial with a measured volume of the solvent to be tested.

  • The mixture is heated until the solid is completely dissolved.

  • The solution is then allowed to cool to room temperature and left undisturbed for a set period (e.g., 24 hours).

  • The state of the mixture is assessed by inverting the vial. If a stable gel is formed that does not flow upon inversion, the test is considered positive.

  • The MGC is determined as the lowest concentration at which a stable gel is formed.[2]

Characterization of Organogels by Scanning Electron Microscopy (SEM)
  • A small portion of the organogel is carefully placed on an SEM stub.

  • The solvent is removed by a suitable method, such as air-drying or freeze-drying, to obtain the corresponding xerogel.

  • The xerogel is then coated with a conductive material (e.g., gold or palladium) using a sputter coater.

  • The coated sample is introduced into the SEM chamber and imaged at an appropriate accelerating voltage to visualize the fibrillar network structure of the gel.

Chirality and Gelation: A Logical Relationship

The following diagram illustrates the influence of chirality on the self-assembly process leading to gelation. While homochiral interactions in enantiomerically pure systems are often highly ordered, heterochiral interactions in racemic mixtures can introduce different packing motifs that may, in some cases, be more favorable for the formation of the three-dimensional network required for gelation.

G cluster_0 Enantiomerically Pure System cluster_1 Racemic System Enantiomerically Pure Molecules Enantiomerically Pure Molecules Homochiral Interactions Homochiral Interactions Enantiomerically Pure Molecules->Homochiral Interactions Ordered Self-Assembly Ordered Self-Assembly Homochiral Interactions->Ordered Self-Assembly Gel Formation (Case A) Gel Formation (Case A) Ordered Self-Assembly->Gel Formation (Case A) Superior Gelation Superior Gelation Gel Formation (Case A)->Superior Gelation Sometimes Racemic Mixture (R & S Enantiomers) Racemic Mixture (R & S Enantiomers) Heterochiral Interactions Heterochiral Interactions Racemic Mixture (R & S Enantiomers)->Heterochiral Interactions Alternative Self-Assembly Alternative Self-Assembly Heterochiral Interactions->Alternative Self-Assembly Gel Formation (Case B) Gel Formation (Case B) Alternative Self-Assembly->Gel Formation (Case B) Gel Formation (Case B)->Superior Gelation Sometimes

Caption: Influence of chirality on gelation pathways.

References

Unveiling the Antiproliferative Potential of Cyclohexanecarboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Within this landscape, cyclohexanecarboxamide derivatives have emerged as a promising class of compounds exhibiting significant antiproliferative properties against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers in navigating this promising area of cancer research.

Comparative Antiproliferative Activity

The antiproliferative efficacy of novel this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for various derivatives, demonstrating a range of activities from highly potent to moderate. The data presented below summarizes the cytotoxic effects of selected derivatives, offering a clear comparison of their performance.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6a A549 (Lung Carcinoma)3.03Doxorubicin3.01
Compound 8a A549 (Lung Carcinoma)5.21Doxorubicin3.01
Compound 3l HCT-116 (Colorectal Carcinoma)6 ± 0.78Cisplatin8 ± 0.76
Compound 3l HuH-7 (Liver Cancer)4.5 ± 0.3Cisplatin14.7 ± 0.5
Compound 3l MDA-MB-231 (Breast Cancer)5 ± 0.25Cisplatin15 ± 0.71
Compound 3e MDA-MB-231 (Breast Cancer)5 ± 0.5Cisplatin15 ± 0.71
Compound 3c MDA-MB-231 (Breast Cancer)7 ± 1.12Cisplatin15 ± 0.71
Compound 3c SAS (Tongue Carcinoma)15 ± 1.3--
Compound 3l SAS (Tongue Carcinoma)9 ± 0.38--
Compound 1g HT29 (Colon Cancer)4.73--

Experimental Protocols

The evaluation of the antiproliferative properties of this compound derivatives relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the assessment of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[1][2][3][4]

Caspase Activity Assay

Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis). Assaying their activity provides insight into the mechanism of cell death induced by the compounds.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular contents, including caspases.

  • Substrate Addition: A specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9) is added to the cell lysate.

  • Fluorescence Measurement: The cleavage of the substrate by the active caspase results in the release of a fluorescent molecule. The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates higher caspase activity.[5][6][7][8]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by causing cell cycle arrest at a specific phase.

  • Cell Fixation: Cells treated with the this compound derivatives are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.[9][10][11]

Mechanism of Action: Signaling Pathways

Studies have indicated that the antiproliferative effects of certain this compound derivatives are mediated through the induction of apoptosis. This programmed cell death is often orchestrated by complex signaling pathways. Two key pathways implicated in the action of these derivatives are the p53 signaling pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[12][13] In response to cellular stress, such as that induced by cytotoxic compounds, p53 can be activated, leading to either cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis.[12][14] Activated p53 can transcriptionally activate pro-apoptotic genes, including BAX.[15][16]

Intrinsic Apoptosis Pathway: The Bcl-2 Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway.[17][18] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[19] Pro-apoptotic signals lead to the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane, resulting in the release of cytochrome c, which in turn activates the caspase cascade, leading to cell death.[20][21]

Visualizing the Processes

To better illustrate the experimental workflow and the signaling pathways involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Antiproliferative Assays cluster_mtt MTT Assay Details cluster_results Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation1 24h Incubation (Attachment) cell_seeding->incubation1 treatment Treat with this compound Derivatives (48-72h) incubation1->treatment mtt_assay MTT Assay treatment->mtt_assay Viability caspase_assay Caspase Activity Assay treatment->caspase_assay Apoptosis cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis Cell Cycle add_mtt Add MTT Reagent (4h Incubation) mtt_assay->add_mtt mechanism Elucidate Mechanism of Action caspase_assay->mechanism cell_cycle_analysis->mechanism solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance ic50 Calculate IC50 Values read_absorbance->ic50 apoptosis_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome derivative This compound Derivatives p53 p53 Activation derivative->p53 bax Bax (Pro-apoptotic) Activation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Cyclohexanecarboxamide and Cyclopentane Carboxamide Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of five- and six-membered carbocyclic carboxamide scaffolds.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of available structures, carbocyclic rings offer a robust and versatile platform for the development of novel therapeutics. This guide provides a detailed comparative study of two prominent scaffolds: cyclohexanecarboxamide and cyclopentane (B165970) carboxamide derivatives. While both share a fundamental carboxamide functional group, the seemingly subtle difference in their ring size—a six-membered versus a five-membered ring—leads to distinct conformational and physicochemical properties, which in turn dictates their preferential application in different therapeutic areas.

This comparison delves into the synthesis, biological activities, and structure-activity relationships of these two classes of compounds, supported by experimental data. We will explore the established role of this compound derivatives, primarily in oncology, and the significant contributions of cyclopentane carboxamide derivatives as potent antiviral agents.

At a Glance: Comparative Overview

FeatureThis compound DerivativesCyclopentane Carboxamide Derivatives
Primary Research Focus Anticancer AgentsAntiviral Agents (Neuraminidase Inhibitors)
Ring Structure Six-membered cyclohexane (B81311) ringFive-membered cyclopentane ring
Conformational Flexibility Higher flexibility (chair, boat conformations)More planar and rigid
Key Biological Target (Example) Caspases, various kinasesInfluenza Neuraminidase
Representative Activity Induction of apoptosis in cancer cellsInhibition of viral replication

Anticancer Activity: The Prominence of the Cyclohexane Scaffold

This compound derivatives have emerged as a promising class of compounds in the development of anticancer agents. Their six-membered ring allows for diverse substitutions in both axial and equatorial positions, enabling fine-tuning of their interaction with biological targets. A significant number of studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6a A549 (Lung Carcinoma)3.03[1]
Compound 8a A549 (Lung Carcinoma)5.21[1]
Compound 3l HuH-7 (Liver Cancer)4.5[2]
Compound 3l HCT-116 (Colorectal Cancer)6[2]
Compound 3c MDA-MB-231 (Breast Cancer)7[2]
Compound 3e MDA-MB-231 (Breast Cancer)5[2]
Doxorubicin (Control) A549 (Lung Carcinoma)3.01[1]
Cisplatin (Control) HCT-116 (Colorectal Cancer)8[2]

Note: Lower IC50 values indicate higher potency.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of caspases, a family of proteases that play a central role in executing the apoptotic process.

This compound Derivative This compound Derivative Procaspase-8 Procaspase-8 This compound Derivative->Procaspase-8 Activates Caspase-8 (Active) Caspase-8 (Active) Procaspase-8->Caspase-8 (Active) Procaspase-3 Procaspase-3 Caspase-8 (Active)->Procaspase-3 Cleaves & Activates Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Executes

Proposed caspase activation pathway by a this compound derivative.

Antiviral Activity: The Strength of the Cyclopentane Core

In contrast to their six-membered counterparts, cyclopentane carboxamide derivatives have been extensively investigated for their antiviral properties, particularly as inhibitors of the influenza virus neuraminidase. The relative rigidity and planarity of the cyclopentane ring are thought to be advantageous for fitting into the active site of this viral enzyme.

Quantitative Analysis of Antiviral Activity

The following table presents the in vitro antiviral efficacy of several cyclopentane carboxamide derivatives against various influenza virus strains, expressed as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).

CompoundVirus StrainEC50 (µM)Reference
RWJ-270201 A/Texas/36/91 (H1N1)0.06[3]
BCX-1827 A/Texas/36/91 (H1N1)0.22[3]
BCX-1898 A/Texas/36/91 (H1N1)0.18[3]
RWJ-270201 B/Beijing/184/93<0.2[3]
Oseltamivir Carboxylate (Control) A/Texas/36/91 (H1N1)0.15[3]
Zanamivir (Control) A/Texas/36/91 (H1N1)0.08[3]

Note: Lower EC50 values indicate higher potency.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, cyclopentane carboxamide derivatives effectively trap the viruses on the cell surface, preventing their spread and propagation.

cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Cyclopentane Carboxamide Virus Budding Virus Budding Neuraminidase Neuraminidase Virus Budding->Neuraminidase requires Sialic Acid Cleavage Sialic Acid Cleavage Neuraminidase->Sialic Acid Cleavage catalyzes Virus Release Virus Release Sialic Acid Cleavage->Virus Release enables Cyclopentane Carboxamide Derivative Cyclopentane Carboxamide Derivative Neuraminidase_inhibited Neuraminidase Cyclopentane Carboxamide Derivative->Neuraminidase_inhibited Binds to active site Blocked Release Blocked Release Neuraminidase_inhibited->Blocked Release prevents cleavage

Mechanism of influenza neuraminidase inhibition.

Bridging the Gap: Overlapping Activities and Future Directions

While the primary research trajectories for these two scaffolds have been distinct, there is emerging evidence of overlapping biological activities. For instance, some cyclohexene (B86901) carboxamide derivatives have demonstrated activity against the influenza A H1N1 virus, suggesting a potential for this scaffold in antiviral research.[4] Conversely, the broader therapeutic potential of cyclopentane carboxamide derivatives in areas such as oncology remains relatively underexplored.

The choice between a five- and six-membered ring in drug design is a nuanced decision. The greater conformational flexibility of the cyclohexane ring can be advantageous for interacting with dynamic binding pockets, while the rigidity of the cyclopentane ring may be better suited for more constrained active sites.

Future research should focus on conducting direct comparative studies of these scaffolds against a wider range of biological targets. A systematic investigation into the structure-activity relationships, exploring the impact of different substituents on both ring systems, will be crucial for unlocking their full therapeutic potential and guiding the rational design of next-generation therapeutics.

Experimental Protocols

Synthesis of N-(Arylcarbamothioyl)this compound Derivatives

A general method for the synthesis of N-(arylcarbamothioyl)this compound derivatives involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189), followed by condensation with a primary amine.[5]

Workflow:

A Cyclohexanecarbonyl Chloride C Cyclohexanecarbonyl Isothiocyanate (Intermediate) A->C + KSCN in Acetone (B3395972) B Potassium Thiocyanate B->C E N-(Arylcarbamothioyl)this compound (Final Product) C->E + Primary Amine D Primary Amine D->E

Synthetic workflow for this compound derivatives.

Detailed Protocol:

  • A solution of cyclohexanecarbonyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate in acetone.

  • The reaction mixture is stirred at room temperature.

  • The appropriate primary amine is then added to the mixture.

  • The reaction is stirred for a specified time, after which the solvent is evaporated.

  • The resulting solid is washed with water and recrystallized from a suitable solvent to yield the pure product.[5]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7][8][9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antiviral Activity (Neuraminidase Inhibition Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Detailed Protocol:

  • Compound Dilution: The test compounds (e.g., cyclopentane carboxamide derivatives) are serially diluted in an appropriate assay buffer in a 96-well plate.

  • Virus Addition: A standardized amount of influenza virus is added to each well containing the test compound and incubated to allow for inhibitor binding to the neuraminidase enzyme.

  • Substrate Addition: The fluorogenic substrate MUNANA is added to all wells, and the plate is incubated at 37°C. The neuraminidase enzyme cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Reaction Termination: A stop solution is added to terminate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the 4-MU product is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[11][12]

  • Data Analysis: The percentage of neuraminidase inhibition is calculated relative to a virus control without any inhibitor, and the IC50 value is determined.

References

Efficacy of Cyclohexanecarboxamide derivatives as anticonvulsant agents compared to standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of emerging cyclohexanecarboxamide derivatives against established standard antiepileptic drugs (AEDs). The information presented is collated from preclinical studies, focusing on experimental data from validated animal models of epilepsy.

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuropharmacology. This compound derivatives have emerged as a promising class of compounds, with several analogues demonstrating potent anticonvulsant activity in preclinical screening models. This guide aims to objectively compare the performance of these derivatives with standard AEDs, providing supporting experimental data, detailed methodologies for key experiments, and visual representations of proposed mechanisms of action.

Comparative Efficacy and Safety

The anticonvulsant efficacy of novel compounds is primarily evaluated using rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Efficacy is typically reported as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment, with the median toxic dose (TD50) being the dose that causes 50% of the animals to fail the test. The protective index (PI = TD50/ED50) is a crucial measure of a compound's safety margin.

Quantitative Data Summary

The following tables summarize the anticonvulsant efficacy and neurotoxicity data for selected this compound derivatives and standard AEDs from various studies. It is important to note that direct comparisons are most valid when compounds are evaluated within the same study under identical experimental conditions.

Table 1: Anticonvulsant Efficacy and Neurotoxicity of this compound Derivatives in Mice (Intraperitoneal Administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)Reference
Compound 6d*-11.2 (0.04 mmol/kg)> 300-[1]
ADD 19602226.2Ineffective> 100> 3.8[2]
Compound 27--> 380 (oral, rat)> 65.5 (oral, rat)[3]
Compound 5j9.2-421.645.8[4]
Compound 6k9.2-387.542.1[5]

*Compound 6d is (1-(4-chlorobenzylamino)cyclohexyl)(4-fluorophenyl)methanone.

Table 2: Anticonvulsant Efficacy and Neurotoxicity of Standard Antiepileptic Drugs in Mice (Intraperitoneal Administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)Reference
Phenobarbital (B1680315)21.213.163.53.0[6]
Ethosuximide (B1671622)Ineffective130> 500-[6]
Phenytoin9.5Ineffective68.57.2[6]
Valproate2721494261.6[6]
Carbamazepine8.832.580.79.2[6]

From the available data, certain this compound derivatives exhibit promising anticonvulsant profiles. For instance, compound 6d was found to be significantly more potent than phenobarbital and ethosuximide in the scPTZ test.[1] Notably, many of the tested this compound derivatives demonstrated a lack of neurotoxicity at the tested doses.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Animals: Male mice (e.g., CF-1 or C57BL/6 strains) are commonly used.

  • Procedure:

    • The test compound or vehicle is administered to the animals, typically intraperitoneally (i.p.) or orally (p.o.).

    • At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice.

    • Corneal electrodes are placed, and an alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

    • The animals are observed for the presence or absence of a tonic hindlimb extension.

    • Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

    • The ED50 is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence and myoclonic seizures and evaluates a compound's ability to elevate the seizure threshold.

  • Apparatus: Standard animal observation cages.

  • Animals: Male mice are typically used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak drug effect, a solution of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in CF-1 mice).

    • The animals are placed in individual observation cages and observed for a set period (e.g., 30 minutes).

    • The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

    • Animals that do not exhibit this seizure response are considered protected.

    • The ED50 is the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to evaluate the potential neurological side effects of a compound.

  • Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.

  • Animals: Male mice are commonly used.

  • Procedure:

    • Prior to drug administration, mice are trained to stay on the rotating rod (e.g., at a constant speed of 4-10 rpm) for a predetermined duration (e.g., 1-2 minutes).

    • The test compound or vehicle is administered.

    • At the time of peak effect, the mice are placed back on the rotating rod.

    • The rod is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • The latency for each mouse to fall off the rod is recorded. An inability to remain on the rod for a specified time indicates motor impairment.

    • The TD50 is the dose of the compound that causes 50% of the animals to fail the test.

Proposed Mechanisms of Action

The anticonvulsant activity of this compound derivatives is thought to be mediated through multiple mechanisms, including the activation of the Nrf2-ARE signaling pathway and modulation of GABAergic neurotransmission.

Nrf2-ARE Signaling Pathway

Several studies suggest that certain this compound derivatives exert neuroprotective and anticonvulsant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, which is implicated in the pathophysiology of epilepsy, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces dissociation Derivative This compound Derivative Derivative->Keap1 Inhibits binding Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Neuroprotection Neuroprotection & Anticonvulsant Effect Antioxidant_Genes->Neuroprotection

Caption: Proposed Nrf2-ARE signaling pathway activation by this compound derivatives.

GABAergic Modulation

Another proposed mechanism of action for some this compound derivatives is the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can reduce neuronal hyperexcitability, a hallmark of seizures. This can be achieved through various means, such as increasing GABA synthesis, inhibiting its reuptake from the synaptic cleft, or positively modulating GABA-A receptors.

GABAergic_Modulation cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_v GABA GAD->GABA_v Vesicle Synaptic Vesicle GABA_v->Vesicle GABA_A_R GABA-A Receptor Vesicle->GABA_A_R Release GAT1 GAT1 (GABA Transporter) GABA_A_R->GAT1 Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Derivative This compound Derivative Derivative->GAD Enhances synthesis? Derivative->GAT1 Inhibits reuptake? Derivative->GABA_A_R Positive modulation?

Caption: Potential mechanisms of GABAergic modulation by this compound derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of novel anticonvulsant therapies. Preclinical data suggest that certain analogues possess potent anticonvulsant activity, in some cases exceeding that of standard AEDs, and exhibit favorable safety profiles with low neurotoxicity. The proposed mechanisms of action, including the activation of the Nrf2-ARE pathway and modulation of GABAergic neurotransmission, offer potential for neuroprotective effects beyond seizure suppression. Further research, including direct head-to-head comparative studies and elucidation of precise molecular targets, is warranted to fully characterize the therapeutic potential of this class of compounds.

Experimental Workflow

The general workflow for the preclinical evaluation of novel anticonvulsant agents is outlined below.

Experimental_Workflow cluster_screening Anticonvulsant Screening cluster_safety Safety & Tolerability cluster_mechanistic Mechanism of Action Studies MES Maximal Electroshock (MES) Test ED50_MES ED50_MES MES->ED50_MES Determine ED50 scPTZ Subcutaneous PTZ (scPTZ) Test ED50_scPTZ ED50_scPTZ scPTZ->ED50_scPTZ Determine ED50 Rotarod Rotarod Test (Neurotoxicity) TD50 TD50 Rotarod->TD50 Determine TD50 Pathway_Analysis Signaling Pathway Analysis (e.g., Nrf2, GABA) Receptor_Binding Receptor Binding Assays Compound Test Compound (this compound Derivative) Compound->MES Compound->scPTZ Compound->Rotarod Evaluate Compound->Pathway_Analysis Compound->Receptor_Binding PI Protective Index (TD50/ED50) ED50_MES->PI Calculate PI TD50->PI Calculate PI

Caption: General experimental workflow for preclinical anticonvulsant drug discovery.

References

A New Frontier in Inflammation Control: Benchmarking Novel Cyclohexanecarboxamide-Based Agents Against Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, a new class of Cyclohexanecarboxamide-based compounds is emerging as a promising alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241). This guide offers a comprehensive comparison of the anti-inflammatory profiles of these novel agents against the well-established drug, ibuprofen, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Novel this compound derivatives demonstrate significant anti-inflammatory activity, in some cases exhibiting superior or more targeted effects compared to ibuprofen. While ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), emerging data on this compound-based compounds, particularly amidrazone derivatives of a closely related cyclohex-1-ene-1-carboxylic acid structure, indicate potent inhibition of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potentially different and more targeted mechanism of action that could translate to a better safety profile, particularly concerning the gastrointestinal side effects associated with COX-1 inhibition.

Comparative Data Analysis

The following tables summarize the quantitative data on the anti-inflammatory activity of representative this compound-based agents and ibuprofen.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen12 - 13[1][2]80 - 370[1][2]0.15 - 0.035[1]
This compound DerivativesData Not Currently AvailableData Not Currently AvailableData Not Currently Available

Note: Ibuprofen's IC50 values can vary depending on the experimental conditions. The data presented reflects a range from published literature.

Table 2: Pro-Inflammatory Cytokine Inhibition in LPS-Stimulated PBMCs

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
Amidrazone Derivative 2b 100~92-99[3]~93[3]
Amidrazone Derivative 2f 10~66-81[3]Not Significant
50~66-81[3]Not Significant
100~66-81[3]Not Significant
Ibuprofen -Pre-treatment can augment circulating TNF-α and IL-6 levels in response to endotoxin (B1171834) in vivo.[4]-

*Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, a structurally related compound.

Mechanism of Action: A Visual Comparison

Ibuprofen primarily exerts its anti-inflammatory effect by inhibiting the COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation.[5] The novel this compound-based agents appear to modulate different points in the inflammatory cascade, with a pronounced effect on cytokine signaling pathways.

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Figure 1: Ibuprofen's Mechanism of Action via COX Inhibition.

The signaling pathway for the new this compound-based agents appears to be centered on the inhibition of pro-inflammatory cytokine production, a key element in the inflammatory response.

Cyclohexanecarboxamide_Pathway cluster_cell Macrophage / Immune Cell LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 NF-kB Pathway NF-κB Signaling Pathway TLR4->NF-kB Pathway Gene Transcription Pro-inflammatory Gene Transcription NF-kB Pathway->Gene Transcription Cytokines TNF-α, IL-6 Gene Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Promotes New Agents This compound Derivatives New Agents->NF-kB Pathway Inhibits

Figure 2: Proposed Anti-inflammatory Pathway of New Agents.

Experimental Protocols

The data presented in this guide were derived from standard and validated experimental protocols.

1. In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the compounds on COX-1 and COX-2 enzymes is determined using a purified enzyme assay. The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin (B15479496) E2 (PGE2) in the presence of varying concentrations of the test compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

2. In Vitro Pro-Inflammatory Cytokine Inhibition Assay: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of cytokines like TNF-α and IL-6. The test compounds are added at various concentrations to determine their ability to inhibit this cytokine production. The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Experimental_Workflow cluster_invitro In Vitro Cytokine Inhibition Assay Isolate PBMCs Isolate PBMCs from whole blood Culture PBMCs Culture PBMCs Isolate PBMCs->Culture PBMCs Add Compound Add Test Compound (e.g., this compound derivative) Culture PBMCs->Add Compound Stimulate Stimulate with LPS Add Compound->Stimulate Incubate Incubate Stimulate->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant ELISA Measure TNF-α & IL-6 levels via ELISA Collect Supernatant->ELISA

Figure 3: Workflow for In Vitro Cytokine Inhibition Assay.

Future Directions

The initial findings for this compound-based anti-inflammatory agents are highly encouraging. Their potent and targeted inhibition of pro-inflammatory cytokines suggests a promising avenue for developing new therapies with potentially improved safety profiles compared to traditional NSAIDs. Further research is warranted to fully elucidate their mechanism of action, including their effects on the COX enzymes, and to conduct comprehensive preclinical and clinical studies to establish their efficacy and safety in various inflammatory conditions. The development of selective COX-2 inhibitors has been a significant advancement in anti-inflammatory therapy, and these novel carboxamide derivatives may represent the next step in this evolution.[6]

References

Safety Operating Guide

Proper Disposal of Cyclohexanecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other laboratory settings, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Cyclohexanecarboxamide, a common reagent, requires careful handling and adherence to specific disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation of dust or vapors.

Waste Classification and Disposal Protocol

According to its Safety Data Sheet (SDS), the toxicological properties of this compound have not been fully investigated.[1] Furthermore, it is classified under the Globally Harmonized System (GHS) as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] While this compound is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), the lack of comprehensive toxicological data and its irritant properties necessitate a cautious approach.[1] Therefore, it is best practice to manage and dispose of this compound as a hazardous chemical waste.

Chemical PropertyValue
Melting Point186.00 - 188.00 °C
Molecular FormulaC7H13NO
AppearanceWhite flakes

Key Disposal Steps:

  • Waste Identification and Labeling:

    • Clearly label any waste containing this compound with its full chemical name. Do not use abbreviations or chemical formulas.

    • The container must be marked with the words "Hazardous Waste."

  • Waste Segregation and Storage:

    • Store waste this compound in a designated hazardous waste accumulation area.

    • It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.[1]

    • Use a dedicated, properly sealed, and clearly labeled waste container that is in good condition and compatible with the chemical.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Ensure the label on the container includes the accumulation start date and a clear indication of the associated hazards (e.g., "Irritant").

  • Disposal Request and Pickup:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your organization's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures for Spills

In the event of a spill, evacuate the immediate area if necessary. While wearing appropriate PPE, contain and absorb the spilled material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. Thoroughly clean the spill area.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclohexanecarboxamide. Our commitment is to furnish laboratory and drug development professionals with comprehensive safety information that fosters a secure research environment.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling to prevent irritation and other health effects. Key hazards include:

  • Eye Irritation: May cause serious eye irritation.[1]

  • Skin Irritation: Can cause skin irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust.[1]

Immediate first aid measures include flushing eyes with water for at least 15 minutes, washing skin with soap and water, and moving to fresh air in case of inhalation.[2] Seek medical attention if irritation persists.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[2]
Skin Protection Gloves: Wear appropriate chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling organic amides. Always inspect gloves for degradation before use and change them immediately if contaminated.[2][3][4][5] Lab Coat/Protective Clothing: A standard lab coat or other protective clothing should be worn to prevent skin contact.[2]
Respiratory Protection If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (N95, N99, or N100) should be used.[6] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 should be implemented where necessary.[2]
Occupational Exposure Limits (OELs) No specific OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) has been established for this compound.[2] General safe handling practices should be followed to minimize exposure.

Handling and Storage Procedures

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the generation and accumulation of dust.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible substances.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of unused this compound through a licensed chemical waste disposal company.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with local, state, and federal regulations.[7]

  • Spill Cleanup: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare to Handle This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe prepare_work_area Prepare Work Area (Ventilation, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle this compound prepare_work_area->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Chemical and Contaminated Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.